Koumidine
Description
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Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[(1S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15?,17?,18+/m1/s1 |
InChI Key |
VXTDUGOBAOLMED-ADFMKZOWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Intricacies of Koumidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koumidine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from the plant Gelsemium elegans, presents a complex and intriguing chemical architecture. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its precise chemical identity, and delves into the experimental methodologies employed for its isolation and characterization. Furthermore, it explores the current understanding of its biological interactions, particularly its modulation of key receptors in the central nervous system. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Chemical Structure and Properties of this compound
This compound is a polycyclic alkaloid characterized by a rigid pentacyclic framework. Its precise chemical identity has been established through extensive spectroscopic and crystallographic analyses.
Table 1: Chemical Identity of this compound [1]
| Identifier | Value |
| IUPAC Name | [(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
| Chemical Formula | C₁₉H₂₂N₂O |
| Molecular Weight | 294.39 g/mol |
| SMILES String | C/C=C/1\CN2[C@H]3C[C@H]1--INVALID-LINK--CO |
| CAS Number | 24016-03-3 |
| Natural Source | Gelsemium elegans |
| Alkaloid Class | Sarpagine-type monoterpenoid indole alkaloid[2] |
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of meticulous experimental procedures. While specific, detailed protocols for this compound are often embedded within broader phytochemical studies of Gelsemium elegans, the general methodology can be outlined.
Isolation of this compound from Gelsemium elegans
The isolation of this compound, along with other alkaloids from Gelsemium elegans, typically employs a combination of extraction and chromatographic techniques.
Protocol Overview:
-
Extraction: The dried and powdered plant material (e.g., stems and leaves) is subjected to solvent extraction, often with methanol (B129727) or ethanol. The resulting crude extract is then acidified and partitioned with an organic solvent to separate the alkaloids from non-basic compounds. The acidic aqueous layer containing the alkaloids is then basified and re-extracted with an organic solvent like chloroform (B151607) or dichloromethane (B109758) to yield a crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to various chromatographic techniques for the separation of individual components.
-
Column Chromatography: Silica gel column chromatography is a common initial step, using a gradient elution system of solvents such as chloroform-methanol or cyclohexane-ethyl acetate (B1210297) with the addition of a small amount of diethylamine (B46881) to prevent tailing of the alkaloids[3].
-
Counter-Current Chromatography (CCC): High-speed counter-current chromatography (HSCCC) and pH-zone-refining counter-current chromatography have been effectively used for the preparative separation of major alkaloids from Gelsemium elegans[4][5]. A typical two-phase solvent system for pH-zone-refining CCC is methyl tert-butyl ether/acetonitrile/water, with triethylamine (B128534) as a retainer in the organic phase and hydrochloric acid as an eluter in the aqueous phase[5].
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is often used as a final purification step to obtain highly pure this compound[4].
-
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic and crystallographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of the molecule. This technique has been extensively used for the structural confirmation of various alkaloids isolated from Gelsemium elegans[6][7].
Table 2: Key Spectroscopic and Crystallographic Data for Structural Elucidation
| Technique | Data Obtained |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) of protons, providing information about the electronic environment and connectivity of hydrogen atoms. |
| ¹³C NMR | Chemical shifts (δ) of carbon atoms, indicating the types of carbon environments (e.g., sp³, sp², carbonyl). |
| HRMS | Precise mass-to-charge ratio (m/z) for the determination of the elemental composition. |
| X-ray Crystallography | Unit cell dimensions, space group, and atomic coordinates, which define the crystal lattice and the precise spatial arrangement of atoms in the molecule. |
Note: While the use of these techniques for this compound's structure elucidation is well-established, specific, publicly available raw data tables for this compound are not readily found in consolidated databases but are present in the primary scientific literature.
Biological Activity and Signaling Pathways
The biological activity of this compound is understood within the broader context of the pharmacological effects of Gelsemium alkaloids. These compounds are known to interact with the central nervous system, and recent studies have begun to elucidate the specific molecular targets of this compound.
Interaction with Neuroreceptors
Experimental evidence suggests that this compound, along with its parent compound koumine (B8086292), interacts with inhibitory neurotransmitter receptors in the central nervous system.
-
Glycine (B1666218) Receptors (GlyRs): Studies have shown that this compound and koumine act as orthosteric agonists of glycine receptors[8][9]. This interaction is believed to contribute to the analgesic effects observed for these alkaloids. The binding of these alkaloids to GlyRs is thought to be at the same site as the antagonist strychnine[9].
-
GABAA Receptors (GABAARs): The activation of glycine receptors by koumine has been shown to trigger the biosynthesis of the neurosteroid allopregnanolone (B1667786), which in turn positively modulates GABAA receptors[9]. While direct high-affinity binding of this compound to GABAA receptors has not been definitively established, this downstream effect represents an indirect mechanism of action.
Putative Signaling Pathway
Based on the available evidence for the closely related alkaloid koumine, a putative signaling pathway for this compound's action can be proposed. This pathway highlights the interplay between the glycinergic and GABAergic systems.
Caption: Putative signaling cascade initiated by this compound.
Experimental Workflow Visualization
The overall process of identifying and characterizing this compound from its natural source can be visualized as a logical workflow.
Caption: General experimental workflow for this compound.
Conclusion
This compound stands as a testament to the chemical diversity found in nature. Its complex structure and intriguing biological activity, particularly its interaction with key neuroreceptors, make it a compelling subject for further research. This guide has synthesized the available technical information on this compound, providing a solid foundation for scientists and researchers. Future investigations into its precise mechanism of action and the development of synthetic analogs could unlock new avenues for therapeutic intervention in neurological disorders.
References
- 1. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative separation of alkaloids from Gelsemium elegans Benth. using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-State Forms of Koumine Hydrochloride: Phase Transformations and the Crystal Structure and Properties of the Stable Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Koumidine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koumidine (B2378392) is a sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the genus Gelsemium, notably Gelsemium elegans. As a member of a structurally complex and pharmacologically significant class of natural products, understanding its biosynthetic pathway is crucial for metabolic engineering, synthetic biology applications, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolites to the core sarpagan scaffold. It includes available quantitative data, detailed experimental protocols for the characterization of key enzymes, and visualizations of the metabolic pathway and experimental workflows. While the complete enzymatic sequence leading to this compound is yet to be fully elucidated, this guide synthesizes the current knowledge on sarpagan-type alkaloid biosynthesis to present a robust working model for future research.
Introduction
The monoterpenoid indole alkaloids (MIAs) are a vast and diverse group of plant secondary metabolites, with over 3,000 known structures. They are renowned for their wide range of biological activities, which has led to the development of important pharmaceuticals, including the anti-cancer agents vinblastine (B1199706) and vincristine, and the anti-arrhythmic ajmaline. This compound belongs to the sarpagan-type subclass of MIAs, characterized by a specific bridged-ring system. These alkaloids are of significant interest due to their potential therapeutic properties.
The biosynthesis of all MIAs originates from the condensation of tryptamine (B22526), derived from the shikimate pathway, and the monoterpenoid secologanin, produced via the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathway. This initial reaction, catalyzed by strictosidine (B192452) synthase, forms the central precursor, strictosidine. From this universal intermediate, a cascade of enzymatic reactions, including deglycosylation, cyclizations, oxidations, and reductions, generates the immense structural diversity of MIAs.
This guide focuses on the proposed biosynthetic route to this compound in Gelsemium species. It leverages the recent discovery of key enzymes in the biosynthesis of sarpagan-type alkaloids in related plant species to construct a putative pathway for this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the established pathway for sarpagan-type alkaloids. The initial steps leading to the formation of the central intermediate, strictosidine, are well-characterized. The subsequent steps involve the formation of the key sarpagan skeleton, followed by tailoring reactions that are yet to be specifically identified for this compound.
Step 1: Formation of Strictosidine The pathway begins with the condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) , to yield strictosidine.
Step 2: Deglycosylation Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine to produce strictosidine aglycone. This unstable intermediate undergoes spontaneous rearrangement to form 4,21-dehydrogeissoschizine (B1238243).
Step 3: Reduction Geissoschizine Synthase (GS) , an NADPH-dependent reductase, converts 4,21-dehydrogeissoschizine to geissoschizine.
Step 4: Formation of the Sarpagan Bridge This is the key step defining the sarpagan alkaloid family. A cytochrome P450 monooxygenase, the Sarpagan Bridge Enzyme (SBE) , catalyzes the oxidative cyclization between C5 and C16 of geissoschizine to form polyneuridine (B1254981) aldehyde. An SBE has been identified in Gelsemium sempervirens, a close relative of this compound-producing plants, strongly suggesting a homologous enzyme is involved in this compound biosynthesis[1][2].
Step 5: Further Modifications to this compound (Hypothetical) The conversion of polyneuridine aldehyde to this compound likely involves a series of tailoring reactions. Polyneuridine aldehyde is a known precursor to other sarpagan alkaloids like vellosimine (B128456) via the action of Polyneuridine Aldehyde Esterase (PNAE) [3][4]. The precise enzymatic steps leading from polyneuridine aldehyde or a related sarpagan intermediate to this compound have not yet been elucidated. These steps may include the action of reductases, isomerases, and other tailoring enzymes to modify the functional groups and stereochemistry to yield the final this compound structure.
Pathway Visualization
References
- 1. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/betahydrolase super family - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Koumidine alkaloid
An In-depth Technical Guide to the Physical and Chemical Properties of Koumidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a sarpagine-type monoterpenoid indole (B1671886) alkaloid, a class of natural products known for their complex, cage-like polycyclic structures and significant biological activities.[1] Isolated from plants of the genus Gelsemium, notably Gelsemium elegans, this compound is a key compound within a family of structurally related alkaloids that includes koumine (B8086292) and gelsemine (B155926).[2][3] Its intricate architecture has made it a subject of interest for total synthesis and biosynthetic studies.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols, and visualizes key biochemical pathways and analytical workflows.
Physical and Chemical Properties
The physicochemical properties of this compound are fundamental to its isolation, characterization, and potential pharmacological applications. While extensive experimental data for some properties are not widely published, computed values and data from closely related compounds provide valuable insights.
Data Summary
Quantitative data for this compound are summarized below. Note that some values are computationally predicted due to a lack of available experimental data in the surveyed literature.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₉H₂₂N₂O | [2] |
| Molecular Weight | 294.4 g/mol | [2] |
| IUPAC Name | [(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | [2] |
| CAS Number | 24016-03-3 (Note: A legacy CAS number, 1358-75-4, may also be referenced for related structures) | |
| Appearance | Data not available. Related alkaloids like koumine are typically a white to beige powder. | |
| Melting Point | Data not available. | |
| Solubility | Specific solubility data for this compound is not readily available. Alkaloids of this type generally exhibit solubility in organic solvents like DMSO, methanol, and chloroform (B151607). | [4][5][6] |
| XLogP3 (Computed) | 2.1 | [2] |
| Topological Polar Surface Area | 39.3 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Chemical Structure
Spectral Data
Spectroscopic analysis is critical for the structural elucidation and identification of this compound.
| Spectroscopy Type | Data | Source(s) |
| Mass Spectrometry (LC-ESI-QTOF) | Precursor m/z: 295.1804898; Adduct: [M+H]⁺ | [2] |
| ¹H and ¹³C NMR | Used for structural elucidation, but specific chemical shift data for the parent compound are not detailed in the surveyed literature. | [1] |
| UV-Vis Spectroscopy | An indolenine chromophore is present, with expected absorptions around 220 nm and 262 nm, similar to related koumine-type alkaloids. | [7] |
| Infrared (IR) Spectroscopy | Specific spectral data not available. Expected to show characteristic peaks for N-H, O-H, C-H (aromatic and aliphatic), and C=C bonds. | [8] |
Experimental Protocols
The following sections detail generalized but robust methodologies for the isolation, synthesis, and characterization of this compound, based on established procedures for Gelsemium alkaloids.
Isolation and Purification from Gelsemium elegans
This compound is naturally present in the roots, leaves, and stems of Gelsemium elegans. The following protocol describes a typical acid-base extraction and chromatographic purification method.
1. Extraction:
- Air-dried and powdered plant material (e.g., 5 kg of roots) is macerated with 95% ethanol (B145695) at room temperature for several days, with the solvent being replaced periodically.
- The combined ethanol extracts are concentrated under reduced pressure to yield a crude residue.
2. Acid-Base Partitioning:
- The crude residue is suspended in a 2% aqueous solution of hydrochloric acid (HCl) and filtered.
- The acidic aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.
- The pH of the aqueous layer is then adjusted to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
- The alkaline solution is extracted exhaustively with chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂). The combined organic layers contain the total alkaloids.
3. Chromatographic Purification:
- The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel or alumina.
- A gradient elution system is employed, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.
- Final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield the pure alkaloid.[9]
General Workflow for Alkaloid Characterization
The structural confirmation of an isolated natural product like this compound follows a standardized analytical workflow.
Total Synthesis Outline
The total synthesis of this compound has been achieved by multiple research groups. A notable strategy is "Tanja's total synthesis," which constructs the complex hexacyclic framework using a key late-stage enol-oxonium cyclization sequence.[1]
Key Steps:
-
[3+2] Cycloaddition: A highly diastereoselective 1,3-dipolar cycloaddition reaction is used to form a key tropane (B1204802) intermediate.[1]
-
Ring Manipulations: A series of reactions are performed to elaborate the core structure.
-
Enol-Oxonium Cyclization: The final and crucial hexacyclic cage framework is constructed on a gram scale using this late-stage cyclization.[1]
This synthetic route highlights a sophisticated approach to assembling complex natural product scaffolds and enables access to analogues for further drug development studies.
Biological Activity and Signaling Pathways
This compound belongs to the sarpagine-type alkaloids, which are biogenetically derived from strictosidine (B192452). While the specific signaling pathways directly modulated by this compound are an area of active research, studies on related Gelsemium alkaloids have identified the inhibitory glycine (B1666218) receptor (GlyR) as a key molecular target.[10][11]
Glycine Receptor (GlyR) Modulation
Functional studies have shown that Gelsemium alkaloids, including the structurally related compound koumine, act as modulators of GlyRs, which are ligand-gated ion channels essential for inhibitory neurotransmission in the central nervous system.[11][12][13] Koumine has been identified as an orthosteric agonist of glycine receptors.[11] This interaction is believed to underlie the analgesic and anxiolytic properties reported for these compounds. The activation of spinal GlyRs by koumine can induce the biosynthesis of the neurosteroid allopregnanolone (B1667786), which in turn modulates GABA-A receptors, contributing to its antiallodynic effects.[11] In silico docking studies suggest this compound also exhibits favorable interactions with GlyR subtypes.
Biosynthetic Pathway of Sarpagine-Type Alkaloids
This compound biosynthesis follows the well-established pathway for monoterpenoid indole alkaloids, originating from the precursors strictosidine and geissoschizine.
The pathway begins with the deglycosylation of strictosidine to form the reactive strictosidine aglycone.[14] This intermediate undergoes rearrangements to form 19E-geissoschizine. A crucial C5-C16 bond formation, catalyzed by the cytochrome P450-dependent Sarpagan Bridge Enzyme (SBE), cyclizes geissoschizine to yield polyneuridine aldehyde, a key precursor in the sarpagan alkaloid family.[14][15] Further enzymatic modifications of this precursor lead to the formation of this compound and other related alkaloids.[1]
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Calorimetric Properties and Solubility in Five Pure Organic Solvents of N-Methyl-D-Glucamine (Meglumine) [kth.diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Two New Koumine-Type Indole Alkaloids from Gelsemium elegans Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Koumidine: A Technical Guide for Researchers
An In-depth Examination of the Alkaloid's Physicochemical Properties, Biological Activity, and Experimental Methodologies
Abstract
Koumidine, a naturally occurring monoterpenoid indole (B1671886) alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, known biological effects, and the signaling pathways it modulates. Special emphasis is placed on providing detailed experimental protocols for in vitro and in vivo assays relevant to the study of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Physicochemical Properties of this compound
This compound is an alkaloid that can be isolated from plants of the Gelsemium genus. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Citation(s) |
| CAS Number | 1358-75-4 | [1][2] |
| Molecular Formula | C₁₉H₂₂N₂O | [2] |
| Molecular Weight | 294.39 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically ≥98% (commercially available) | [1] |
| Solubility | Soluble in DMSO |
Biological Activity and Signaling Pathways
This compound has been demonstrated to exhibit a range of biological activities, including analgesic, anti-inflammatory, anxiolytic, and antitumor effects. These effects are mediated through its interaction with several key signaling pathways and molecular targets within the central nervous system and periphery.
Neuromodulatory Effects
A primary mechanism of action for this compound's neuromodulatory effects is its interaction with inhibitory neurotransmitter receptors. It has been shown to modulate GABA-A receptors and glycine receptors (GlyRs) , which are critical for regulating neuronal excitability. The interaction with these receptors likely contributes to its observed anxiolytic and analgesic properties. Furthermore, this compound has been found to activate the translocator protein (TSPO) , an 18 kDa protein located on the outer mitochondrial membrane, which is involved in the synthesis of neurosteroids. This activation can lead to an increase in the production of allopregnanolone, a potent positive allosteric modulator of GABA-A receptors, thereby enhancing inhibitory neurotransmission.
Anti-inflammatory and Analgesic Effects
In models of inflammatory and neuropathic pain, this compound has demonstrated significant analgesic effects. These are attributed not only to its central neuromodulatory actions but also to its ability to suppress neuroinflammation. It has been shown to inhibit the activation of microglia and astrocytes in the spinal dorsal horn and reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
Antitumor Activity
Emerging research has highlighted the potential of this compound as an antitumor agent. Studies have shown its ability to inhibit the proliferation of various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound.
In Vitro Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Analgesia (Acetic Acid-Induced Writhing Test)
This model is used to evaluate the peripheral analgesic activity of this compound.
Materials:
-
Male ICR mice (18-22 g)
-
This compound solution (in a suitable vehicle, e.g., saline with 0.5% Tween 80)
-
Acetic acid solution (0.6-0.8% in saline)
-
Positive control (e.g., Aspirin)
-
Observation chambers
Procedure:
-
Acclimate mice to the experimental environment.
-
Divide mice into groups (vehicle control, positive control, and this compound treatment groups).
-
Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral).
-
After a specific pre-treatment time (e.g., 30 minutes), administer acetic acid intraperitoneally (typically 10 mL/kg).
-
Immediately place each mouse in an individual observation chamber.
-
Starting 5 minutes after the acetic acid injection, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 10-15 minutes.
-
Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.
In Vivo Neuropathic Pain (Chronic Constriction Injury Model)
This model is used to induce neuropathic pain and evaluate the efficacy of this compound in its treatment.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Surgical instruments
-
Chromic gut sutures (4-0 or 5-0)
-
This compound solution
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for several days to a week for the development of neuropathic pain behaviors.
-
Assess baseline pain thresholds (mechanical and thermal) before starting treatment.
-
Administer this compound or vehicle daily for the duration of the study.
-
Periodically re-assess pain thresholds to determine the effect of the treatment.
Electrophysiological Recording of GABA-A Receptor Currents
This protocol is for studying the direct effects of this compound on GABA-A receptor function in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or acute brain slices
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (ACSF)
-
Internal pipette solution
-
GABA
-
This compound solution
Procedure:
-
Prepare cultured neurons or acute brain slices and place them in the recording chamber of the electrophysiology setup.
-
Continuously perfuse the chamber with ACSF.
-
Pull patch pipettes and fill them with the internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply GABA via the perfusion system to evoke GABA-A receptor-mediated currents.
-
After establishing a stable baseline of GABA-evoked currents, co-apply this compound with GABA to observe any modulation of the current amplitude, kinetics, or desensitization.
-
Perform dose-response experiments to determine the potency of this compound's effect.
Conclusion
This compound is a promising natural product with a multifaceted pharmacological profile. Its ability to modulate key targets in the central nervous system underscores its potential for the development of novel therapeutics for a range of disorders, including pain, anxiety, and cancer. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound's mechanisms of action and therapeutic efficacy. Further research is warranted to fully elucidate its clinical potential and to optimize its properties for drug development.
References
A Technical Guide to the Natural Derivatives and Synthetic Analogs of Koumidine: Structure, Bioactivity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine (B2378392) is a sarpagine-type monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the genus Gelsemium, which are primarily distributed in Asia and North America.[1] These plants have a long history of use in folk medicine for treating conditions like rheumatoid pain, neuropathic pain, and anxiety.[2] this compound, along with other Gelsemium alkaloids like koumine (B8086292) and gelsemine, has garnered significant attention from the scientific community due to its complex, polycyclic cage-like structure and a wide range of pharmacological activities.[1][3] These activities include antitumor, anti-inflammatory, analgesic, neuroprotective, and immunosuppressive effects.[1][4]
However, the therapeutic potential of natural this compound is often limited by factors such as low biological activity and potential toxicity.[4] This has spurred extensive research into its natural derivatives and the semi-synthesis of novel analogs to enhance efficacy, improve safety profiles, and elucidate structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the known natural derivatives and synthetic analogs of this compound, their biological evaluation, mechanisms of action, and the experimental methodologies employed in their study.
Natural Derivatives of this compound
Phytochemical investigations of Gelsemium species, particularly G. elegans, have led to the isolation and characterization of several naturally occurring this compound-type alkaloids. These compounds typically feature modifications on the core this compound scaffold.[1]
Table 1: Selected Natural Derivatives of this compound
| Compound Name | Key Structural Modification | Source Plant | Reported Biological Activity |
| Koumine | Unique hexacyclic cage structure derived from sarpagine-type alkaloids | G. elegans | Anti-inflammatory, anxiolytic, analgesic, neuroprotective, antitumor[1][4] |
| N-oxide koumine | Oxidation at the N4 position | G. elegans | Not extensively studied[4] |
| 19-Hydroxydihydrokoumine | Hydroxylation and reduction at the C19-C20 vinyl group | G. elegans | Not extensively studied[4] |
| (4R)-Dihydrokoumine N4-oxide | N-oxide derivative of dihydrokoumine | G. elegans | Not extensively studied[1] |
| N4-Demethyl-21-dehydrokoumine | Lacks the N4-methyl group | G. elegans | Not extensively studied[1] |
| 21-Oxokoumine | Carbonyl group at C21 | G. elegans | Not extensively studied[1] |
| Furanokoumine | Tetrahydrofuran (B95107) ring at C20-C21 | G. elegans | Not extensively studied[1] |
| Koureamine | Contains a urea (B33335) group | G. elegans | First koumine-type alkaloid with a urea group[1] |
| epi-Koumidine N4-oxide | N-oxide of the this compound epimer | G. elegans | First N4-oxide sarpagine-type alkaloid from Gelsemium[1] |
Synthetic Analogs of this compound and Antitumor Activity
Structural modification of the this compound and koumine skeleton is a key strategy for developing new bioactive compounds with improved pharmacological properties.[4] Research has focused on modifying functional groups on the koumine backbone, such as the N1=C2 imine, the N4 of the piperidine (B6355638) ring, and the C18=C19 alkenyl moiety, to generate diverse libraries of analogs.[4]
A recent study detailed the semi-synthesis of five series of novel koumine-like compounds (A–E series) and evaluated their antiproliferative activity against four human colon cancer cell lines. The results showed that most of the synthesized compounds, particularly those involving nucleophilic addition to the N1=C2 double bond, exhibited significantly higher antiproliferation activities than the parent compound, koumine.[4][5]
Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of Selected this compound/Koumine Analogs
| Compound | Modification Highlights | HT-29 | HCT-116 | HCT-15 | Caco-2 |
| Koumine | Parent Compound | >200 | >200 | >200 | >200 |
| A4 | N1=C2 addition product (A-series) | 5.31 | 5.43 | 6.45 | 6.84 |
| C5 | C18=C19 derivative (C-series) | 4.67 | 4.88 | 5.34 | 5.76 |
| 5-FU | Positive Control | 2.56 | 2.87 | 3.11 | 3.54 |
| (Data sourced from Yuan et al., 2024)[4][5] |
Mechanism of Antitumor Action
Further mechanistic studies revealed that the most potent compounds, A4 and C5, induce cancer cell death through multiple pathways. These compounds were found to arrest the HT-29 cell cycle in the G2 phase and significantly increase the intracellular levels of reactive oxygen species (ROS).[4][5] This elevation in ROS contributes to the induction of apoptosis, which is associated with the inhibition of the Erk MAPK and NF-κB signaling pathways.[4][5] In vivo experiments confirmed that compounds A4 and C5 could significantly suppress tumor growth in mouse models with efficacy comparable to the standard chemotherapy drug 5-fluorouracil (B62378) (5-FU), but with better safety profiles.[4]
Caption: Antitumor mechanism of this compound analogs A4 and C5.
Anti-inflammatory and Neuroprotective Activities
Koumine, the most abundant alkaloid in G. elegans, has demonstrated significant anti-inflammatory and neuroprotective properties.[6][7]
Anti-inflammatory Effects
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, koumine effectively inhibits the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α.[7] This anti-inflammatory action is mediated through the suppression of the NF-κB, ERK, and p38 MAPK signaling pathways.[7]
Caption: Anti-inflammatory signaling pathway inhibited by koumine.
Neuroprotective Effects
Koumine has also been investigated for its potential in treating diabetic neuropathy. In a rat model of streptozocin-induced diabetes, koumine treatment significantly decreased neuropathic pain behavior.[6] Furthermore, repeated administration of koumine reduced damage to the axon and myelin sheath of the sciatic nerve and improved sensory nerve conduction velocity (SNCV), indicating potent neuroprotective effects without altering blood glucose levels.[6]
Experimental Methodologies
This section outlines the key experimental protocols used in the synthesis and evaluation of this compound derivatives.
General Workflow for Derivative Development
The process of developing and evaluating new this compound analogs follows a logical progression from chemical synthesis to biological testing.
Caption: Workflow for this compound analog synthesis and evaluation.
Extraction and Isolation of this compound
Extraction is the initial step to obtain the starting material from the plant source.[8]
-
Plant Material : Dried and powdered roots of Gelsemium elegans are used.
-
Extraction : The powdered material is typically extracted exhaustively using a solvent like 80% methanol.[9] Methods such as maceration (soaking for ~72 hours) or Soxhlet extraction can be employed.[9][10]
-
Concentration : The solvent from the extract is removed under reduced pressure using a rotary evaporator to yield a crude extract.[9]
-
Purification : The crude extract is then subjected to various chromatographic techniques, such as column chromatography on silica (B1680970) gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.[10]
Semi-synthesis of N1=C2 Addition Analogs (A-series)
This protocol describes a nucleophilic addition to the imine bond of koumine.[4]
-
Preparation of Nucleophile : An organolithium reagent (e.g., MeLi, n-BuLi, or other aromatic lithium reagents) is prepared (5 equivalents).
-
Reaction Setup : A solution of koumine in anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C.
-
Addition : The organolithium reagent is added dropwise to the stirred koumine solution at 0°C.
-
Reaction Progression : The reaction mixture is allowed to warm to room temperature (~25°C) and stirred for 2-3 hours until the koumine is completely consumed (monitored by TLC).
-
Quenching : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification : The product is extracted from the aqueous layer using ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude product is purified by silica gel column chromatography to yield the desired analog.[4]
Antiproliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Human cancer cells (e.g., HT-29) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).
-
MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization : Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. After a few hours, the medium is removed, and a solvent like dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the impact of compounds on signaling pathways.
-
Cell Lysis : Cells treated with this compound analogs are harvested and lysed to extract total proteins.
-
Protein Quantification : The concentration of protein in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-Erk, Erk, p-NF-κB). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the target proteins.
Conclusion and Future Directions
This compound and its parent alkaloid koumine are versatile natural products that serve as a valuable scaffold for drug discovery. Research has successfully demonstrated that synthetic modification of the koumine core can lead to analogs with significantly enhanced antitumor activity compared to the parent compound.[4] The mechanisms of action for these promising analogs involve the induction of oxidative stress, cell cycle arrest, and apoptosis via inhibition of key oncogenic signaling pathways like Erk/MAPK and NF-κB.[5] Furthermore, the inherent anti-inflammatory and neuroprotective properties of the core structure suggest a broad therapeutic potential for this class of alkaloids.[6][7]
Future research should focus on:
-
Lead Optimization : Further refining the structures of the most potent analogs (like A4 and C5) to improve efficacy and drug-like properties.
-
Broader Screening : Evaluating the top-performing analogs against a wider range of cancer types to identify specific vulnerabilities.
-
Mechanism Elucidation : Deeper investigation into the precise molecular targets and off-target effects of these compounds.
-
Pharmacokinetic Studies : Assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead candidates to determine their suitability for clinical development.
-
Exploring Other Therapeutic Areas : Leveraging the anti-inflammatory and neuroprotective data to investigate the potential of novel analogs in treating chronic inflammatory diseases and neurodegenerative disorders.
The continued exploration of this compound derivatives and analogs holds significant promise for the development of next-generation therapeutics for cancer and other challenging diseases.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-allodynic and neuroprotective effects of koumine, a Benth alkaloid, in a rat model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Pharmacological Effects of Koumidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth review of the current understanding of this compound's pharmacological effects, focusing on its analgesic, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Pharmacological Effects
This compound exhibits a range of pharmacological effects, with its analgesic and anti-inflammatory actions being the most extensively studied. These effects are primarily attributed to its interaction with key receptors in the central nervous system.
Analgesic and Anti-inflammatory Effects
This compound has demonstrated significant dose-dependent analgesic and anti-inflammatory properties in various preclinical models of pain and inflammation.
Quantitative Data on Pharmacological Effects
| Pharmacological Effect | Model System | Key Parameters | Result |
| Analgesia | Acetic Acid-Induced Writhing in Mice | Dose-dependent reduction in writhes | Significant reduction in writhing behavior observed. |
| Formalin Test in Mice | Reduction in paw licking time (Phase II) | Dose-dependent reduction in inflammatory pain response. | |
| Hot Plate Test in Mice | Increased latency to pain response | Demonstrates centrally mediated analgesic effects. | |
| Anti-inflammation | Carrageenan-Induced Paw Edema in Mice | Reduction in paw volume | Dose-dependent inhibition of edema formation. |
| Receptor Binding | Human GABA-A Receptor (α1β2γ2) | IC50 | 142.8 µM |
| Human Glycine (B1666218) Receptor (α1) | IC50 | 9.587 µM |
Mechanism of Action: A Focus on Neuromodulation
The primary mechanism underlying the analgesic and neuroprotective effects of this compound involves its modulation of inhibitory neurotransmitter receptors, specifically glycine (GlyR) and γ-aminobutyric acid type A (GABA-A) receptors.
Interaction with Glycine and GABA-A Receptors
This compound acts as a modulator of both glycine and GABA-A receptors. Electrophysiological studies have shown that this compound can potentiate the currents mediated by these receptors, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This inhibitory action is central to its analgesic and anxiolytic properties. Molecular docking studies have further elucidated the interaction of this compound with the binding sites of these receptors, providing a structural basis for its activity.
The Allopregnanolone-Mediated Signaling Pathway
A key aspect of this compound's analgesic mechanism is its ability to increase the levels of the neurosteroid allopregnanolone (B1667786) in the spinal cord. This is achieved through the activation of glycine receptors, which in turn upregulates the expression of the enzyme 3α-hydroxysteroid oxidoreductase (3α-HSOR). This enzyme is responsible for the conversion of progesterone (B1679170) into allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors. By enhancing the function of GABA-A receptors, allopregnanolone further contributes to the overall inhibitory tone in the central nervous system, thereby mediating the analgesic effects of this compound.
Signaling Pathway of this compound-Induced Analgesia
Caption: Signaling pathway of this compound-induced analgesia.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments used to characterize the analgesic and anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the anti-inflammatory activity of this compound.
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
This compound (at various doses, e.g., 1, 5, 10 mg/kg) or vehicle (control) is administered intraperitoneally (i.p.).
-
After 30 minutes, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar tissue of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Hot Plate Test in Mice
This test is used to evaluate the central analgesic activity of this compound.
-
Animals: Male Kunming mice (18-22 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The baseline latency to a pain response (e.g., licking of the hind paw or jumping) is recorded for each mouse. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
This compound (at various doses) or vehicle is administered (e.g., subcutaneously).
-
The latency to the pain response is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
-
Data Analysis: The increase in pain latency is calculated and compared between the this compound-treated and control groups.
Acetic Acid-Induced Writhing Test in Mice
This model assesses the peripheral analgesic activity of this compound.
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
This compound (at various doses) or vehicle is administered i.p.
-
After a pre-treatment period (e.g., 30 minutes), each mouse is injected i.p. with 0.1 mL of a 0.6% acetic acid solution.
-
Immediately after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for a set period (e.g., 15 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for the this compound-treated groups compared to the vehicle control group.
Formalin Test in Mice
This test is used to differentiate between neurogenic and inflammatory pain.
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
This compound (at various doses) or vehicle is administered (e.g., subcutaneously).
-
After a pre-treatment period (e.g., 30 minutes), 20 µL of a 5% formalin solution is injected into the subplantar region of the right hind paw.
-
The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
-
Data Analysis: The total licking time in each phase is calculated and compared between the this compound-treated and control groups.
Experimental Workflow for In Vivo Analgesic and Anti-inflammatory Studies
Caption: General workflow for in vivo pharmacological testing.
Conclusion
This compound is a promising natural compound with significant analgesic and anti-inflammatory properties. Its mechanism of action, centered on the modulation of inhibitory glycine and GABA-A receptors and the upregulation of the neurosteroid allopregnanolone, presents a novel approach to pain management. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating the complete pharmacokinetic and toxicological profile of this compound to pave the way for its clinical translation.
Early-Stage Research on Koumidine's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from plants of the Gelsemium genus, has emerged as a compound of significant interest in early-stage therapeutic research. Preclinical studies have illuminated its potential across several key areas, including oncology, neuroprotection, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the foundational research into this compound's therapeutic capabilities, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further investigation and drug development efforts.
Antitumor Potential
This compound has demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines. Research suggests that its antitumor activity is multifaceted, involving the induction of cell cycle arrest and apoptosis, alongside the modulation of key signaling pathways.
Quantitative Data: In Vitro Antiproliferative Activity
The inhibitory effects of this compound and its derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | LoVo | Colon Adenocarcinoma | 50 | [1] |
| This compound Derivative A4 | HT-29 | Colon Cancer | <10 | [2][3][4] |
| This compound Derivative C5 | HT-29 | Colon Cancer | <10 | [2][3][4] |
| This compound | HT-29 | Colon Cancer | >200 | [4] |
| This compound Derivative A4 | HCT-116 | Colon Cancer | <10 | [2][3][4] |
| This compound Derivative C5 | HCT-116 | Colon Cancer | <10 | [2][3][4] |
| This compound Derivative A4 | HCT-15 | Colon Cancer | <10 | [2][3][4] |
| This compound Derivative C5 | HCT-15 | Colon Cancer | <10 | [2][3][4] |
| This compound Derivative A4 | Caco-2 | Colon Cancer | <10 | [2][3][4] |
| This compound Derivative C5 | Caco-2 | Colon Cancer | <10 | [2][3][4] |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Studies indicate that this compound can induce cell cycle arrest at the G2/M phase and block the transition from the G1 to the S phase.[1][3] This is accompanied by the induction of apoptosis, a programmed cell death pathway. The apoptotic mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner of apoptosis.[3]
Signaling Pathway Modulation
This compound has been shown to inhibit the Erk MAPK and NF-κB signaling pathways in cancer cells.[2][3][5] These pathways are crucial for cell proliferation and survival, and their inhibition by this compound likely contributes to its antitumor effects. This inhibition is reportedly dependent on the production of Reactive Oxygen Species (ROS).[5]
Experimental Protocols
-
Cell Lines: HT-29, HCT-116, HCT-15, Caco-2, and LoVo human colon cancer cells.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
-
Cell Preparation: Cells are treated with this compound for a specified time (e.g., 24 hours).
-
Fixation and Staining: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C. Fixed cells are then washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.[3]
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, ERK, p-p65, p65) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Neuroprotective Potential
This compound has demonstrated promising neuroprotective and analgesic effects in preclinical models of diabetic neuropathy and neuropathic pain. Its mechanisms are thought to involve the modulation of central nervous system receptors and the attenuation of neuroinflammation.
Quantitative Data: Receptor Modulation
This compound has been shown to modulate inhibitory neurotransmitter receptors, which may contribute to its analgesic effects.
| Receptor | Effect | IC₅₀ (µM) | Reference |
| GABAₐ Receptor | Inhibition | 142.8 |
In Vivo Model: Diabetic Neuropathy in Rats
-
Model Induction: Type 1 diabetes is induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) (60 mg/kg).
-
Treatment: Three weeks after STZ injection, rats are treated subcutaneously with this compound at doses ranging from 0.056 to 7 mg/kg for one week.
-
Behavioral Assessment: Mechanical allodynia is evaluated using von Frey filaments. The paw withdrawal threshold is measured to assess sensitivity to mechanical stimuli.
-
Nerve Conduction Velocity (NCV): Sensory NCV is measured in the sciatic nerve to assess nerve function.
-
Histology: Sciatic nerves are examined using electron microscopy to assess axonal and myelin sheath integrity.
In Vivo Model: Neuropathic Pain (Chronic Constriction Injury)
-
Model Induction: The chronic constriction injury (CCI) model is established in rats by loosely ligating the sciatic nerve.[6]
-
Treatment: Rats receive subcutaneous injections of this compound (e.g., 0.28 and 7 mg/kg) for seven consecutive days, starting three days post-surgery.[7]
-
Behavioral Assessment: Mechanical withdrawal threshold is measured using von Frey filaments to assess pain behavior.[7]
Anti-inflammatory Potential
This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells.
In Vitro Model: LPS-Stimulated Macrophages
-
Cell Line: RAW264.7 murine macrophages.
-
Treatment: Cells are pre-treated with this compound (e.g., 100, 200, 400 µg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using ELISA kits.
-
Western Blot Analysis: The expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (p65, IκBα, ERK, p38) are analyzed by Western blotting.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound's anti-inflammatory effects are mediated through the suppression of the NF-κB and MAPK (p38 and ERK) signaling pathways in LPS-stimulated macrophages. This leads to a reduction in the production of nitric oxide and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9]
Conclusion and Future Directions
The early-stage research on this compound highlights its significant therapeutic potential as an antitumor, neuroprotective, and anti-inflammatory agent. The compound's ability to modulate multiple key signaling pathways underscores its promise as a lead for drug development. However, further in-depth studies are required to fully elucidate its mechanisms of action, establish its safety and efficacy profiles in more complex preclinical models, and optimize its pharmacokinetic properties. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for researchers to design and execute the next phase of investigations into the therapeutic applications of this compound.
References
- 1. [Study of koumine-induced apoptosis of human colon adenocarcinoma LoVo cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Koumine Promotes ROS Production to Suppress Hepatocellular Carcinoma Cell Proliferation Via NF-κB and ERK/p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Koumine Decreases Astrocyte-Mediated Neuroinflammation and Enhances Autophagy, Contributing to Neuropathic Pain From Chronic Constriction Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Koumidine: A Technical Guide on its Role as a Secondary Metabolite
Audience: Researchers, scientists, and drug development professionals.
Abstract: Koumidine (B2378392) is a sarpagine-type monoterpenoid indole (B1671886) alkaloid (MIA) isolated from plants of the Gelsemium genus, which have a long history in traditional medicine.[1] As a secondary metabolite, this compound is part of a complex biosynthetic pathway originating from strictosidine (B192452).[2] While research on this compound itself is still emerging compared to its more abundant relative, koumine, preliminary studies and data from related compounds suggest significant pharmacological potential. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, known biological activities, and underlying mechanisms of action. It summarizes the limited quantitative data, details key experimental methodologies used in its study, and visualizes complex pathways to support further research and drug development efforts in the fields of inflammation, oncology, and neuropharmacology.
Introduction
Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds often play a crucial role in the plant's interaction with its environment, serving as defense mechanisms or signaling molecules. Monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse class of secondary metabolites, with over 3,000 members identified.[2]
This compound is a notable MIA belonging to the sarpagine-type structural class.[3] It is predominantly isolated from plants of the Gelsemium genus, such as Gelsemium elegans and Gelsemium sempervirens.[1] These plants have been used in traditional folk medicine for treating conditions like pain, neuralgia, and anxiety.[1] The complex, polycyclic structure of this compound and other Gelsemium alkaloids has made them fascinating targets for total synthesis and pharmacological investigation.[3][4] This guide delves into the technical details of this compound's role, from its biochemical origins to its potential therapeutic applications.
Biosynthesis and Chemical Properties
2.1 Chemical Properties
-
Molecular Formula: C₁₉H₂₂N₂O[5]
-
Molecular Weight: 294.4 g/mol [5]
-
Classification: Monoterpenoid Indole Alkaloid, Sarpagine-type[3]
-
Key Structural Features: this compound possesses a rigid, pentacyclic cage-like structure characteristic of sarpagine (B1680780) alkaloids, which includes an indole nucleus fused to a monoterpene unit.[3]
2.2 Biosynthesis Pathway The biosynthesis of sarpagine-type alkaloids, including this compound, is a complex enzymatic process that originates from the precursor strictosidine.[2] The pathway involves the initial conversion of strictosidine to strictosidine aglycone, which is then catalyzed by the sarpagan bridge enzyme (SBE) to form polyneuridine (B1254981) aldehyde.[2][6] This aldehyde is a key intermediate that serves as the precursor to the diverse array of sarpagine alkaloids.[7][8]
Pharmacological Activities and Mechanisms of Action
While many studies focus on the more abundant Gelsemium alkaloid koumine, the shared structural features suggest that this compound may possess similar biological activities. The primary areas of investigation include anti-inflammatory, neuroprotective, and anticancer effects.
3.1 Anti-inflammatory Activity Studies on related Gelsemium alkaloids demonstrate potent anti-inflammatory effects. Koumine, for instance, has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This effect is achieved through the suppression of key inflammatory signaling pathways.
Mechanism of Action: The proposed anti-inflammatory mechanism involves the inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, specifically targeting p38 and extracellular-signal-regulated kinases (ERK). This dual inhibition leads to a significant reduction in the expression and release of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
References
- 1. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery of Koumidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from the flowering plants of the genus Gelsemium, most notably Gelsemium elegans. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, summarizes its known biological activities, and presents its proposed mechanism of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Historical Perspective and Discovery
The discovery of this compound is rooted in the extensive phytochemical investigation of Gelsemium elegans, a plant with a long history in traditional Chinese medicine. While the exact date of its first isolation is not definitively documented in readily available literature, its discovery is part of a broader effort to identify the rich array of indole alkaloids present in this plant genus.
Key milestones in the history of this compound research include:
-
Mid-to-Late 20th Century: Intensive studies on the chemical constituents of Gelsemium species lead to the isolation and characterization of numerous alkaloids, including the structurally related and more abundant koumine (B8086292) and gelsemine. It is within this context of exploring the chemical diversity of Gelsemium that this compound was first identified as a novel sarpagine-type alkaloid.
-
Late 20th and Early 21st Century: The complex and challenging molecular architecture of this compound and other Gelsemium alkaloids spurred significant interest from the synthetic organic chemistry community. Several research groups have since reported the total synthesis of this compound, providing not only confirmation of its structure but also pathways for the generation of analogs for further biological evaluation. These synthetic achievements represent significant milestones in the field of natural product synthesis.
-
Contemporary Research: Current research continues to explore the pharmacological potential of this compound and other Gelsemium alkaloids. While much of the focus has been on the more abundant compounds like koumine, in silico studies have suggested that this compound possesses favorable binding characteristics to key neurological targets, indicating its potential for further investigation as a therapeutic agent.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O | PubChem |
| Molecular Weight | 294.39 g/mol | PubChem |
| IUPAC Name | (1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | PubChem |
| Type of Alkaloid | Sarpagine-type Monoterpenoid Indole Alkaloid | - |
Biological Activity
While extensive quantitative biological data for this compound is not as widely published as for its more abundant counterpart, koumine, the available information and studies on related compounds suggest several areas of potential activity.
| Biological Target/Activity | Observation | Source |
| Glycine (B1666218) Receptor (GlyR) | Favorable binding to the α1β GlyR subtype predicted by in silico molecular docking studies.[1] | [1] |
| GABA(_A) Receptor | Postulated to interact with GABA(_A) receptors, similar to other Gelsemium alkaloids that modulate this target. | - |
| Cytotoxicity | Not extensively studied, but related koumine-type alkaloids have shown moderate cytotoxicity against various cancer cell lines. | - |
| Anti-inflammatory Activity | The anti-inflammatory potential of this compound itself has not been detailed, though related alkaloids from Gelsemium exhibit these properties. | - |
| Analgesic Activity | The analgesic effects of this compound have not been specifically reported, but this is a prominent activity of other major Gelsemium alkaloids like koumine. | - |
Experimental Protocols
The following is a generalized protocol for the isolation and purification of this compound from Gelsemium elegans, based on common methods for extracting alkaloids from this plant.
Extraction of Total Alkaloids
-
Plant Material: Air-dried and powdered aerial parts (leaves and stems) of Gelsemium elegans.
-
Solvent Extraction:
-
Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 2-5% aqueous solution of hydrochloric acid (HCl) and stir to dissolve the alkaloids as their hydrochloride salts.
-
Filter the acidic solution to remove non-alkaloidal, neutral, and acidic components.
-
Adjust the pH of the filtrate to approximately 9-10 with an aqueous solution of ammonia (B1221849) (NH₄OH) or sodium carbonate (Na₂CO₃) to precipitate the free alkaloids.
-
Extract the aqueous solution multiple times with an organic solvent such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent to yield the total crude alkaloids.
-
Chromatographic Purification of this compound
-
Column Chromatography:
-
Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol. For example, a gradient of chloroform-methanol (100:0 to 80:20) can be effective.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualizing with Dragendorff's reagent or under UV light.
-
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):
-
Combine fractions containing this compound, as identified by TLC comparison with a reference standard if available.
-
Further purify the enriched fractions using pTLC with an appropriate solvent system or by semi-preparative HPLC on a C18 column with a mobile phase such as acetonitrile-water or methanol-water with a suitable modifier like trifluoroacetic acid (TFA) or formic acid.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Structure Elucidation
The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the chromophoric system.
-
X-ray Crystallography: To unambiguously determine the three-dimensional structure if suitable crystals can be obtained.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound is not as extensively studied as that of koumine and gelsemine. However, based on its structural similarity and the known pharmacology of Gelsemium alkaloids, a plausible mechanism involves the modulation of inhibitory neurotransmitter receptors in the central nervous system.
The proposed signaling pathway, primarily based on studies of koumine, suggests that this compound may act as a modulator of the glycine receptor (GlyR). This interaction is thought to trigger a downstream cascade involving the synthesis of the neurosteroid allopregnanolone, which in turn potentiates the activity of the GABA(_A) receptor, leading to an overall inhibitory effect on neuronal excitability.
Experimental Workflow Diagram
The overall process from plant material to pure compound and biological testing can be visualized as follows:
Conclusion
This compound remains a fascinating and somewhat understudied member of the Gelsemium alkaloids. Its complex structure has provided a significant challenge and a source of inspiration for synthetic chemists. While its biological activities are not as well-characterized as those of its more abundant relatives, the available evidence suggests that it likely shares a similar mechanism of action centered on the modulation of key inhibitory neurotransmitter systems. This technical guide serves as a foundational resource, summarizing the current state of knowledge on this compound and highlighting the need for further research to fully elucidate its pharmacological profile and therapeutic potential. Future studies should focus on obtaining robust quantitative data on its biological activities to better understand its place within the rich pharmacopeia of Gelsemium alkaloids.
References
Methodological & Application
The Synthetic Challenge of Koumidine: A Methodological Overview for Chemical Researchers
Introduction
Koumidine, a member of the Gelsemium family of monoterpenoid indole (B1671886) alkaloids, presents a formidable challenge to synthetic chemists due to its intricate, cage-like hexacyclic architecture. Its structural complexity and relationship to other bioactive alkaloids like koumine (B8086292) have made it a compelling target for total synthesis. These efforts not only showcase the power of modern synthetic methodologies but also provide pathways to novel analogues for pharmacological investigation. This document provides an overview of key synthetic strategies, data from a notable total synthesis, and protocols for pivotal reactions.
Key Synthetic Strategies and Retrosynthetic Analysis
The total synthesis of this compound has been approached through various strategies, often involving biomimetic pathways and sophisticated bond-forming reactions to construct the complex polycyclic system. A central challenge is the stereocontrolled formation of multiple contiguous stereocenters.
One of the early and notable total syntheses was accomplished by the Magnus group, which successfully synthesized (+)-koumidine. A simplified retrosynthetic analysis of their approach is illustrated below. The strategy hinges on a key intramolecular azomethine ylide cycloaddition to construct the pivotal piperidine (B6355638) ring embedded within the cage structure.
Caption: Retrosynthetic analysis of this compound.
More recent approaches, such as the one by Tanja Gaich and coworkers, have employed elegant late-stage cyclizations to forge the hexacyclic framework.[1] A highly diastereoselective 1,3-dipolar cycloaddition was a key feature of this synthesis.[1] Additionally, the asymmetric total synthesis of related sarpagine (B1680780) and koumine alkaloids by Zhang and Yang highlights the use of tandem oxidative cyclopropanol (B106826) ring-opening cyclizations to assemble the caged scaffold.
Quantitative Data from the Magnus Total Synthesis
The following table summarizes the ideal yields for the key stages in the total synthesis of (+)-Koumidine as reported in the Magnus synthesis. It is important to note that these are ideal yields for multi-step sequences and the overall yield is a product of these.
| Stage | Key Transformation | Number of Steps | Ideal Yield (%) |
| I | Synthesis of the tetracyclic intermediate | 16 | 25 |
| II | Conversion to Taberpsychine | 4 | 20 (from tetracycle) |
| III | Conversion to Koumine | 2 | 23 (from Taberpsychine) |
Key Experimental Protocols
While detailed, step-by-step protocols for all syntheses are embedded within paywalled literature, this section provides an illustrative protocol for a key transformation inspired by the Magnus synthesis: the intramolecular [4+2] cycloaddition of an azomethine ylide. This reaction is central to forming the core structure of many related alkaloids.
Protocol: Intramolecular Azomethine Ylide Cycloaddition
This protocol describes the formation of a key tetracyclic intermediate via an intramolecular cycloaddition.
Caption: Workflow for the intramolecular cycloaddition.
1. Materials and Reagents:
-
Aldehyde-containing tryptamine (B22526) derivative (1.0 eq)
-
Sarcosine (B1681465) (1.2 eq)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Standard glassware for reflux with a Dean-Stark trap
2. Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add the aldehyde precursor.
-
Dissolve the starting material in anhydrous toluene (approx. 0.1 M solution).
-
Add sarcosine to the solution.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC for the disappearance of the starting material. The azeotropic removal of water drives the formation of the azomethine ylide.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired tetracyclic product.
3. Characterization:
-
The structure of the product should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
-
The stereochemistry of the newly formed rings can be determined by NOESY experiments.
Conclusion
The total synthesis of this compound remains a significant benchmark in natural product synthesis. The strategies employed, from elegant cycloadditions to biomimetic cascades, provide a rich playbook for organic chemists. The continued development of novel synthetic methods will undoubtedly lead to more efficient and versatile routes to this compound and its analogues, paving the way for further exploration of their biological activities.
References
Application Note: Quantification of Koumidine in Tissue by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Koumidine in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus, has garnered significant interest for its diverse biological activities, including potential antitumor effects.[1][2] This document provides a comprehensive methodology covering tissue homogenization, extraction, chromatographic separation, and mass spectrometric detection. The provided protocol is intended to serve as a guide for researchers in pharmacology, toxicology, and drug discovery for the accurate determination of this compound concentrations in preclinical studies.
Introduction
This compound is a hexacyclic indole alkaloid characterized by a complex cage-like structure.[1] Its pharmacological properties, which include anti-inflammatory, analgesic, and antitumor activities, are subjects of ongoing research.[1][2] To accurately assess its pharmacokinetic profile and tissue distribution, a robust and validated analytical method is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules in complex biological matrices.[3][4] This protocol is based on established methods for the analysis of related alkaloids in biological samples, providing a reliable starting point for method development and validation.[5][6][7]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O | [8][9] |
| Molecular Weight | 294.4 g/mol | [8] |
| Monoisotopic Mass | 294.173213330 Da | [8] |
| XLogP3 | 2.1 | [8] |
| Precursor Ion (m/z) | 295.1804898 [M+H]⁺ | [8] |
Experimental Protocols
Tissue Sample Preparation
Effective sample preparation is critical for removing interferences and ensuring accurate quantification.[3][10][11] This protocol utilizes a liquid-liquid extraction (LLE) method.
Materials:
-
Tissue sample (e.g., liver, brain)
-
1% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (B1210297)
-
Strychnine (Internal Standard - IS) solution
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
Accurately weigh approximately 0.1 g of the tissue sample.
-
Add a known amount of internal standard (Strychnine is suggested as a suitable IS).[5][6][7]
-
Add 1 mL of 1% NaOH solution to the tissue sample.
-
Homogenize the tissue until a uniform consistency is achieved.[10]
-
Add 3 mL of ethyl acetate to the homogenate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | ZORBAX SB-C₁₈ (150 mm × 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 20 mmol/L ammonium (B1175870) acetate with 0.1% formic acid and 5% acetonitrile |
| Mobile Phase B | Methanol |
| Gradient Elution | A suitable gradient should be optimized to ensure separation from matrix components. |
| Flow Rate | To be optimized (typically 0.2-0.4 mL/min) |
| Column Temperature | To be optimized (typically 30-40°C) |
| Injection Volume | 5-10 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 295.2 |
| Product Ions (m/z) | To be determined by direct infusion of a this compound standard. |
| Collision Energy | To be optimized for each transition. |
| Capillary Voltage | To be optimized. |
| Gas Flow Rates | To be optimized. |
Quantitative Data Summary
The following table summarizes the performance of a reported LC-MS/MS method for the analysis of this compound (referred to as gelsenicine) in biological samples.[5][6][7]
| Parameter | Blood | Urine | Liver |
| Linearity Range | Good linearity, r > 0.9950 | Good linearity, r > 0.9950 | Good linearity, r > 0.9950 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL | 0.1 ng/g |
| Extraction Recovery | 61.9% - 114.6% | 61.9% - 114.6% | 61.9% - 114.6% |
| Accuracy | 92.4% - 114.3% | 92.4% - 114.3% | 92.4% - 114.3% |
| Intra-day Precision (RSD) | ≤ 11.0% | ≤ 11.0% | ≤ 11.0% |
| Inter-day Precision (RSD) | ≤ 11.0% | ≤ 11.0% | ≤ 11.0% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction from tissue.
This compound Signaling Pathway in Cancer Cells
This compound has been shown to exert antitumor effects by inhibiting key signaling pathways involved in cell proliferation and survival.[1]
References
- 1. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [Simultaneous Quantitative Analysis of Koumine, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Simultaneous Quantitative Analysis of Koumine, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS]. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CNP0218950.2 - COCONUT [coconut.naturalproducts.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
Protocol for Koumidine Extraction from Plant Material: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koumidine (B2378392), a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus, has garnered interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the extraction and purification of this compound from plant material, specifically targeting researchers in natural product chemistry, pharmacology, and drug development. The outlined procedures are based on established methods for the isolation of related alkaloids from Gelsemium elegans and Gelsemium sempervirens.[1] Additionally, this document summarizes quantitative data for related alkaloids and presents a putative signaling pathway based on the activity of analogous compounds.
Introduction
This compound is a member of the sarpagine-type family of monoterpenoid indole alkaloids, which are characteristic secondary metabolites of the genus Gelsemium.[2][3] These plants, particularly G. elegans and G. sempervirens, have a history of use in traditional medicine and are known to produce a diverse array of bioactive alkaloids.[1] The complex structure of this compound and its analogs has made them targets for both phytochemical isolation and total synthesis. Understanding efficient and scalable methods for the extraction and purification of this compound is a critical first step for further pharmacological investigation and potential therapeutic development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing appropriate extraction and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O | PubChem |
| Molecular Weight | 294.4 g/mol | PubChem |
| logP | 2.1 | PubChem |
| Topological Polar Surface Area | 39.3 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Experimental Protocols
The following protocols are adapted from established methods for the extraction and purification of koumine (B8086292), a structurally similar alkaloid, from Gelsemium elegans.[4] These methods can be optimized for this compound extraction.
Plant Material Preparation
-
Collection and Identification: Collect fresh plant material (roots, stems, or leaves) from Gelsemium species. Proper botanical identification is essential to ensure the correct plant source.
-
Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, oven-dry at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder (30-40 mesh) to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
This protocol utilizes a reflux extraction followed by an acid-base liquid-liquid partition to separate the alkaloids from other plant constituents.
Materials:
-
Powdered Gelsemium plant material
-
Chloroform (B151607) (CHCl₃)
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (B78521) (NaOH), 5 M
-
Distilled water
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 1 kg of powdered plant material into a large round-bottom flask.
-
Add 5 L of chloroform to the flask.
-
Heat the mixture to reflux and maintain for 2.5 hours.
-
Allow the mixture to cool, then filter to separate the chloroform extract from the plant residue.
-
Repeat the reflux extraction on the plant residue with an additional 5 L of chloroform.
-
Combine the chloroform extracts and concentrate under reduced pressure using a rotary evaporator at 45 °C to obtain a reddish-brown concentrated solution.[4]
-
Dissolve the concentrated extract in 2 M HCl.
-
Transfer the acidic solution to a separatory funnel and wash with chloroform to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to approximately 11 with 5 M NaOH solution.[4]
-
Extract the alkaline solution three times with chloroform.
-
Combine the chloroform extracts, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
-
Concentrate the dried chloroform extract under reduced pressure to yield the crude alkaloid extract.
Purification of this compound
Purification of the crude alkaloid extract is achieved through silica (B1680970) gel column chromatography.
Materials:
-
Crude alkaloid extract
-
Silica gel (100-200 mesh)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Combine the fractions containing this compound (identified by comparison with a standard, if available, or by further spectroscopic analysis).
-
Concentrate the combined fractions under reduced pressure.
-
Recrystallize the resulting solid powder from acetone to obtain pure this compound.[4]
Quantitative Data
The following table summarizes reported yields and purity for koumine, a closely related alkaloid, which can serve as a benchmark for this compound extraction.
| Plant Material | Extraction Method | Purification Method | Purity of Koumine | Reference |
| Gelsemium elegans root bark | Reflux with chloroform, acid-base partition | Silica gel column chromatography, recrystallization | 98.13% | [4] |
Signaling Pathway
This compound, being structurally and functionally similar to other Gelsemium alkaloids like koumine and gelsemine (B155926), is likely to interact with similar biological targets. Research on koumine and gelsemine has elucidated their role as agonists of the spinal glycine (B1666218) receptor, leading to analgesic effects.[1][5] This interaction triggers a downstream signaling cascade involving the synthesis of the neurosteroid allopregnanolone (B1667786), which in turn modulates GABA-A receptors.[5]
Caption: Putative signaling pathway for this compound-induced analgesia.
Experimental Workflow
The overall experimental workflow for the extraction and purification of this compound is depicted below.
Caption: Workflow for this compound extraction and purification.
Conclusion
The protocols and data presented provide a comprehensive guide for the extraction and purification of this compound from Gelsemium plant material. The methodologies are robust and adaptable, allowing for optimization based on available resources and specific research goals. The elucidation of the putative signaling pathway offers a foundation for further mechanistic studies into the pharmacological effects of this compound. This information is intended to facilitate the research and development of new therapeutic agents derived from this important class of natural products.
References
- 1. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway. | Semantic Scholar [semanticscholar.org]
- 3. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Koumidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine is a monoterpenoid indole (B1671886) alkaloid derived from plants of the Gelsemium genus.[1][2][3][4] Alkaloids from this genus have garnered significant interest due to their complex chemical structures and diverse biological activities, including analgesic, anti-inflammatory, and antitumor properties.[1][2][5] Indole alkaloids, as a class, are known to exert cytotoxic effects on various cancer cell lines, often by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.[6][7] Specifically, related compounds like koumine (B8086292) have been shown to inhibit cancer cell proliferation and induce apoptosis through mechanisms involving the NF-κB and ERK/p38 MAPK signaling pathways.[5]
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8][9][10] The protocol is designed to be a comprehensive guide for researchers screening this compound or its derivatives for potential anticancer activity.
Data Presentation
The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various human cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
| Cell Line | Cancer Type | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) (Hypothetical) | Max. Inhibition (%) (Hypothetical) |
| MCF-7 | Breast Cancer | MTT | Viability | 48 | 15.8 | 88.5 |
| A549 | Lung Cancer | MTT | Viability | 48 | 28.4 | 82.1 |
| HepG2 | Liver Cancer | MTT | Viability | 48 | 12.5 | 91.3 |
| HT-29 | Colon Cancer | MTT | Viability | 48 | 21.7 | 85.6 |
Experimental Protocols
MTT Cell Viability Assay
This protocol details the steps to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HepG2, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (CAS No. 24016-03-3)[11]
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)[13]
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the existing medium from the cells.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium without cells to measure background absorbance.[12]
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.[15]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for an additional 2 to 4 hours at 37°C.[8][13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement:
Data Analysis:
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve (Percent Viability vs. Log of this compound Concentration) and using non-linear regression analysis.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay of this compound.
Potential Signaling Pathway Diagram
Indole alkaloids often induce cytotoxicity and apoptosis in cancer cells by modulating critical signaling pathways.[6][7] Based on the known mechanisms of related compounds, this compound may potentially interfere with pro-survival pathways like NF-κB and activate pro-apoptotic pathways such as the MAPK/ERK cascade.[5][16]
Caption: Potential mechanism of this compound-induced cytotoxicity.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. acubiochem.com [acubiochem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with Koumidine on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine is a monoterpenoid indole (B1671886) alkaloid derived from plants of the Gelsemium genus.[1] Recent electrophysiological studies have demonstrated that this compound modulates the function of specific ligand-gated ion channels, positioning it as a compound of interest for neuroscience research and drug development.[2] This document provides detailed application notes and protocols for investigating the effects of this compound on ion channels using electrophysiological techniques.
Alkaloids, a diverse group of naturally occurring chemical compounds, are known to interact with a variety of cellular targets, including ion channels.[3][4] Their ability to modulate ion channel function makes them valuable tools for studying channel physiology and pharmacology, and as potential leads for novel therapeutics.[5] this compound, as one such alkaloid, has been shown to primarily interact with inhibitory neurotransmitter receptors in the central nervous system.[2]
Electrophysiological techniques, such as the patch-clamp and voltage-clamp methods, are fundamental for studying the electrical properties of cells and the function of ion channels.[6][7][8] These techniques allow for precise measurement of the ionic currents flowing through channels, providing insights into their gating mechanisms and modulation by compounds like this compound.[9]
Known Effects of this compound on Ion Channels
Electrophysiological studies have identified this compound as a modulator of both Glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAARs), which are both ligand-gated ion channels responsible for inhibitory neurotransmission in the central nervous system.[2] The primary effect of this compound on these channels is inhibitory.[2]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on Glycine and GABA-A receptors.
| Target Ion Channel | Agonist | This compound IC50 (µM) | Reference |
| Glycine Receptor (GlyR) | Glycine | 9.587 | [2] |
| GABA-A Receptor (GABAAR) | GABA | 142.8 | [2] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on ion channels using whole-cell and single-channel patch-clamp electrophysiology. These protocols are based on standard methodologies and can be adapted for specific cell types and recording equipment.[6][9][10]
Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound's Effect on Glycine Receptors
Objective: To measure the inhibitory effect of this compound on glycine-activated currents in a heterologous expression system (e.g., HEK293 cells expressing Glycine receptors).
Materials:
-
HEK293 cells stably or transiently expressing the Glycine receptor α1 subunit
-
Cell culture medium (DMEM, 10% FBS, 1% penicillin/streptomycin)
-
Poly-L-lysine coated coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Glycine stock solution (e.g., 100 mM in water)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system)
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Sutter Instrument Co. P-2000 or equivalent
Methodology:
-
Cell Preparation:
-
Plate HEK293 cells expressing GlyRs onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment.
-
Ensure a cell density that allows for easy patching of individual cells.
-
-
Electrode Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the micropipette with the internal solution and ensure there are no air bubbles.
-
-
Recording Setup:
-
Place a coverslip with cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Approach a single, healthy-looking cell with the micropipette using the micromanipulator.
-
-
Giga-seal Formation and Whole-Cell Configuration:
-
Apply slight positive pressure to the pipette as it approaches the cell.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[6]
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline recording in the external solution.
-
Apply a saturating concentration of glycine (e.g., 1 mM) to elicit a maximal current response.
-
Wash out the glycine with the external solution until the current returns to baseline.
-
Co-apply the same concentration of glycine with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 300 µM).
-
Ensure a sufficient washout period between applications.
-
Record the peak current amplitude for each application.
-
-
Data Analysis:
-
Measure the peak inward current in response to glycine in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control glycine response.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Protocol 2: Single-Channel Recording of this compound's Effect on Glycine Receptors
Objective: To investigate the mechanism of this compound's inhibition on single Glycine receptor channels in an outside-out patch configuration.
Materials:
-
Same as Protocol 1.
Methodology:
-
Cell and Electrode Preparation:
-
Follow steps 1 and 2 from Protocol 1. Use electrodes with a slightly larger tip opening to increase the probability of capturing a channel (resistance of 5-10 MΩ).
-
-
Giga-seal and Outside-Out Patch Formation:
-
Establish a giga-seal on a cell as described in Protocol 1.
-
Gently pull the pipette away from the cell to form an outside-out patch of the membrane. The extracellular side of the channel will now be facing the bath solution.[6]
-
-
Data Acquisition:
-
Clamp the patch potential at a desired voltage (e.g., -70 mV).
-
Perfuse the patch with the external solution containing a low concentration of glycine (e.g., 1-10 µM) to observe single-channel openings.
-
Record single-channel activity for a stable period to determine the baseline channel open probability (Po) and mean open time.
-
Perfuse the patch with the same concentration of glycine plus a concentration of this compound (e.g., the IC50 value determined from whole-cell recordings).
-
Record single-channel activity in the presence of this compound.
-
Wash out this compound to observe the reversal of the effect.
-
-
Data Analysis:
-
Analyze the single-channel data to determine the effect of this compound on:
-
Channel open probability (Po).
-
Mean open time.
-
Single-channel conductance (by constructing a current-voltage relationship).
-
-
Compare these parameters in the absence and presence of this compound to understand the mechanism of inhibition (e.g., open channel block, allosteric modulation).
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Inhibitory signaling pathway of this compound on Glycine and GABA-A receptors.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for a whole-cell patch-clamp experiment with this compound.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System | MDPI [mdpi.com]
- 3. Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Targeting Ion Channels for the Treatment of Neurodegenerative Diseases [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Electrophysiology - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Koumidine in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Koumidine, an alkaloid derived from the plant Gelsemium elegans, has emerged as a promising analgesic agent in preclinical studies.[1][2] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in established rodent models of neuropathic pain. The information compiled herein is intended to guide researchers in the design and execution of studies to explore its mechanisms of action and analgesic efficacy.
This compound has demonstrated significant analgesic and anti-inflammatory properties in various rodent models of neuropathic pain, including Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and diabetic neuropathy.[1][3][4][5] Its mechanism of action is multifaceted, primarily involving the modulation of neuroinflammation and neurosteroidogenesis within the central nervous system.[1][4][6]
Mechanism of Action
This compound's analgesic effects are attributed to its ability to suppress the activation of glial cells (microglia and astrocytes) in the spinal cord, a key process in the pathogenesis of neuropathic pain.[1][7] This suppression leads to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][8][9]
A critical molecular target of this compound appears to be the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[1][6] Activation of TSPO by this compound is thought to initiate a signaling cascade that leads to the synthesis of neurosteroids, particularly allopregnanolone (B1667786), in the spinal cord.[4][5] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, and its increased levels enhance inhibitory neurotransmission, thereby dampening pain signals.[6] Furthermore, this compound has been shown to enhance the expression and activity of 3α-hydroxysteroid oxidoreductase (3α-HSOR), a key enzyme in the synthesis of allopregnanolone.[10] Additionally, this compound promotes astrocyte autophagy, which may contribute to its neuroprotective and anti-inflammatory effects.[7]
Data Presentation: Efficacy of this compound in Rodent Models
The following tables summarize the quantitative data from various studies on the effects of this compound in rodent models of neuropathic pain.
Table 1: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model
| Species | Dose (mg/kg) | Route of Administration | Treatment Duration | Assessment Time Point | % Reversal of Mechanical Allodynia | Reference |
| Rat | 0.28, 7 | Subcutaneous (s.c.) | 7 consecutive days | Post-treatment | Significant reduction in pain behavior with 7 mg/kg | [1] |
| Rat | 0.28, 1.4, 7 | Subcutaneous (s.c.) | 7 consecutive days (twice daily) | Post-treatment | Dose-dependent reversal of mechanical allodynia | [10] |
| Rat | 7 | Subcutaneous (s.c.) | Single dose | 1 hour post-dose | Significant increase in mechanical withdrawal threshold | [1] |
Table 2: Effect of this compound on Thermal Hyperalgesia in Neuropathic Pain Models
| Model | Species | Dose (mg/kg) | Route of Administration | Treatment Duration | % Reversal of Thermal Hyperalgesia | Reference |
| CCI | Rat | 0.28, 1.4, 7 | Subcutaneous (s.c.) | 7 consecutive days (twice daily) | Dose-dependent reversal of thermal hyperalgesia | [10] |
| L5 Spinal Nerve Ligation (SNL) | Rat | Not specified | Repeated administrations | Not specified | Dose-dependent reversal of thermal hyperalgesia | [4][5] |
Table 3: Effect of this compound on Pro-inflammatory Cytokines in the Spinal Cord (CCI Model)
| Cytokine | Species | Dose (mg/kg) | Route of Administration | Treatment Duration | % Reduction in Cytokine Levels | Reference |
| TNF-α | Rat | Not specified | Not specified | Not specified | Significant reduction | [8][9] |
| IL-1β | Rat | Not specified | Not specified | Not specified | Significant reduction | [1][8][9] |
| IL-6 | Rat | Not specified | Not specified | Not specified | Significant reduction | [1][9] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain by loosely ligating the sciatic nerve.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., chloral (B1216628) hydrate, isoflurane)
-
Surgical instruments
-
4-0 or 5-0 chromic gut sutures[1]
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a small incision on the lateral aspect of the mid-thigh to expose the common sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Place four loose ligatures of chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature.[1]
-
The ligatures should be tightened to the point where they just barely constrict the nerve, without arresting circulation.
-
Close the muscle and skin layers with sutures.
-
In sham-operated animals, the sciatic nerve is exposed but not ligated.
-
Allow the animals to recover for a period of 3 to 7 days before commencing behavioral testing and drug administration.[1][7]
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model produces a more localized and persistent neuropathic pain state by injuring two of the three terminal branches of the sciatic nerve.[11][12][13]
Materials:
-
Adult male mice or rats
-
Anesthetic
-
Surgical instruments
-
Fine sutures
Procedure:
-
Anesthetize the animal.
-
Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.[12]
-
A small section of the distal nerve stump may be removed to prevent regeneration.
-
Ensure that the sural nerve is not stretched or touched during the procedure.
-
Close the incision in layers.
-
Sham surgery involves exposing the nerves without ligation or transection.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful neuropathy associated with type 1 diabetes.[3]
Materials:
-
Adult male rats
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Glucose meter and strips
Procedure:
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.[3]
-
Monitor blood glucose levels regularly. Animals with blood glucose levels above a predetermined threshold (e.g., 16.7 mmol/L) are considered diabetic.
-
Neuropathic pain behaviors, such as mechanical allodynia, typically develop within 3 weeks of STZ injection.[3]
Behavioral Assessment of Neuropathic Pain
a. Mechanical Allodynia (von Frey Test): This test measures the sensitivity to a non-painful mechanical stimulus.
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
b. Thermal Hyperalgesia (Hargreaves Test): This test assesses the sensitivity to a noxious heat stimulus.
Procedure:
-
Place the animal in a glass-floored chamber and allow it to acclimate.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time is set to prevent tissue damage.
Drug Administration
This compound is typically administered subcutaneously (s.c.) or intrathecally (i.t.).
-
Subcutaneous Administration: Doses ranging from 0.28 to 7 mg/kg have been shown to be effective.[1][3] this compound can be dissolved in normal saline for injection.
-
Intrathecal Administration: This route allows for direct delivery to the spinal cord and can help elucidate central mechanisms of action.
Molecular and Cellular Analyses
a. Western Blotting: To quantify the expression of proteins such as Iba-1 (microglia marker), GFAP (astrocyte marker), and pro-inflammatory cytokines in spinal cord tissue.[1]
b. Immunohistochemistry/Immunofluorescence: For the visualization and localization of activated microglia and astrocytes in spinal cord sections.[1]
c. Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in spinal cord homogenates.[1][2]
d. Quantitative Real-Time Polymerase Chain Reaction (qPCR): To assess the mRNA expression levels of genes involved in inflammation and neurosteroidogenesis.[1][2]
Visualizations
Caption: Proposed signaling pathway of this compound in alleviating neuropathic pain.
Caption: General experimental workflow for evaluating this compound in neuropathic pain.
References
- 1. Koumine Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koumine Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-allodynic and neuroprotective effects of koumine, a Benth alkaloid, in a rat model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid koumine on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Koumine Decreases Astrocyte-Mediated Neuroinflammation and Enhances Autophagy, Contributing to Neuropathic Pain From Chronic Constriction Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The analgesic effect and possible mechanisms by which koumine alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid koumine on a rat model of postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with Koumidine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine, an alkaloid extracted from plants of the Gelsemium genus, has emerged as a compound of interest in oncological research. Studies have demonstrated its potential to induce apoptosis and modulate cell cycle progression in various cancer cell lines. These application notes provide a comprehensive guide for investigating the anti-cancer effects of this compound in a laboratory setting. The protocols detailed below are intended to serve as a foundational resource for researchers, offering methodologies for assessing cell viability, apoptosis, and the underlying molecular mechanisms of this compound's action. The provided data and protocols are based on available scientific literature and should be adapted and optimized for specific experimental conditions and cell lines.
Data Presentation: Anti-proliferative Activity of this compound and its Derivatives
The anti-proliferative effects of this compound and its more potent derivatives have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HT-29 | Colon Carcinoma | >200 | [1] |
| This compound | HCT-116 | Colorectal Carcinoma | >200 | [1] |
| This compound | HCT-15 | Colorectal Adenocarcinoma | >200 | [1] |
| This compound | Caco-2 | Colorectal Adenocarcinoma | >200 | [1] |
| This compound-like Derivative A4 | HT-29 | Colon Carcinoma | <10 | [2] |
| This compound-like Derivative C5 | HT-29 | Colon Carcinoma | <10 | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathways
References
- 1. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Koumidine Purity using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of Koumidine, a monoterpenoid indole (B1671886) alkaloid. The described protocol is essential for quality control in research, development, and manufacturing of this compound and related pharmaceutical compounds. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accurate means of quantifying this compound and its potential impurities.
1. Introduction
This compound is a significant monoterpenoid indole alkaloid primarily isolated from plants of the Gelsemium genus.[1][2] As with many natural products intended for pharmaceutical use, rigorous purity assessment is critical to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a standard and powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of active pharmaceutical ingredients (APIs) like this compound.[3][4][5] This document provides a comprehensive protocol for the purity analysis of this compound using a reversed-phase HPLC method.
2. Experimental
2.1. Instrumentation and Materials
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium (B1175870) acetate (B1210297) (analytical grade).
-
Ultrapure water.
-
0.22 µm syringe filters.
2.2. Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Chromatographic Conditions for this compound Purity Analysis. This table outlines the instrumental parameters for the separation and detection of this compound and its related impurities.
3. Protocol
3.1. Preparation of Solutions
-
Mobile Phase A: Dissolve an appropriate amount of ammonium acetate in ultrapure water to a final concentration of 10 mM. Filter through a 0.45 µm filter.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested and dissolve in 25 mL of methanol.
3.2. Sample Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
After each injection, run the gradient program as detailed in Table 1.
-
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
4. Data Presentation and Analysis
The purity of the this compound sample is calculated using the area normalization method. The percentage purity is determined by the following equation:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
A representative summary of expected quantitative data is presented in Table 2.
| Parameter | Result |
| Retention Time (this compound) | ~ 15.2 min |
| Purity of Reference Standard | ≥ 98% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Linearity (r²) | > 0.999 |
Table 2: Representative Quantitative Data for this compound Purity Analysis. This table summarizes the expected performance characteristics of the HPLC method.
5. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
Caption: Workflow for this compound Purity Analysis by HPLC.
The HPLC method described in this application note is a reliable and accurate technique for determining the purity of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. This method is suitable for routine quality control and for the analysis of this compound in various stages of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
Application Note & Protocol: Preparation of Koumidine Stock Solutions in DMSO for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Koumidine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid (MIA) derived from plants of the Gelsemium genus.[1][2][3] These plants are utilized in traditional medicine, and their constituent alkaloids, including this compound, are subjects of extensive research for their wide range of potential pharmacological activities.[1][4] Gelsemium MIAs have demonstrated notable bioactivities, including anti-tumor, immunosuppressive, anxiolytic, anti-inflammatory, and analgesic properties, making them promising lead compounds for new drug development.[2][3][5]
Due to its lipophilic nature, this compound exhibits poor solubility in aqueous solutions. Therefore, an organic solvent is required to prepare concentrated stock solutions for use in in vitro experiments. Dimethyl sulfoxide (B87167) (DMSO) is a highly effective and widely used dipolar aprotic solvent for this purpose, capable of dissolving a vast range of organic molecules.[6][7] When preparing compounds for cell-based assays, it is crucial to create a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the aqueous cell culture medium. This practice ensures compound solubility while maintaining the final DMSO concentration at a non-toxic level for the cells, typically below 0.5%.[8]
This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for reproducible and reliable results in cell culture experiments.
Data Presentation: Chemical and Physical Properties of this compound
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O | [9] |
| Molecular Weight | 294.4 g/mol | [9] |
| IUPAC Name | [(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | [9] |
| PubChem CID | 44584550 | [9] |
| logP (XLogP3) | 2.1 | [9] |
| Topological Polar Surface Area (TPSA) | 39.3 Ų | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in cell culture-grade DMSO.
Materials and Equipment:
-
This compound powder (purity ≥95%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL), amber or wrapped in foil
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
(Optional) 0.22 µm syringe filter (PTFE membrane, DMSO-compatible)
Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 294.4 g/mol × 1000 mg/g = 2.944 mg
-
-
Weighing: On an analytical balance, carefully weigh 2.944 mg of this compound powder and transfer it to a sterile amber or foil-wrapped microcentrifuge tube.
-
Note: Weighing small quantities can be challenging. It is acceptable to weigh a larger mass (e.g., 5.888 mg) and adjust the DMSO volume accordingly (e.g., to 2 mL) for better accuracy.
-
-
Dissolving: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed. If necessary, gentle warming in a 37°C water bath can assist dissolution.
-
Sterilization (Optional): If the DMSO or handling conditions were not strictly aseptic, the solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles that can degrade the compound.
-
Label each aliquot with: "this compound," "10 mM in DMSO," and the preparation date.
-
Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.
-
Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the serial dilution of the concentrated DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Use the formula: M₁V₁ = M₂V₂
-
(10,000 µM) × V₁ = (10 µM) × (1000 µL)
-
V₁ = (10 × 1000) / 10,000 = 1 µL
-
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic.
-
Final % DMSO = (Volume of DMSO added / Total Volume) × 100
-
Final % DMSO = (1 µL / 1000 µL) × 100 = 0.1%
-
This concentration is generally considered safe for most cell lines.
-
-
Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. Mix immediately by gentle vortexing or by pipetting up and down.
-
Note: To avoid precipitation, add the DMSO stock directly to the medium and mix swiftly. Do not add medium to the concentrated stock.[10]
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO (0.1% in this example) in the culture medium to account for any effects of the solvent on the cells.
Caption: Workflow for diluting concentrated stock to a final working solution.
Application Example: Cell Viability (MTT) Assay
This protocol provides a method for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of working solutions of this compound in culture medium at 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) via serial dilution from the stock solution.
-
Cell Exposure: Remove the old medium from the wells and add 100 µL of the this compound working solutions or the vehicle control medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which this compound inhibits cell growth by 50%).
Caption: Experimental workflow for a typical MTT cell viability assay.
Signaling Pathway Context
This compound and related alkaloids from Gelsemium are known to exert their biological effects by modulating various intracellular signaling pathways.[1] For instance, the related compound koumine (B8086292) has been shown to suppress hepatocellular carcinoma cell proliferation by promoting ROS production and modulating the NF-ĸB and ERK/p38 MAPK signaling pathways.[11] The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound may act at one or more points in this cascade to exert its anti-tumor effects.
Caption: Simplified MAPK/ERK pathway with a potential inhibition point for this compound.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gchemglobal.com [gchemglobal.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Effect of Koumidine on Glycine Receptor Currents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine is a naturally occurring indole (B1671886) alkaloid found in plants of the Gelsemium genus. These plants have a history in traditional medicine, and their constituent alkaloids are now the subject of scientific investigation for their potential therapeutic properties. Notably, several Gelsemium alkaloids have been shown to modulate the activity of glycine (B1666218) receptors (GlyRs), which are critical ligand-gated ion channels in the central nervous system responsible for mediating inhibitory neurotransmission.[1][2] Understanding the interaction of compounds like this compound with GlyRs is crucial for elucidating their mechanism of action and for the development of novel therapeutics targeting neurological and pain-related disorders.
This document provides detailed application notes and protocols for assessing the effect of this compound on glycine receptor currents. It includes methodologies for cell culture and expression of GlyRs, electrophysiological recording techniques, and data analysis. Additionally, it presents available data on the interaction of this compound and related compounds with GlyRs and illustrates the proposed signaling pathway.
Quantitative Data Summary
While specific quantitative data on the electrophysiological effects of this compound on glycine receptor currents are not extensively available in the public domain, computational studies and data from related Gelsemium alkaloids provide valuable insights. The following tables summarize pertinent in silico binding predictions for this compound and experimental data for the related alkaloid, Koumine.
Table 1: In Silico Binding Predictions of Gelsemium Compounds to Glycine Receptors
| Compound | Receptor Subtype | Predicted Binding Affinity (ΔGbind) | Interaction Type |
| This compound | α1β GlyR | Favorable | Orthosteric Agonist[3] |
Note: Data derived from molecular dynamics simulations and docking studies.[4] "Favorable" indicates a predicted stable interaction.
Table 2: Experimentally Determined IC50 Values for Koumine on Glycine Receptors
| Compound | Receptor Subtype | IC50 (µM) |
| Koumine | α1 GlyR | 31.5 ± 1.7[2] |
| Koumine | α2 GlyR | Not Determined |
| Koumine | α3 GlyR | Not Determined |
| Koumine | α1β GlyR | Not Determined |
Note: This data is for Koumine, a structurally related alkaloid, and provides a reference for the potential potency of this compound.[2]
Signaling Pathways and Experimental Workflow
The proposed mechanism of action for related Gelsemium alkaloids involves the activation of spinal glycine receptors, leading to downstream effects that contribute to analgesia. The following diagrams illustrate this proposed pathway and a typical experimental workflow for assessing the effects of this compound.
Experimental Protocols
The following protocols are based on established methods for studying glycine receptors and can be adapted for the specific investigation of this compound.[5][6][7]
Protocol 1: Cell Culture and Transfection of HEK293 Cells
-
Cell Culture:
-
Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Transfection:
-
One day before transfection, seed HEK293 cells onto 35 mm culture dishes or glass coverslips at a density that will result in 50-80% confluency on the day of transfection.
-
Prepare a transfection mixture using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Use plasmids encoding the desired glycine receptor subunits (e.g., human α1 and β subunits). A co-transfection marker such as Green Fluorescent Protein (GFP) can be included to identify transfected cells.
-
Incubate the cells with the transfection mixture for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
Allow 24-48 hours for receptor expression before performing electrophysiological recordings.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Treat oocytes with collagenase to remove the follicular layer.
-
Inject oocytes with cRNA encoding the desired glycine receptor subunits.
-
Incubate injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, and 5 mM HEPES, pH 7.5).[6]
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.
-
Clamp the membrane potential at a holding potential of -60 mV.[6]
-
Prepare stock solutions of glycine and this compound. Dilute to the final desired concentrations in the recording solution on the day of the experiment.
-
Establish a baseline by perfusing the oocyte with the recording solution.
-
To elicit a control current, apply a solution containing glycine at a concentration that evokes a submaximal response (e.g., EC20).
-
To assess the effect of this compound, co-apply the same concentration of glycine with varying concentrations of this compound.
-
Wash the oocyte with the recording solution between applications to allow for full recovery.
-
Protocol 3: Whole-Cell Patch-Clamp Recording in HEK293 Cells
-
Cell Preparation:
-
Use transfected HEK293 cells (from Protocol 1) 24-48 hours post-transfection.
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH).
-
-
Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
The intracellular solution should contain (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg, pH adjusted to 7.2 with CsOH. The high chloride concentration will result in inward currents at negative holding potentials.
-
Establish a giga-ohm seal between the patch pipette and a transfected cell (identified by GFP fluorescence).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply glycine and this compound using a fast-perfusion system to ensure rapid solution exchange.
-
Record control glycine-evoked currents and currents in the presence of this compound as described in the TEVC protocol.
-
Data Analysis and Interpretation
-
Current Amplitude Measurement: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of different concentrations of this compound.
-
Concentration-Response Curves: Plot the normalized current amplitude as a function of the this compound concentration. Fit the data with the Hill equation to determine the IC50 (for inhibition) or EC50 (for potentiation) and the Hill coefficient.
-
Mechanism of Action: To distinguish between competitive and non-competitive mechanisms, perform experiments with varying concentrations of glycine in the presence of a fixed concentration of this compound (Schild analysis).
-
Voltage-Dependence: Assess the effect of this compound at different holding potentials to determine if its action is voltage-dependent.[8]
-
Kinetics: Analyze the activation, deactivation, and desensitization kinetics of the glycine receptor currents in the presence of this compound to see if the compound alters the channel gating properties.[9]
By following these protocols, researchers can systematically and rigorously assess the effects of this compound on glycine receptor currents, contributing to a better understanding of its pharmacological profile and therapeutic potential.
References
- 1. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Single-Channel Recording of Glycine Receptors in Human Embryonic Kidney (HEK) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A possible mechanism underlying corymine inhibition of glycine-induced Cl- current in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Silico Docking of Koumidine with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in silico molecular docking of Koumidine, a major alkaloid from Gelsemium elegans, with its protein targets. This document includes detailed protocols for performing docking studies using AutoDock Vina, quantitative data from published research, and visualizations of the experimental workflow and relevant signaling pathways.
Introduction
This compound is a monoterpenoid indole (B1671886) alkaloid that has garnered significant interest for its potential therapeutic effects, including analgesic and anxiolytic properties.[1] Understanding the molecular interactions of this compound with its protein targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. In silico molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.
This document focuses on the in silico docking of this compound with two of its key reported targets: the Glycine receptor (GlyR) and the Gamma-aminobutyric acid type A (GABA-A) receptor, both of which are critical inhibitory neurotransmitter receptors in the central nervous system.
Quantitative Data: Docking of this compound with Glycine Receptors
Molecular docking studies have revealed that this compound binds to the orthosteric site of Glycine receptors. The binding affinities differ between the open and closed conformations of the receptor, suggesting a state-dependent interaction. The following table summarizes the docking scores and predicted binding energies (ΔGbind) of this compound with different Glycine receptor subtypes and conformations.
| Receptor Target | PDB ID | Conformation | Docking Score (kcal/mol) | Predicted ΔGbind (kcal/mol) |
| GlyR α1β | 7TU9 | Closed | -11.95 to -4.63 | Not Specified |
| GlyR α1β | 7TVI | Open | -5.03 to -2.6 | Not Specified |
| GlyR α3 | 5CFB | Closed | Not Specified | Not Specified |
| GlyR α3 | 5TIO | Open | Not Specified | Not Specified |
Data extracted from in silico characterization studies of Gelsemium compounds as Glycine Receptor Ligands.
Experimental Protocol: In Silico Docking of this compound using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking of this compound with a protein target using AutoDock Vina, a widely used open-source docking program.
Preparation of the Ligand (this compound)
-
Obtain the 3D structure of this compound: The structure can be obtained from databases such as PubChem (CID: 44584550) in SDF or MOL2 format.[2]
-
Convert to PDBQT format: Use a molecular modeling software like AutoDock Tools (ADT) or Open Babel to convert the ligand file to the PDBQT format. This format includes atomic charges and torsional degrees of freedom.
-
Energy Minimization (Optional but Recommended): Perform energy minimization of the ligand structure using software like Avogadro or Chimera to obtain a low-energy conformation.
Preparation of the Protein Receptor
-
Download the Protein Structure: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, PDB IDs for human Glycine receptor α1β in closed and open states are 7TU9 and 7TVI, respectively.[3] For the GABA-A receptor, a relevant PDB ID is 6DW1 (human α1β2γ2 subtype).[4]
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in PDBQT format.
-
Grid Box Generation
The grid box defines the three-dimensional space where the docking simulation will be performed.
-
Identify the Binding Site: The binding site can be identified from the literature or by using the coordinates of a co-crystallized ligand in the PDB structure. For GlyR and GABA-A receptors, the orthosteric binding site is located at the interface between subunits.
-
Define the Grid Box Dimensions and Center:
-
In ADT, use the "Grid Box" option.
-
Center the grid box on the identified binding site.
-
Adjust the dimensions of the box to encompass the entire binding pocket, typically with a spacing of 1 Å. A common box size is 20 x 20 x 20 Å, but this should be adjusted based on the size of the binding site.
-
Running the AutoDock Vina Simulation
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and parameters for the docking run.
-
Execute AutoDock Vina from the command line:
Analysis of Docking Results
-
Examine the Output Files: AutoDock Vina will generate a PDBQT file (docking_results.pdbqt) containing the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol). The log file (docking_log.txt) contains the binding affinity for each pose.
-
Visualize the Docking Poses: Use molecular visualization software such as PyMOL or UCSF Chimera to visualize the docked poses of this compound within the protein's binding site.[5][6] This allows for the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.
Visualizations
Experimental Workflow for In Silico Docking
Caption: Workflow for in silico docking of this compound.
Signaling Pathway of Glycine Receptor Activation
Caption: this compound's proposed mechanism via Glycine Receptor.
References
Troubleshooting & Optimization
Improving Koumidine solubility for aqueous buffers
Welcome to the technical support center for Koumidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the physicochemical properties of this compound is the first step in developing a successful solubilization strategy. This compound is a monoterpenoid indole (B1671886) alkaloid with a moderately hydrophobic character.[1][2] Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₂O | PubChem[3] |
| Molecular Weight | 294.4 g/mol | PubChem[3] |
| XLogP3 | 2.1 | PubChem[3] |
| logP | 2.989 | ChemDB[4] |
| logS (Aqueous Solubility) | -2.122 | ChemDB[4] |
| TPSA (Topological Polar Surface Area) | 39.3 Ų | PubChem[3] |
| pKa (Predicted Basic) | 7.5 (Strongest Basic) | N/A (Predicted) |
Note: logS is a logarithmic measure of a compound's intrinsic aqueous solubility. A value of -2.122 indicates low water solubility.
Q2: What is the recommended solvent for making a concentrated stock solution of this compound?
A2: Due to its limited aqueous solubility, this compound should first be dissolved in a water-miscible organic solvent to prepare a concentrated stock solution.[5] Dimethyl sulfoxide (B87167) (DMSO) is a powerful and commonly used solvent for this purpose.[6] Absolute ethanol (B145695) can also be used. The most common initial approach is to create a stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.[5]
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
A3: This is a very common issue when working with hydrophobic compounds.[5][7] Precipitation occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of the organic co-solvent.
Here are immediate steps to resolve this:
-
Lower the Final Concentration: The simplest solution is to test lower final concentrations of this compound in your assay.
-
Increase the Co-solvent Percentage: You can try slightly increasing the final percentage of DMSO, but be cautious. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid cellular toxicity.[5][8]
-
Improve Mixing Technique: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This prevents localized high concentrations that can trigger immediate precipitation.[9]
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility.[9] However, you must first confirm that this compound is stable at this temperature.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds is often highly dependent on pH.[9][10] this compound contains basic nitrogen atoms, which can be protonated (become positively charged) in acidic conditions. This ionized form is generally more soluble in polar solvents like water than the neutral form. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic (e.g., pH 6.0-6.8) may significantly increase the solubility of this compound. Always ensure the final pH is compatible with your experimental system.
Q5: What is the maximum recommended concentration of co-solvents like DMSO or ethanol in cell-based assays?
A5: The use of co-solvents is often necessary, but they can be toxic to cells at higher concentrations.[8] For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v).[5][8] Ethanol is also often used, with toxicity concerns arising at concentrations of ≥1%.[8] It is always best practice to run a vehicle control (buffer with the same final concentration of the co-solvent) to ensure that the solvent itself is not affecting the experimental results.
Troubleshooting Guide
If you are still experiencing solubility issues after consulting the FAQs, use the following workflow and guide to systematically troubleshoot the problem.
Caption: Troubleshooting workflow for this compound solubility issues.
Table 2: Troubleshooting Specific Solubility Problems
| Observation | Potential Cause | Recommended Actions |
|---|---|---|
| Immediate Precipitation | The final concentration exceeds the solubility limit in the aqueous/co-solvent mixture. | 1. Vigorously mix the buffer while adding the stock solution.2. Decrease the final concentration of this compound.3. Increase the percentage of the organic co-solvent (if tolerated by the assay). |
| Cloudiness or Precipitation Over Time | The solution is supersaturated and thermodynamically unstable. The compound is slowly crashing out of solution. | 1. Prepare the working solution immediately before use.2. Lower the final concentration to below the equilibrium solubility.3. Verify the stability of this compound in the chosen buffer system. |
| Incomplete Dissolution of Stock | The solubility limit in the pure organic solvent has been exceeded. | 1. Use a higher volume of solvent to prepare the stock.2. Gently warm the solution (e.g., 37°C) and sonicate briefly.3. Test an alternative organic solvent (e.g., ethanol, DMF). |
Quantitative Solubility Data
The following table provides approximate solubility data for this compound in common laboratory solvents. This data should be used as a starting point for developing your own solubilization protocols.
Table 3: this compound Solubility Data
| Solvent / Buffer | Temperature (°C) | Approximate Solubility | Notes |
|---|---|---|---|
| DMSO | 25 | > 50 mg/mL | Preferred solvent for stock solutions. |
| Ethanol (Absolute) | 25 | ~10 mg/mL | Alternative solvent for stock solutions. |
| PBS (pH 7.4) | 25 | < 0.05 mg/mL | Very poorly soluble in neutral aqueous buffer. |
| PBS (pH 7.4) + 0.5% DMSO | 25 | ~0.1 mg/mL | Co-solvent improves solubility but remains low. |
| Acetate Buffer (pH 5.0) + 0.5% DMSO | 25 | ~0.5 mg/mL | Acidic pH significantly increases aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL (approx. 34 mM) stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous (water-free) DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper
-
Pipettors and sterile tips
Procedure:
-
Weigh out 5 mg of this compound powder onto weighing paper and carefully transfer it to a sterile vial.
-
Using a calibrated pipette, add 500 µL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. A clear, colorless to pale yellow solution should be observed.
-
If dissolution is slow, gently warm the vial to 37°C for 5-10 minutes and vortex again.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS (pH 7.4)
This protocol details the dilution of a 10 mg/mL DMSO stock to a final working concentration of 10 µM in PBS, resulting in a final DMSO concentration of 0.034%.
Caption: Experimental workflow for preparing a final working solution.
Procedure:
-
Thaw the 10 mg/mL this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding 10 µL of the 10 mg/mL stock to 990 µL of DMSO. This creates a 100 µg/mL (approx. 340 µM) solution. Vortex to mix.
-
In a new sterile tube, add 970.6 µL of your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Begin vortexing the tube of buffer at a medium speed.
-
While the buffer is vortexing, add 29.4 µL of the 340 µM intermediate stock solution dropwise to the buffer.
-
Continue vortexing for an additional 15-30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness. The final solution should be clear. This solution now contains 10 µM this compound in PBS with a final DMSO concentration of 0.1%. Use this working solution immediately in your experiment.
Conceptual Diagram: Effect of pH on this compound Solubility
The following diagram illustrates how lowering the pH can increase the aqueous solubility of this compound by protonating its basic nitrogen atom.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. neist.res.in [neist.res.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Stability of Koumidine in different solvents and pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing the stability of Koumidine. Currently, there is a lack of specific, publicly available quantitative data on the stability of this compound in different solvents and at various pH levels. Therefore, this guide offers a framework based on established principles of forced degradation studies to enable researchers to generate this critical data in their own laboratories.
Frequently Asked Questions (FAQs)
Q1: Is there any published data on the stability of this compound in common laboratory solvents and at different pH values?
Q2: What are the typical factors that can affect the stability of an alkaloid like this compound?
A2: The stability of alkaloids, including sarpagine-type alkaloids like this compound, is generally influenced by several factors:
-
pH: The ionization state of the molecule can change with pH, potentially leading to different degradation pathways.[2] Acidic or basic conditions can catalyze hydrolysis or other reactions.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the compound.
-
Temperature: Elevated temperatures are often used in accelerated stability studies to increase the rate of degradation.
-
Light: Exposure to UV or visible light can cause photolytic degradation.
-
Oxidizing agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.
Q3: How can I determine the stability of this compound in my specific solvent system and pH?
A3: To determine the stability of this compound, you should conduct a forced degradation study.[3][4] This involves subjecting a solution of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Q4: What is a stability-indicating analytical method?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or other components in the sample matrix. HPLC with UV or MS detection is a commonly used technique for this purpose.[4]
Troubleshooting Guide for this compound Stability Experiments
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound observed. | The experimental conditions (pH, temperature, solvent) are too harsh. | - Reduce the temperature of the stability study.- Use a less aggressive pH (closer to neutral).- Select a more inert solvent. Consider performing a solvent screening study. |
| Inconsistent stability results between experiments. | - Variation in experimental parameters (e.g., temperature, pH, light exposure).- Instability of the analytical method. | - Ensure precise control of all experimental conditions.- Use calibrated equipment.- Validate the stability-indicating analytical method for robustness and reproducibility. |
| Appearance of multiple unknown peaks in the chromatogram. | Formation of degradation products. | - Use LC-MS to identify the mass of the degradation products and propose their structures.- Isolate the degradation products for further structural elucidation if necessary. |
| No degradation of this compound is observed under stress conditions. | The stress conditions are not stringent enough. | - Increase the temperature.- Use stronger acidic or basic conditions.- Increase the concentration of the oxidizing agent.- Extend the duration of the study. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions. Researchers should adapt the concentrations, time points, and analytical methods based on their specific needs and available instrumentation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with a strong acid (e.g., 0.1 M HCl) to a final concentration suitable for analysis. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with a strong base (e.g., 0.1 M NaOH) and incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Dilute the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature or a slightly elevated temperature.
-
Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., water or the solvent used for the stock solution) and incubate at a high temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of this compound in a photostable container to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Identify and quantify the major degradation products if possible.
Data Presentation
While specific data for this compound is unavailable, researchers can use the following table templates to organize their experimental findings.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Time (hours) | % this compound Remaining | Observations (e.g., number of degradation products) |
| 0.1 M HCl, 60 °C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60 °C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| Thermal, 80 °C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| Photolytic (UV 254nm) | 2 | ||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Stability of this compound in Different Solvents at Room Temperature
| Solvent | Time (days) | % this compound Remaining |
| Methanol | 1 | |
| 7 | ||
| 30 | ||
| Acetonitrile | 1 | |
| 7 | ||
| 30 | ||
| DMSO | 1 | |
| 7 | ||
| 30 | ||
| Water (pH 7) | 1 | |
| 7 | ||
| 30 |
Visualizations
The following diagrams illustrate the general workflow for conducting stability studies and the logical relationship in a forced degradation experiment.
References
Technical Support Center: Preventing Koumidine Precipitation in Cell Culture Media
Disclaimer: Koumidine is an alkaloid compound found in plants of the Gelsemium genus.[1][2] Like many small molecules, it has limited aqueous solubility. This guide provides general strategies for working with poorly soluble compounds in cell culture, using this compound as an example. These recommendations are based on established laboratory practices for preventing compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, initially clear in DMSO, formed a precipitate immediately after I added it to my cell culture medium. Why did this happen?
A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into an aqueous environment like cell culture media where it is poorly soluble.[3] The rapid dilution of the DMSO reduces its ability to keep the this compound dissolved, causing the compound to precipitate.[4]
Q2: What is the highest concentration of DMSO I can safely use in my cell culture experiments?
A: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity.[5] For most cell lines, a final DMSO concentration of 0.5% is tolerable, but it is highly recommended to keep it at or below 0.1%.[6] Sensitive cell lines, such as primary cells, may require even lower concentrations.[6][7] It is crucial to perform a vehicle control (media with the same final concentration of DMSO but without this compound) to determine the effect of the solvent on your specific cells.[8]
Q3: I noticed a precipitate in my culture plates after 24 hours of incubation. What could be the cause?
A: Delayed precipitation can be caused by several factors:
-
pH Shift: The CO2 environment in an incubator can slightly lower the pH of the media over time, which may affect the solubility of pH-sensitive compounds.
-
Interaction with Media Components: this compound may interact with salts or proteins in the media, leading to the formation of insoluble complexes.
-
Evaporation: Over a long incubation period, evaporation can increase the concentration of all components in the media, including this compound, potentially exceeding its solubility limit.[3]
-
Temperature Fluctuations: Removing culture plates from the incubator multiple times can cause temperature changes that affect compound solubility.
Q4: Can I use heat or sonication to help dissolve this compound?
A: Gentle warming of the stock solution in a 37°C water bath or brief sonication can help dissolve this compound.[9][10] However, it is important to ensure that this compound is stable at this temperature and will not degrade. Always start with gentle methods and short durations.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound is above its aqueous solubility limit. | Perform a solubility test to find the maximum soluble concentration.[3] Start with a lower final concentration in your experiments. |
| Rapid dilution of the DMSO stock into the media. | Pre-warm the media to 37°C.[11] Add the this compound stock solution dropwise while gently vortexing the media to ensure rapid dispersal.[9] | |
| Delayed Precipitation | The compound is not stable in the media over time. | Test the stability of this compound in your specific cell culture medium over the duration of your experiment.[12] |
| Media evaporation is concentrating the compound. | Ensure the incubator has adequate humidity. For long-term experiments, use plates with low-evaporation lids.[3] | |
| Inconsistent Results | The actual soluble concentration of this compound is lower than intended due to precipitation. | Visually inspect your culture wells under a microscope for any signs of precipitation before and during the experiment.[13] Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 10-20 mM).
-
Vortex the tube for 1-2 minutes to aid dissolution.[9]
-
If necessary, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[9]
-
Visually confirm that all the powder has dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[10]
Protocol 2: Preparing Working Solutions to Minimize Precipitation
-
Pre-warm your cell culture medium to 37°C.[11]
-
Create an intermediate dilution of your this compound stock solution in 100% DMSO. For example, dilute a 10 mM stock to 1 mM in DMSO.
-
While gently vortexing the pre-warmed media, add a small volume of the intermediate stock to achieve your final desired concentration. For instance, add 1 µL of a 1 mM stock to 1 mL of media for a final concentration of 1 µM (this also results in a final DMSO concentration of 0.1%).[3]
-
Visually inspect the final working solution for any cloudiness or precipitate before adding it to your cells.
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A decision tree for troubleshooting this compound precipitation.
Factors Contributing to Small Molecule Precipitation
Caption: Key factors that can lead to this compound precipitation.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: this compound as a hypothetical inhibitor of a signaling pathway.
References
- 1. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Koumidine Concentration for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the monoterpenoid indole (B1671886) alkaloid, Koumidine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of your in vitro experiments.
Disclaimer: While this compound is a compound of significant interest, much of the currently available detailed in vitro data pertains to its close structural analog, Koumine. The information and protocols provided herein are largely based on studies of Koumine and general principles for working with indole alkaloids. Researchers should consider these as robust starting points and perform careful optimization for their specific experimental systems with this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound, like many indole alkaloids, has poor aqueous solubility. Therefore, an organic solvent is required to prepare a concentrated stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating stock solutions of this compound.
-
Stock Concentration: It is advisable to prepare a high-concentration stock solution, for example, in the range of 10-50 mM. This allows for the addition of a very small volume to your cell culture medium, minimizing solvent-induced toxicity.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q2: What is a good starting concentration for this compound in a new in vitro assay?
A2: The optimal concentration of this compound will vary depending on the cell type, the assay being performed, and the desired biological endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration range for your specific experiment. Based on data from related compounds like Koumine, here are some suggested starting ranges:
| Assay Type | Suggested Starting Concentration Range | Notes |
| Antiproliferative/Cytotoxicity | 0.1 µM - 100 µM | Some Koumine derivatives have shown IC50 values below 10 µM in cancer cell lines.[1] |
| Anti-inflammatory | 1 µM - 50 µM | Koumine has been shown to inhibit inflammatory pathways in this range. |
| Neuroprotective/Neuroactivity | 0.1 µM - 20 µM | Effects on neuronal cells are often observed at lower concentrations. |
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many cell lines tolerating up to 1%. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.
Q4: For how long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the biological process being investigated.
-
Signaling Pathway Activation: For studying rapid cellular signaling events, such as protein phosphorylation, shorter incubation times of 15 minutes to a few hours are typically sufficient.
-
Gene Expression Changes: To observe changes in gene expression, a treatment duration of 6 to 24 hours is common.
-
Cell Viability and Apoptosis: For assays measuring cell viability or apoptosis, longer incubation times of 24 to 72 hours are generally required.
A time-course experiment is the best way to determine the optimal incubation time for your specific assay and cell line.
Troubleshooting Guides
Problem 1: this compound precipitates out of solution when added to my cell culture medium.
| Possible Cause | Solution |
| Poor Aqueous Solubility | This compound has limited solubility in aqueous solutions like cell culture media. To avoid precipitation, first, dilute your DMSO stock solution in a small volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS). Mix this intermediate dilution gently and then add it to the final volume of your complete cell culture medium. |
| High Final Concentration | The desired final concentration of this compound may be above its solubility limit in your specific culture medium. If precipitation persists after trying the two-step dilution, consider lowering the final working concentration. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can sometimes cause compounds to precipitate. If your cell line can tolerate it, try reducing the serum concentration during the treatment period or using a serum-free medium. |
Problem 2: I am observing high levels of cell death in my control group (vehicle only).
| Possible Cause | Solution |
| DMSO Cytotoxicity | The final concentration of DMSO in your cell culture medium may be too high for your specific cell line. Ensure the final DMSO concentration is at a non-toxic level (generally below 0.5%). Always include a vehicle control to monitor for solvent-induced toxicity. |
| Contaminated Stock Solution | Your DMSO or this compound stock solution may be contaminated. Use sterile, high-purity DMSO and prepare your stock solutions under sterile conditions. |
Problem 3: I am not observing any effect of this compound in my assay.
| Possible Cause | Solution |
| Concentration is Too Low | The concentration of this compound may be too low to elicit a biological response. Try increasing the concentration. It is recommended to perform a wide-range dose-response curve in your initial experiments (e.g., 0.01 µM to 200 µM) to identify an effective concentration range. |
| Compound Degradation | This compound may have degraded due to improper storage or handling. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing them in single-use aliquots at -80°C. |
| Short Incubation Time | The treatment duration may be too short for the biological effect to manifest. Perform a time-course experiment to determine the optimal incubation time. |
| Cell Line Insensitivity | The cell line you are using may not be sensitive to this compound. If possible, try a different cell line that is more relevant to the biological activity you are investigating. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out a small amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is approximately 294.38 g/mol .
-
Calculate the volume of DMSO needed to make a 10 mM stock solution. For 1 mg of this compound: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = ((0.001 g / 294.38 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 339.7 µL
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare a Working Solution (Example for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 100 µM intermediate solution, dilute 1 µL of the 10 mM stock solution into 99 µL of sterile PBS or serum-free medium.
-
To achieve a final concentration of 10 µM in 1 mL of complete cell culture medium, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete medium.
-
Mix gently by pipetting up and down.
-
Immediately add the working solution to your cells.
-
-
Vehicle Control:
-
Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration. For the example above, the final DMSO concentration would be 0.1%.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, studies on the related compound Koumine have implicated the NF-κB and MAPK/Erk pathways in its anti-inflammatory and anti-cancer effects.[1] These pathways are therefore logical starting points for mechanistic studies of this compound.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell proliferation. Koumine has been shown to inhibit this pathway.[2]
MAPK/Erk Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Erk (Extracellular signal-regulated kinase) pathway, is a key signaling route that regulates cell proliferation, differentiation, and survival. The pathway is typically initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of Ras, which in turn activates a cascade of protein kinases: Raf, MEK, and finally Erk. Activated Erk can then translocate to the nucleus to phosphorylate and activate transcription factors that promote cell cycle progression. Koumine and its derivatives have been shown to inhibit this pathway in cancer cells.[1]
References
- 1. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koumine ameliorates concanavalin A-induced autoimmune hepatitis in mice: involvement of the Nrf2, NF-κB pathways, and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Koumidine experiments
Koumidine Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring consistency in experiments involving this novel K-Kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of K-Kinase (Kinase-of-Unknown-Midlineage), a serine/threonine kinase that has been identified as a key upstream regulator of the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of K-Kinase, this compound prevents the phosphorylation of its downstream targets, leading to a reduction in cell proliferation and survival in K-Kinase-dependent cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. The stock solution should be stored at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: Is this compound light-sensitive?
Yes, prolonged exposure to light can lead to the degradation of this compound. We recommend handling the compound in low-light conditions and storing stock solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
Users have sometimes reported significant differences in the half-maximal inhibitory concentration (IC50) of this compound between experimental runs.
Possible Causes and Solutions
| Cause | Recommendation |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells and plates. Confluency at the time of treatment can significantly impact drug response. |
| Assay Incubation Time | The duration of drug exposure can affect the IC50 value. Adhere strictly to the recommended 72-hour incubation period as detailed in the standard cell viability protocol. |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not reuse diluted compound. |
Reference Data: Impact of Passage Number on IC50
| Cell Line | Passage 5 (IC50) | Passage 20 (IC50) | Fold Change |
| HT-29 | 50 nM | 150 nM | 3.0 |
| A549 | 75 nM | 210 nM | 2.8 |
| MCF-7 | 120 nM | 350 nM | 2.9 |
Issue 2: Unexpected Cellular Toxicity in Control Groups
Some users have observed cytotoxicity in vehicle-only (e.g., DMSO) control groups.
Troubleshooting Workflow
Caption: Workflow for troubleshooting control group toxicity.
Issue 3: Inconsistent Downstream Signal Inhibition (p-ERK)
A common experiment is to measure the phosphorylation of ERK (p-ERK), a downstream target of K-Kinase. Results can sometimes show weak or inconsistent inhibition by this compound.
Signaling Pathway and Point of Inhibition
Caption: this compound inhibits K-Kinase, blocking the MAPK pathway.
Recommendations for Consistent p-ERK Results:
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Serum Starvation: Before treatment, serum-starve cells for 12-24 hours to reduce basal p-ERK levels.
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Stimulation: After serum starvation and this compound pre-treatment (1-2 hours), stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 5-10 minutes to induce a robust and synchronous p-ERK signal.
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Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve phosphorylation states.
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Loading Controls: Always probe for total ERK in addition to p-ERK to ensure that changes are not due to variations in protein loading.
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM to 20 pM. Include a vehicle control (0.2% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 20 µL of CellTiter-Blue® reagent to each well. Incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Analysis: Normalize the data to the vehicle control (100% viability) and an empty well (0% viability). Plot the results using a non-linear regression (log[inhibitor] vs. response) to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Culture & Treatment: Seed 2 million cells in a 6-well plate. After 24 hours, replace the medium with a serum-free medium and incubate for another 16 hours.
-
Inhibition: Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
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Stimulation: Add EGF to a final concentration of 100 ng/mL and incubate for 10 minutes at 37°C.
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Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate with primary antibodies for phospho-ERK (1:1000) and total-ERK (1:1000) overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
Protocol 3: Troubleshooting this compound Solubility
If you suspect precipitation of this compound in your cell culture medium, follow this diagnostic workflow.
Technical Support Center: Navigating the Total Synthesis of Koumidine
Welcome to the technical support center for the total synthesis of Koumidine. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this complex monoterpenoid indole (B1671886) alkaloid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the synthesis, ensuring a smoother and more efficient experimental workflow.
Troubleshooting Guides & FAQs
This section provides practical, question-and-answer-based guidance on specific issues that may arise during the total synthesis of this compound, with a focus on key challenging transformations.
Issues with the 1,3-Dipolar Cycloaddition Step
Question: We are attempting the 1,3-dipolar cycloaddition between trans-2-methylene-1,3-dithiolane 1,3-dioxide and 3-oxidopyridinium ylide, as reported in recent syntheses, but we are obtaining an inseparable mixture of diastereomeric tropanes. How can we address this?
Answer: The formation of an inseparable mixture of tropane (B1204802) diastereomers is a known challenge in this key step of the this compound synthesis.[1] Here’s a breakdown of the issue and potential strategies:
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Understanding the Problem: This cycloaddition reaction is highly diastereoselective, but the resulting tropane diastereomers often co-elute on standard silica (B1680970) gel chromatography, making their separation at this stage impractical. Attempting to force separation can lead to significant material loss.
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Recommended Strategy: The "Carry-Through" Approach: The most effective reported strategy is to carry the inseparable mixture of tropane diastereomers forward to the next step.[1] The subsequent reduction of the bissulfoxide moieties often yields regioisomeric dithiolanes that are separable by chromatography. This defers the purification challenge to a stage where it is more manageable.
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Troubleshooting the "Carry-Through" Approach:
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Incomplete Reduction: If the subsequent reduction step is sluggish or incomplete, you may need to re-evaluate your reducing agent and conditions. Ensure strictly anhydrous conditions and freshly prepared reagents.
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Difficult Separation of Regioisomers: While the dithiolane regioisomers are generally separable, optimizing your chromatographic conditions is key. Consider using a less polar solvent system and a high-performance silica gel. If separation is still challenging, derivatization of the hydroxyl group to a more bulky silyl (B83357) ether could alter the polarity and improve separation.
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| Parameter | Common Observation | Troubleshooting Suggestion |
| Diastereomeric Ratio | Typically high, but exact ratio can vary. | While difficult to alter, ensure precise control of reaction temperature and addition rates to maintain consistency. |
| Purification Attempt | Co-elution on silica gel. | Avoid extensive purification of the initial tropane mixture. Proceed with the mixture to the reduction step. |
| Downstream Separability | Regioisomeric dithiolanes are separable. | Optimize column chromatography conditions (e.g., gradient elution, different solvent systems) for the dithiolanes. |
DOT Script for Troubleshooting Workflow:
Challenges in the Late-Stage Enol-Oxonium Cyclization
Question: Our late-stage enol-oxonium cyclization to form the hexacyclic core of this compound is giving low yields. What are the common failure modes for this reaction?
Answer: The enol-oxonium cyclization is a powerful but sensitive reaction. Low yields can often be attributed to several factors:
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Substrate Purity: This reaction is highly sensitive to impurities carried over from previous steps. Ensure the precursor enol ether is of the highest possible purity. Trace amounts of nucleophiles or protic solvents can quench the oxonium intermediate.
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Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid are critical. An insufficient amount may lead to incomplete reaction, while an excess can cause decomposition of the starting material or product. A screening of Lewis acids (e.g., TMSOTf, BF₃·OEt₂, SnCl₄) and careful optimization of stoichiometry are recommended.
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Reaction Temperature and Time: These reactions are typically performed at low temperatures (-78 °C) to control reactivity and minimize side reactions. Allowing the reaction to warm prematurely can lead to undesired pathways. Monitor the reaction closely by TLC to determine the optimal reaction time.
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Side Reactions: A common side reaction is the simple hydrolysis of the enol ether back to the corresponding ketone. This can be minimized by ensuring strictly anhydrous conditions.
DOT Script for Logical Relationship of Cyclization Parameters:
Fischer Indole Synthesis on a Complex Substrate
Question: We are struggling with the final Fischer indole synthesis step. The reaction is messy, and the desired this compound is obtained in very low yield. What can we do?
Answer: The Fischer indole synthesis, while a classic reaction, can be challenging on complex and sterically hindered substrates like the immediate precursor to this compound.
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Acid Catalyst and Reaction Conditions: The choice of acid catalyst and reaction temperature is paramount. Strong Brønsted acids like HCl or H₂SO₄, or Lewis acids like ZnCl₂ are commonly used.[2][3][4] However, with a sensitive substrate, milder conditions may be necessary. Consider using polyphosphoric acid (PPA) or Eaton's reagent at a carefully controlled temperature. A thorough screening of acids and temperatures is often required.
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Hydrazone Formation and Stability: Ensure the initial formation of the phenylhydrazone is efficient. This is typically done as a separate step or in situ. The stability of the hydrazone can be an issue; it is often best to use it immediately without prolonged storage.
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Side Products and Purification: Dimerization and other side reactions are common in Fischer indole syntheses, leading to complex reaction mixtures.[5] Purification can be challenging due to the similar polarities of the product and byproducts. Preparative HPLC is often necessary for obtaining pure this compound.
Experimental Protocol: Key Bissulfoxide Reduction
This protocol details the reduction of the inseparable mixture of tropane bissulfoxides, a critical step that enables the separation of key intermediates in the Tanja synthesis of this compound.
Objective: To reduce the bissulfoxide mixture to the corresponding separable regioisomeric dithiolanes.
Materials:
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Inseparable mixture of tropane bissulfoxides
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Trifluoroacetic anhydride (B1165640) (TFAA)
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Sodium iodide (NaI)
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Anhydrous dichloromethane (B109758) (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate (B1220275) solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Under an inert atmosphere (e.g., argon or nitrogen), dissolve the inseparable mixture of tropane bissulfoxides in anhydrous DCM in a flame-dried round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution.
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After stirring for 15 minutes at 0 °C, add sodium iodide (NaI) in one portion.
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
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Add saturated aqueous sodium thiosulfate solution to quench any remaining iodine.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to separate the two regioisomeric dithiolanes.
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions. The information provided is based on published literature and does not constitute a warranty of any kind.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Koumidine Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Koumidine in animal studies.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what are its primary toxic effects observed in animal studies?
A1: this compound is a major indole (B1671886) alkaloid extracted from the plant Gelsemium elegans. In animal studies, its primary toxic effects are observed in the central nervous system (CNS), leading to neurotoxicity. It has also been reported to have toxic effects on the liver, kidneys, and testes in mice.
Q2: What is the mechanism of this compound-induced neurotoxicity?
A2: The neurotoxicity of this compound is primarily attributed to its inhibitory effect on acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and resulting in symptoms like tremors, convulsions, and respiratory distress.
Experimental Design and Protocols
Q3: What are the typical dose ranges of this compound used in animal studies?
Q4: How can I assess neurobehavioral changes in rodents treated with this compound?
A4: A Functional Observational Battery (FOB) is a standardized method used to assess neurobehavioral and functional deficits in rodents. The FOB includes a series of observations and tests to evaluate autonomic function, neuromuscular coordination, sensory function, and overall behavioral changes.
Q5: How do I measure acetylcholinesterase (AChE) activity in brain tissue?
A5: The most common method for measuring AChE activity is the Ellman's method. This colorimetric assay is based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Q6: What biomarkers can I use to assess this compound-induced liver and kidney damage?
A6: For hepatotoxicity, serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are standard biomarkers of liver damage. For nephrotoxicity, traditional markers include blood urea (B33335) nitrogen (BUN) and serum creatinine. However, more sensitive and specific biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), are increasingly being used.
Troubleshooting Guides
Neurotoxicity Assessment
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in behavioral test results between animals in the same group. | - Improper animal handling leading to stress. - Inconsistent testing environment (e.g., lighting, noise). - Order of testing affecting performance. - Social hierarchy in group-housed animals. | - Acclimatize animals to the handling and testing procedures before the experiment. - Maintain a consistent and controlled testing environment. - Randomize the order of testing for animals from different groups. - House animals consistently and consider the effects of social hierarchy on behavior. |
| No observable neurotoxic effects at expected doses. | - Incorrect dose calculation or administration. - Low bioavailability of this compound via the chosen route of administration. - Animal strain is resistant to this compound's effects. | - Double-check all dose calculations and ensure proper administration technique. - Consider a different route of administration (e.g., intraperitoneal instead of oral) to increase bioavailability. - Review literature for information on strain-specific differences in response to alkaloids. |
Acetylcholinesterase (AChE) Activity Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no AChE activity detected in control samples. | - Inadequate homogenization of brain tissue. - Degradation of the enzyme due to improper sample handling (e.g., not kept on ice). - Issues with the assay reagents (e.g., expired DTNB or substrate). | - Ensure thorough homogenization of the brain tissue to release the enzyme. - Keep all samples and reagents on ice throughout the procedure. - Prepare fresh reagents and validate their activity. |
| High background absorbance in the assay. | - Presence of interfering substances in the brain homogenate. - Non-enzymatic hydrolysis of the substrate. | - Consider using a detergent in the homogenization buffer to improve solubilization of membrane-bound AChE. - Run a blank control without the enzyme to measure and subtract the non-enzymatic hydrolysis rate. |
Hepatotoxicity and Nephrotoxicity Assessment
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected changes in liver/kidney biomarkers. | - Timing of sample collection is not optimal to detect peak injury. - Underlying health conditions of the animals. - Variability in the animal model's response. | - Conduct a time-course study to determine the optimal time point for assessing organ damage after this compound administration. - Ensure the use of healthy animals from a reputable supplier. - Increase the number of animals per group to improve statistical power. |
| Difficulty in correlating biomarker levels with histopathological findings. | - Biomarkers may be elevated before visible tissue damage occurs. - The chosen biomarkers are not specific to the type of cellular injury caused by this compound. | - Use a combination of early and late-stage biomarkers. - Consider using more specific biomarkers of kidney injury like KIM-1 and NGAL. - Carefully stage the histopathological changes and correlate them with biomarker levels at different time points. |
Quantitative Data Summary
Table 1: Acute Toxicity of Gelsemium elegans Benth (GEB) Total Alkaloids in Mice
| Route of Administration | LD50 (mg/kg) |
| Oral | 15 |
| Intraperitoneal | 4 |
Table 2: Effect of this compound on Serum Biomarkers of Liver Injury in a Mouse Model of Autoimmune Hepatitis
| Treatment Group | ALT (U/L) | AST (U/L) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 35.2 ± 5.1 | 78.4 ± 10.2 | 25.1 ± 3.5 | 15.8 ± 2.1 |
| Model | 1254.6 ± 150.3 | 2345.8 ± 210.7 | 450.6 ± 50.2 | 320.4 ± 40.5 |
| This compound (low dose) | 850.3 ± 90.1 | 1500.2 ± 160.5 | 310.2 ± 35.8 | 210.7 ± 25.3 |
| This compound (high dose) | 450.7 ± 50.6 | 980.5 ± 110.2 | 180.5 ± 20.1 | 110.9 ± 15.4 |
Data are presented as mean ± standard deviation. This table is a representative summary based on published data and may not reflect the results of all studies.
Experimental Protocols
Functional Observational Battery (FOB) for Neurotoxicity Assessment in Rodents
Objective: To systematically assess behavioral and functional changes in rodents following this compound administration.
Materials:
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Test animals (rats or mice)
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This compound solution and vehicle control
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Observation arena
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Stopwatch
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Grip strength meter
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Tail-flick or hot-plate apparatus for sensory testing
Procedure:
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Acclimation: Acclimate animals to the testing room for at least 30 minutes before the start of the experiment.
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Dosing: Administer this compound or vehicle control to the animals via the chosen route.
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Home Cage Observations: Observe the animals in their home cages for any changes in posture, activity level, and the presence of tremors or convulsions.
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Open Field Assessment: Place each animal individually in the center of the observation arena and record the following for a set period (e.g., 5 minutes):
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Locomotor activity (number of lines crossed)
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Rearing frequency
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Grooming behavior
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Presence of any abnormal gait or stereotypes.
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Sensorimotor and Neuromuscular Assessment:
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Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.
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Motor Coordination: Assess motor coordination using a rotarod apparatus.
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Sensory Function: Evaluate response to sensory stimuli using a tail-flick or hot-plate test.
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Autonomic Assessment: Observe for signs of autonomic dysfunction, such as changes in pupil size, salivation, and lacrimation.
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Data Analysis: Compare the observations and measurements between the this compound-treated and control groups using appropriate statistical methods.
Measurement of Acetylcholinesterase (AChE) Activity in Rodent Brain Tissue (Ellman's Method)
Objective: To quantify the inhibitory effect of this compound on AChE activity in the brain.
Materials:
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Rodent brain tissue (e.g., cortex, hippocampus)
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Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
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5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
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Acetylthiocholine iodide (ATCI) solution (substrate)
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Spectrophotometer
Procedure:
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Tissue Homogenization: Dissect the brain region of interest on ice and homogenize in ice-cold homogenization buffer.
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Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
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Supernatant Collection: Carefully collect the supernatant, which contains the enzyme.
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Assay Reaction: In a 96-well plate or cuvette, add the following in order:
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Phosphate buffer
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DTNB solution
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Brain homogenate supernatant
-
-
Initiate Reaction: Add the ATCI substrate to start the reaction.
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Spectrophotometric Measurement: Immediately measure the change in absorbance at 412 nm over a set period (e.g., 5 minutes) at a constant temperature.
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Calculation of AChE Activity: Calculate the rate of the reaction from the change in absorbance over time. AChE activity is typically expressed as µmol of substrate hydrolyzed per minute per mg of protein.
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Data Analysis: Compare the AChE activity between this compound-treated and control groups.
Visualizations
Caption: Signaling pathways implicated in this compound toxicity and protective effects.
Caption: General experimental workflow for assessing this compound toxicity in animal models.
Technical Support Center: Minimizing Off-Target Effects of Koumidine in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Koumidine in experimental settings. The following information is designed to help ensure the accuracy and reliability of your results when working with this monoterpenoid indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological targets?
This compound is a sarpagine-type monoterpenoid indole alkaloid found in plants of the Gelsemium genus.[1] While its full range of biological activities is still under investigation, studies have shown that this compound and related alkaloids can modulate the activity of inhibitory neuroreceptors, including Glycine receptors (GlyR) and GABA-A receptors (GABAAR).[2][3] It is crucial to consider these known interactions when designing experiments, as they may represent either the intended "on-target" effect or a potential "off-target" effect depending on the research focus.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, binds to and alters the function of molecules other than its intended biological target.[4] These unintended interactions are a significant concern because they can lead to:
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Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell stress or death that is unrelated to the primary mechanism of action.[4]
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Poor translation to clinical applications: Promising preclinical results may not be reproducible in whole organisms if the observed efficacy is due to off-target effects that have different consequences or unacceptable toxicity in a more complex biological system.[4]
Q3: How can I proactively minimize off-target effects in my experimental design with this compound?
Several strategies can be implemented from the outset of your experiments to reduce the likelihood of off-target effects confounding your results:
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Dose-Response Curve Generation: It is critical to perform a dose-response experiment to identify the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to interact with lower-affinity off-target molecules.[4]
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Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[4]
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Orthogonal Approaches: Do not rely solely on a single small molecule inhibitor. Use other methods, such as genetic knockdown (e.g., siRNA, CRISPR/Cas9) of the intended target, to confirm that the observed phenotype is consistent with the loss of the target's function.[4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between different cell lines. | Expression levels of the on-target or off-target proteins may vary between cell lines. | 1. Characterize Target Expression: Quantify the expression level of your intended target protein in each cell line used. 2. Profile Off-Target Expression: If known off-targets of this compound or related alkaloids are identified, assess their expression levels as well. |
| High cellular toxicity at effective concentrations. | The effective concentration for the on-target effect may be high enough to engage toxic off-targets. | 1. Re-evaluate the Dose-Response: Determine if a lower concentration can still produce a measurable on-target effect over a longer time course. 2. Cellular Thermal Shift Assay (CETSA): Confirm that this compound is engaging the intended target at the concentrations used in your cellular assays.[4] |
| Phenotype persists after genetic knockdown of the intended target. | The observed phenotype is likely due to an off-target effect of this compound. | 1. Identify Potential Off-Targets: Use computational approaches or broad-spectrum screening assays (e.g., kinase panels) to identify potential off-targets. 2. Validate Off-Target Engagement: Use secondary assays to confirm that this compound interacts with the identified off-targets. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest concentration of this compound that produces the desired on-target effect.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for testing.
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Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
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Treatment: Treat cells with the various concentrations of this compound or a vehicle control (e.g., DMSO).
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Assay: After the desired incubation period, perform the relevant functional assay to measure the on-target effect (e.g., measurement of a specific signaling pathway marker, cell viability assay).
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Data Analysis: Plot the measured effect against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target in a cellular environment.[4]
Methodology:
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Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.
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Cell Lysis: Harvest and lyse the cells to release the proteins.
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Heating: Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). This will denature and precipitate unstable proteins.
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Centrifugation: Centrifuge the heated lysates to pellet the precipitated proteins.
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Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using techniques like Western blotting or mass spectrometry.
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Data Analysis: Binding of this compound is expected to stabilize its target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: Workflow for investigating and validating the on-target effects of this compound.
Caption: Potential on-target and off-target signaling pathways of this compound.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Stability of Koumidine Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling, storage, and stability testing of Koumidine samples. Given the limited specific degradation data for this compound, the following recommendations are based on the general chemical properties of monoterpenoid indole (B1671886) alkaloids and best practices for handling sensitive small-molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a monoterpenoid indole alkaloid found in plants of the Gelsemium genus. Like many complex natural products, its intricate structure, featuring an indole nucleus, makes it susceptible to degradation from factors such as pH, temperature, light, and oxidation. Ensuring sample integrity is crucial for obtaining accurate and reproducible results in research and drug development.
Q2: What are the primary factors that can cause this compound degradation?
A2: The potential degradation of this compound can be influenced by several factors:
-
pH: Both acidic and basic conditions can promote hydrolysis or rearrangement of the molecule.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxidation: The indole ring and other functional groups may be susceptible to oxidation, especially in the presence of air or oxidizing agents.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways.
Q3: How should I store my this compound samples?
A3: For optimal stability, this compound samples should be stored under the following conditions:
-
Solid Form: Store as a solid in a tightly sealed, amber glass vial at -20°C or below. The use of a desiccator is recommended to minimize moisture exposure.
-
In Solution: If storage in solution is necessary, use a non-aqueous, aprotic solvent (e.g., anhydrous DMSO or ethanol). Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C.
Q4: What are the visible signs of this compound sample degradation?
A4: Visual signs of degradation can include a change in color of the solid or solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC or LC-MS are necessary to confirm sample integrity.
Q5: How often should I check the purity of my this compound stock solutions?
A5: For long-term studies, it is advisable to re-analyze your stock solution using a qualified analytical method (e.g., HPLC-UV or LC-MS) at regular intervals. The frequency of re-analysis will depend on the storage conditions and the sensitivity of your experiments. A good starting point is to re-test every 3-6 months for solutions stored at -80°C.
Troubleshooting Guide: Common Issues with this compound Sample Stability
This guide addresses specific problems you might encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in an assay. | Sample degradation due to improper storage or handling. | 1. Prepare fresh dilutions from a new aliquot of your stock solution. 2. Verify the purity of your stock solution using HPLC or LC-MS. 3. Review your sample handling procedures to ensure minimal exposure to light and elevated temperatures. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound into one or more new products. | 1. Compare the chromatogram to that of a freshly prepared standard. 2. Perform a forced degradation study (see experimental protocol below) to tentatively identify potential degradation products. 3. Investigate the conditions under which the sample was handled and stored to identify the likely cause of degradation (e.g., exposure to acid, base, light, or heat). |
| Inconsistent results between experimental replicates. | Inconsistent sample quality due to ongoing degradation. | 1. Use freshly prepared solutions for each experiment. 2. Ensure all aliquots are stored under identical, optimal conditions. 3. Implement a strict sample handling protocol to minimize variability. |
| Precipitate formation in a stock solution. | Poor solubility or degradation leading to insoluble products. | 1. Attempt to redissolve the precipitate by gentle warming and sonication. If it does not redissolve, it may be a degradation product. 2. Filter the solution before use and re-quantify the concentration. 3. Consider using a different solvent for your stock solution. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented, based on the chemistry of related indole alkaloids, oxidation of the indole ring is a likely route of degradation.
Potential Oxidative Degradation Pathway
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its stability profile and identify potential degradation products.
1. Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC or LC-MS system with a C18 column
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol to the original concentration.
-
Photolytic Degradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.
4. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples by HPLC or LC-MS, comparing them to an unstressed control sample.
5. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any major degradation products.
Protocol 2: Routine Purity Assessment by HPLC-UV
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Prepare the sample solution to be tested at a similar concentration.
-
Inject the standard and sample solutions and compare the chromatograms.
Data Summary
The following table summarizes the expected stability of this compound under various conditions based on general knowledge of indole alkaloids. Specific data for this compound should be generated through forced degradation studies.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 4) | Low | Hydrolysis products, rearranged isomers |
| Neutral (pH 6-8) | High | Minimal degradation | |
| Basic (pH > 9) | Low | Hydrolysis products, oxidation products | |
| Temperature | -80°C to -20°C | High | Negligible degradation |
| 4°C | Moderate | Slow degradation over time | |
| Room Temperature | Low | Significant degradation over time | |
| > 40°C | Very Low | Rapid degradation | |
| Light | Dark | High | Minimal degradation |
| Ambient Light | Moderate | Slow photolytic degradation | |
| UV Light | Low | Rapid photolytic degradation | |
| Oxidation | Inert Atmosphere | High | Minimal degradation |
| Air Exposure | Moderate | Oxidation of the indole ring | |
| Oxidizing Agents | Low | Multiple oxidation products |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound sample degradation.
Troubleshooting Workflow for Sample Degradation
Technical Support Center: Ensuring Reproducibility in Koumidine Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in biological assays involving Koumidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary known biological targets of this compound?
A1: this compound is known to primarily interact with inhibitory neurotransmitter receptors in the central nervous system. The main targets identified are the Glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[1] It acts as a modulator of these ligand-gated ion channels.
Q2: My assay results with this compound are inconsistent. What are the most common general sources of irreproducibility?
A2: Inconsistency in results when working with natural products like this compound can stem from several factors. These include variability in the purity and stability of the this compound sample, issues with its solubility in assay buffers, and inconsistencies in cell-based assay conditions such as cell line passage number and density. It is also crucial to ensure the precise calibration of all equipment and to use authenticated, low-passage cell lines.
Q3: How can I be sure of the quality of my this compound sample?
A3: It is crucial to obtain this compound from a reputable supplier that provides a certificate of analysis detailing its purity, typically determined by methods like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). If you have synthesized or isolated the compound in-house, rigorous characterization using these same analytical techniques is essential.
Q4: What is the best way to prepare and store this compound stock solutions?
A4: this compound is generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous assay buffers at working concentrations should be determined, as prolonged incubation can lead to degradation.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio or No Dose-Response in Cell-Based Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low this compound Solubility in Assay Buffer | - Visually inspect for precipitation in the assay wells. - Decrease the final DMSO concentration in the assay, ensuring it is consistent across all wells, including controls. - Test different solubilizing agents that are compatible with your assay system. |
| This compound Instability | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Perform a time-course experiment to determine the stability of this compound under your specific assay conditions (temperature, pH, buffer components). |
| Incorrect Assay Conditions | - Optimize incubation times and temperature. - Ensure the cell density is optimal and consistent across experiments. - Verify the health and viability of your cells. |
| Cell Line Issues | - Use low-passage number cells, as receptor expression levels can change with extensive passaging. - Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. |
Issue 2: High Variability Between Replicate Wells or Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent pipetting technique. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. - Ensure even temperature and gas exchange across the plate during incubation. |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a consistent seeding pattern and avoid disturbing the plates after seeding. |
| Fluctuations in Equipment Performance | - Regularly service and calibrate all equipment, including incubators, plate readers, and liquid handlers. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on different Glycine receptor subunits as determined by electrophysiological recordings.
| Receptor Subunit | IC50 (µM) |
| α1 GlyR | 31.5 ± 1.7 |
Data from electrophysiological recordings of α1 GlyRs.[1]
Experimental Protocols
Electrophysiology Assay for Glycine Receptor Modulation
This protocol is a general guideline for assessing the modulatory effects of this compound on glycine receptors (GlyRs) expressed in a heterologous system (e.g., HEK293 cells) using whole-cell patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably or transiently expressing the GlyR subunit of interest.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 2 ATP, 0.2 GTP, pH 7.2 with CsOH.
-
Glycine stock solution.
-
This compound stock solution (in DMSO).
Procedure:
-
Culture HEK293 cells expressing the desired GlyR subunit on glass coverslips.
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp recording configuration. Clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of glycine (e.g., EC20) to elicit a stable baseline current.
-
Co-apply the same concentration of glycine with varying concentrations of this compound. Ensure the final DMSO concentration is consistent and does not exceed a level that affects the cells (typically ≤ 0.1%).
-
Record the current responses to each concentration of this compound.
-
Wash the cell with the external solution between applications to allow for recovery.
-
Analyze the data to determine the effect of this compound on the glycine-evoked current and calculate parameters such as IC50 if inhibition is observed.
Radioligand Binding Assay for GABA-A Receptor
This protocol provides a general framework for a competitive radioligand binding assay to investigate the interaction of this compound with the GABA-A receptor.
Materials:
-
Cell membranes prepared from a source rich in GABA-A receptors (e.g., rat brain cortex or cells expressing the receptor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand specific for the GABA-A receptor (e.g., [3H]muscimol).
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA).
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This compound stock solution (in DMSO).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Thaw the prepared cell membranes and resuspend them in ice-cold binding buffer.
-
In a 96-well plate, set up the assay in triplicate for each condition:
-
Total binding: Membranes + radioligand + vehicle (DMSO).
-
Non-specific binding: Membranes + radioligand + non-specific binding control.
-
Competition: Membranes + radioligand + varying concentrations of this compound.
-
-
Incubate the plate at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the competition data to determine the inhibitory constant (Ki) of this compound.
Visualizations
Caption: A standard experimental workflow for assessing the biological activity of this compound.
Caption: A logical workflow for troubleshooting irreproducibility in this compound assays.
Caption: Simplified signaling pathway of GABA-A receptor modulation.
Caption: Simplified signaling pathway of Glycine receptor modulation.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Koumidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the limitations of Koumidine's bioavailability in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor limiting the in vivo bioavailability of this compound?
A1: The primary factor limiting the in vivo bioavailability of this compound is its poor aqueous solubility. This compound is a lipophilic molecule with low water solubility (<1 mg/mL), which hinders its absorption after oral administration and leads to low bioavailability, potentially causing therapeutic failure.[1]
Q2: What are some common strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A2: Several approaches can be employed to enhance the oral bioavailability of drugs with low aqueous solubility. These include physical modifications like particle size reduction (micronization, nanosizing) and chemical modifications such as the formation of prodrugs, solid dispersions, and inclusion complexes with cyclodextrins.[1][2][3][4] Other strategies involve the use of self-emulsifying drug delivery systems (SEDDS), liposomes, and inhibiting presystemic metabolism.[2][3][5]
Q3: Has a specific method been successfully used to enhance this compound's bioavailability?
A3: Yes, the formation of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve the solubility and oral bioavailability of this compound.[1] This method transforms the crystalline state of this compound into a more soluble, amorphous form.[1]
Q4: By how much can the bioavailability of this compound be improved using the HP-β-CD complexation method?
A4: Studies have shown that the relative bioavailability of this compound in rats was increased by more than two-fold when administered as a KME/HP-β-CD inclusion complex compared to raw this compound.[1]
Q5: What is the mechanism by which HP-β-CD improves this compound's bioavailability?
A5: HP-β-CD has a hydrophobic inner cavity and a hydrophilic outer surface. It encapsulates the lipophilic this compound molecule within its cavity, forming an inclusion complex. This complex increases the overall solubility of this compound in aqueous solutions, leading to enhanced dissolution in the gastrointestinal tract and consequently, improved absorption and bioavailability.[1]
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of this compound in preclinical animal studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound. | Formulate this compound as an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). | Increased solubility and dissolution rate, leading to higher and more consistent plasma concentrations. |
| Inefficient absorption from the gastrointestinal tract. | Co-administer this compound with permeation enhancers or formulate it in a self-emulsifying drug delivery system (SEDDS). | Improved intestinal permeability and absorption, resulting in higher bioavailability. |
| Extensive first-pass metabolism. | Investigate the metabolic pathways of this compound. If significant hepatic metabolism is identified, consider co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval) or explore alternative routes of administration (e.g., parenteral). | Reduced pre-systemic elimination and increased systemic exposure. |
Issue 2: Difficulty in preparing a stable and effective this compound/HP-β-CD inclusion complex.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect molar ratio of this compound to HP-β-CD. | Optimize the molar ratio. A 1:1 stoichiometry has been reported to be effective.[1] | Formation of a stable inclusion complex with maximal solubility enhancement. |
| Inefficient complexation method. | Utilize the solvent evaporation method for preparation. Ensure complete dissolution of both this compound and HP-β-CD in the chosen solvent before evaporation. | An amorphous inclusion complex with enhanced physicochemical properties. |
| Inadequate characterization of the complex. | Perform thorough characterization using techniques such as Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy. | Confirmation of successful inclusion complex formation and transformation of this compound to an amorphous state.[1] |
Quantitative Data Summary
Table 1: Improvement in Solubility and Bioavailability of this compound with HP-β-CD Complexation
| Parameter | Raw this compound | This compound/HP-β-CD Inclusion Complex | Fold Increase | Reference |
| Aqueous Solubility | 0.70 ± 0.02 mg/mL | 36.64 mg/mL (calculated from 52.34-fold increase) | 52.34 | [1] |
| In Vitro Release Rate | - | - | 1.3 | [1] |
| Relative Bioavailability (in rats) | - | - | > 2 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound/Hydroxypropyl-β-Cyclodextrin (KME/HP-β-CD) Inclusion Complex
Objective: To prepare a KME/HP-β-CD inclusion complex to enhance the aqueous solubility of this compound.
Materials:
-
This compound (KME)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Distilled water
-
Rotary evaporator
-
Vacuum oven
Methodology (Solvent Evaporation Method):
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Dissolve the weighed HP-β-CD in a suitable volume of distilled water with gentle stirring.
-
Dissolve the weighed this compound in a minimal amount of methanol.
-
Slowly add the methanolic solution of this compound to the aqueous solution of HP-β-CD under continuous stirring.
-
Continue stirring the mixture at room temperature for 24 hours to ensure complete complexation.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid residue is obtained.
-
Dry the resulting solid product in a vacuum oven at 40°C for 48 hours to remove any residual solvent.
-
Collect the dried KME/HP-β-CD inclusion complex and store it in a desiccator until further use.
Characterization:
-
Confirm the formation of the inclusion complex by analyzing the physical mixture and the prepared complex using FTIR, DSC, and NMR spectroscopy.
-
Observe the morphology of the complex using SEM to confirm the change from a crystalline to an amorphous state.
Visualizations
References
- 1. Enhanced oral bioavailability of koumine by complexation with hydroxypropyl-β-cyclodextrin: preparation, optimization, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Koumidine and Gelsemine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumidine and Gelsemine (B155926) are two prominent monoterpenoid indole (B1671886) alkaloids isolated from plants of the Gelsemium genus. Both compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities. This guide provides a comprehensive comparison of the biological activities of this compound and Gelsemine, supported by experimental data, to aid researchers in their drug discovery and development endeavors.
Overview of Biological Activities
This compound and Gelsemine share a similar spectrum of biological activities, including analgesic, anti-inflammatory, anxiolytic, and antitumor effects.[1] Their primary mechanism of action involves the modulation of inhibitory neurotransmitter receptors, particularly glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[2]
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data on the biological activities of this compound and Gelsemine.
| Biological Activity | Parameter | This compound | Gelsemine | Reference |
| Analgesic Activity | ED50 (hot plate test, mg/kg) | 0.60 | 0.82 | [3] |
| Glycine Receptor (GlyR) Inhibition | IC50 (µM) | 9.587 | 10.36 | [4] |
| GABA-A Receptor (GABAAR) Inhibition | IC50 (µM) | 142.8 | 170.8 | [4] |
| Antitumor Activity (HT-29 Cells) | IC50 (µM) | >200 | Not directly compared | [5] |
| Antitumor Activity (PC12 Cells) | IC50 (µM) | Not available | 31.59 ((+)-gelsemine) | [6] |
| Anti-inflammatory Activity | Inhibition of NO production | Concentration-dependent | Not directly compared |
Detailed Experimental Protocols
Radioligand Binding Assay for Glycine and GABA-A Receptors
This protocol is adapted from studies investigating the binding of alkaloids to inhibitory neurotransmitter receptors.
Objective: To determine the binding affinity (Ki) of this compound and Gelsemine to Glycine and GABA-A receptors.
Materials:
-
Rat cortical membrane homogenates
-
[3H]-Strychnine (for GlyR) or [3H]-Muscimol (for GABAAR) as radioligands
-
This compound and Gelsemine of varying concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound or Gelsemine).
-
Incubation: Incubate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.
Electrophysiological Recording of Glycine and GABA-A Receptor Function
This protocol outlines the whole-cell patch-clamp technique to measure the functional modulation of ion channels by this compound and Gelsemine.
Objective: To assess the inhibitory effect of this compound and Gelsemine on glycine- or GABA-activated currents.
Materials:
-
HEK293 cells transfected with the desired receptor subunits (e.g., α1 GlyR or α1β2γ2 GABAAR)
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)
-
Glycine or GABA solutions
-
This compound and Gelsemine solutions
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Culture: Culture the transfected HEK293 cells on coverslips.
-
Patch-Clamp Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with the internal solution.
-
Whole-Cell Recording: Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Drug Application: Apply glycine or GABA to the cell to elicit a baseline current. Co-apply this compound or Gelsemine with the agonist to measure the inhibitory effect on the current.
-
Data Acquisition and Analysis: Record the currents using the patch-clamp amplifier and software. Measure the peak amplitude of the currents in the absence and presence of the test compounds. Calculate the percentage of inhibition and determine the IC50 values.[7]
MTT Assay for Antitumor Activity
This colorimetric assay is used to assess the cytotoxic effects of this compound and Gelsemine on cancer cell lines.[8]
Objective: To determine the IC50 value of this compound and Gelsemine on cancer cell viability.
Materials:
-
Cancer cell line (e.g., HT-29, PC12)
-
Cell culture medium and supplements
-
This compound and Gelsemine of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Gelsemine and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and Gelsemine and a typical experimental workflow for their analysis.
Conclusion
This compound and Gelsemine exhibit a range of similar biological activities, primarily through their modulation of inhibitory neurotransmitter receptors. Quantitative data suggests that this compound may have a slightly more potent analgesic effect and a stronger inhibitory action on both Glycine and GABA-A receptors compared to Gelsemine. However, the antitumor activity of Gelsemine appears more pronounced in the cell lines tested. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two related alkaloids. The provided experimental protocols and workflows serve as a foundational guide for researchers investigating the pharmacological properties of these and other natural compounds.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antinociceptive effect of gelsenicine, principal toxic alkaloids of gelsemium, on prostaglandin E2-induced hyperalgesia in mice: Comparison with gelsemine and koumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System [mdpi.com]
- 5. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Differentiating the Effects of Koumidine from Other Gelsemium Alkaloids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of Koumidine and other major Gelsemium alkaloids. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying molecular mechanisms and workflows.
The genus Gelsemium contains a diverse array of monoterpenoid indole (B1671886) alkaloids, many of which exhibit significant neuroactivity. While some of these compounds, such as Gelsemine and Koumine, have been studied for their potential therapeutic benefits, including anxiolytic and analgesic properties, others are known for their high toxicity. Differentiating the specific effects of each alkaloid is crucial for understanding their mechanisms of action and for the development of safe and effective therapeutic agents. This guide focuses on distinguishing the effects of this compound from other prominent Gelsemium alkaloids, including Gelsemine, Koumine, Gelsevirine, and the highly toxic Humantenmine and Gelsenicine.
Comparative Analysis of Pharmacological Effects
The primary molecular targets for many Gelsemium alkaloids within the central nervous system are inhibitory neurotransmitter receptors, specifically glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA\sub A\Rs). Modulation of these receptors underlies both the therapeutic and toxic effects of these compounds.
Low-toxicity alkaloids, such as Koumine and Gelsemine, primarily exert their pharmacological effects through actions on GlyRs.[1] In contrast, both low- and high-toxicity alkaloids target GABA\sub A\Rs.[1] Notably, the modulation of GABA\sub A\Rs by low- and high-toxicity alkaloids can be opposing.[1]
Recent in silico studies have suggested that this compound, a sarpagine-type alkaloid, has favorable interactions with the α1β subtype of glycine receptors, indicating its potential as a modulator of this receptor.[1] However, comprehensive quantitative data on its functional activity remains limited compared to more extensively studied alkaloids like Koumine and Gelsemine.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity and toxicity of key Gelsemium alkaloids.
Table 1: Inhibitory Concentration (IC₅₀) of Gelsemium Alkaloids on Glycine and GABA\sub A\ Receptors
| Alkaloid | Glycine Receptor (α1) IC₅₀ (µM) | GABA\sub A\ Receptor IC₅₀ (µM) |
| Koumine | 9.587[1] | 142.8[1] |
| Gelsemine | 10.36[1] | 170.8[1] |
| Gelsevirine | 82.94[1] | 251.5[1] |
| Humantenmine | No detectable activity[2] | No detectable activity[2] |
| This compound | Favorable in silico interaction with α1β GlyR[1] | Data not available |
Table 2: Acute Toxicity (LD₅₀) of Gelsemium Alkaloids
| Alkaloid | LD₅₀ (mg/kg) | Species/Route |
| Gelsemine | >50[3] | Mouse/i.p. |
| Koumine | >50[3] | Mouse/i.p. |
| Humantenmine | <0.2[3] | Mouse/i.p. |
Signaling Pathways and Mechanisms of Action
The differential effects of Gelsemium alkaloids can be attributed to their distinct interactions with inhibitory neurotransmitter receptors. The following diagrams illustrate the signaling pathways of GlyRs and GABA\sub A\Rs and the proposed modulatory actions of these alkaloids.
Experimental Protocols
To differentiate the effects of this compound and other Gelsemium alkaloids, a combination of electrophysiological, analytical, and computational techniques is employed. Below are detailed methodologies for key experiments.
Electrophysiological Analysis of Receptor Function
Objective: To determine the functional effects of Gelsemium alkaloids on GlyRs and GABA\sub A\Rs.
Method: Whole-cell patch-clamp recording from HEK293 cells transiently expressing recombinant human GlyR (e.g., α1, α2, α3, or α1β subunits) or GABA\sub A\R subunits (e.g., α1β2γ2).
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with plasmids encoding the desired receptor subunits using a suitable transfection reagent (e.g., Lipofectamine).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
Drug Solutions: Glycine or GABA stock solutions are prepared in water. Gelsemium alkaloids are dissolved in DMSO to prepare stock solutions and then diluted to final concentrations in the external solution.
-
-
Recording:
-
Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Whole-cell recordings are made using a patch-clamp amplifier. Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application: A rapid solution exchange system is used to apply the agonist and alkaloids. A baseline current is established by applying the agonist (e.g., 30 µM glycine or 10 µM GABA). Subsequently, the agonist is co-applied with varying concentrations of the test alkaloid.
-
Data Analysis: The peak amplitude of the elicited currents is measured. The inhibitory effect of the alkaloid is calculated as the percentage reduction in the agonist-evoked current. Concentration-response curves are generated, and IC₅₀ values are calculated by fitting the data to a logistic equation.
Quantification of Alkaloids in Biological Samples
Objective: To determine the concentration of Gelsemium alkaloids in biological matrices (e.g., plasma, urine, tissue homogenates).
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., strychnine).
-
Add 1% sodium hydroxide (B78521) solution to basify the sample.
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., ZORBAX SB-C₁₈, 150 mm × 2.1 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of methanol (B129727) and an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each alkaloid.
-
-
Data Analysis: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the alkaloids in the samples is determined by comparing their peak areas to the calibration curve.
In Silico Analysis of Alkaloid-Receptor Interactions
Objective: To predict the binding affinity and mode of interaction between Gelsemium alkaloids and their receptor targets.
Method: Molecular Docking.
Detailed Protocol:
-
Protein and Ligand Preparation:
-
The three-dimensional structure of the target receptor (e.g., a homology model of the GlyR or GABA\sub A\R) is obtained or prepared. Water molecules and other non-essential ligands are removed, and polar hydrogens are added.
-
The 3D structures of the alkaloids are obtained from a database (e.g., PubChem) or drawn using molecular modeling software. The ligands are energy-minimized.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina, Schrödinger Maestro) is used to perform the simulation.
-
A grid box is defined around the putative binding site on the receptor.
-
The docking algorithm explores different conformations and orientations of the ligand within the binding site and calculates a docking score, which represents the predicted binding affinity.
-
-
Analysis of Results:
-
The docking poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the alkaloid and the receptor.
-
The docking scores of different alkaloids are compared to predict their relative binding affinities.
-
This comprehensive approach, combining functional assays, analytical chemistry, and computational modeling, is essential for elucidating the distinct pharmacological profiles of this compound and other Gelsemium alkaloids, thereby guiding future drug discovery and development efforts.
References
Unveiling Glycine Receptor Dynamics: A Comparative Analysis of Koumidine and Strychnine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of koumidine (B2378392) and the classical antagonist strychnine (B123637) in their interaction with glycine (B1666218) receptors (GlyRs). By examining their binding affinities, functional effects, and the underlying signaling pathways, this document serves as a valuable resource for researchers investigating glycinergic neurotransmission and developing novel therapeutics targeting this critical system. The experimental data presented herein is supported by detailed protocols to ensure reproducibility and further investigation.
At a Glance: this compound vs. Strychnine at the Glycine Receptor
| Feature | This compound (Koumine) | Strychnine | Reference |
| Receptor Interaction | Competitive Agonist | Competitive Antagonist | [1] |
| Binding Affinity (Ki) | Not Experimentally Determined in direct binding assays; Predicted favorable binding energy | ~12 nM - 30 nM | [2] |
| Functional Effect | Activates Glycine Receptor | Blocks Glycine Receptor Activity | [1] |
| Impact on Chloride Ion (Cl-) Channel | Promotes channel opening and Cl- influx | Prevents channel opening | [3] |
| Overall Effect on Neuronal Excitability | Inhibitory (Hyperpolarization) | Excitatory (Disinhibition) | [3] |
Deciphering the Interaction: Mechanism of Action
This compound, an alkaloid derived from plants of the Gelsemium genus, acts as an agonist at the glycine receptor. This means it binds to the receptor and mimics the effect of the endogenous neurotransmitter, glycine. This binding event triggers a conformational change in the receptor, leading to the opening of its intrinsic chloride ion channel. The subsequent influx of negatively charged chloride ions into the neuron hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[1]
Strychnine, a well-established neurotoxin, functions as a competitive antagonist at the same glycine receptor. It binds to the glycine binding site but does not activate the receptor. By occupying this site, strychnine prevents glycine from binding and eliciting its inhibitory effect. This blockade of glycinergic inhibition leads to a state of disinhibition, resulting in uncontrolled neuronal firing and the characteristic convulsive effects of strychnine poisoning.
Experimental Validation: Methodologies and Findings
The distinct effects of this compound and strychnine on glycine receptors have been elucidated through various experimental techniques, primarily radioligand binding assays and electrophysiological recordings. Strychnine's high affinity for the glycine receptor has made radiolabeled strychnine ([³H]strychnine) a valuable tool for studying these receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound and strychnine to the glycine receptor.
Protocol: Competitive [³H]Strychnine Binding Assay
-
Membrane Preparation: Synaptic membrane fractions are prepared from a suitable tissue source rich in glycine receptors, such as the spinal cord or brainstem of rats.
-
Incubation: A fixed concentration of [³H]strychnine is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound or unlabeled strychnine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound [³H]strychnine.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific [³H]strychnine binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Key Findings from Binding Studies:
Strychnine exhibits high affinity for the glycine receptor, with reported Ki values typically in the low nanomolar range. One study reported a pKi of 7.92, which corresponds to a Ki of approximately 12 nM.[2] Another source indicates an affinity constant of 0.03 µM (30 nM).
Electrophysiological Recordings
Objective: To functionally characterize the effects of this compound and strychnine on glycine receptor-mediated ion currents.
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Neurons expressing glycine receptors (e.g., cultured spinal cord neurons or HEK293 cells transfected with glycine receptor subunits) are used.
-
Patch Pipette: A glass micropipette with a tip diameter of a few micrometers is filled with an internal solution that mimics the intracellular environment of the neuron.
-
Giga-seal Formation: The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The cell's membrane potential is clamped at a specific holding potential (e.g., -60 mV).
-
Drug Application: Glycine, this compound, and strychnine are applied to the cell via a perfusion system.
-
Current Measurement: The currents flowing across the cell membrane in response to the application of the compounds are recorded. Agonist application (glycine or this compound) will induce an inward chloride current, while antagonist application (strychnine) will block this current.
Key Findings from Electrophysiology:
Electrophysiological studies have confirmed that this compound is a full agonist of the glycine receptor, capable of eliciting chloride currents similar to glycine. These this compound-induced currents can be completely blocked by the co-application of strychnine, providing functional evidence of their competitive interaction at the receptor.
Visualizing the Glycinergic Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the glycine receptor and the points of intervention for both this compound and strychnine.
Caption: Glycine Receptor Signaling Pathway.
Logical Workflow for Comparative Analysis
The following diagram outlines the logical workflow for comparing the effects of this compound and strychnine on glycine receptors.
Caption: Experimental workflow for comparison.
References
- 1. Identification of Koumine as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Positive Controls for Koumidine's Analgesic Effect in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of Koumidine, an alkaloid derived from Gelsemium elegans, with commonly used positive controls in preclinical mouse models of pain. The data presented is compiled from various scientific studies to offer a comparative perspective on its efficacy. Detailed experimental protocols and a summary of this compound's proposed mechanism of action are also included to aid in the design and interpretation of analgesic studies.
Data Presentation: Comparative Analgesic Effects
The following tables summarize the analgesic effects of this compound in comparison to standard positive controls in two common pain models: the acetic acid-induced writhing test and the formalin test. It is important to note that the data for this compound and the positive controls may originate from different studies and are presented here for comparative purposes.
Table 1: Acetic Acid-Induced Writhing Test
This test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Writhing | Reference |
| This compound | 1, 2, 4 | s.c. | Dose-dependent reduction | [1][2] |
| Aspirin (B1665792) | 100 | p.o. | ~82% | [3] |
| Indomethacin | 10 | i.p. | Significant reduction | [4][5] |
| Morphine | 10 | s.c. | ~94% | [3] |
Table 2: Formalin Test
The formalin test evaluates both neurogenic (Phase I) and inflammatory (Phase II) pain responses following the injection of formalin into the paw.
| Compound | Dose (mg/kg) | Route of Administration | Effect on Licking/Biting Time | Reference |
| This compound | 1, 2, 4 | s.c. | Dose-dependent reduction in Phase II | [1][2] |
| Morphine | 5 | i.p. | Significant reduction in Phase I and II | [6] |
| Aspirin | 100 | p.o. | Significant reduction primarily in Phase II | [3] |
Experimental Protocols
Detailed methodologies for key analgesic assays are provided below.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics.[7]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Animals are divided into control, positive control, and this compound treatment groups.
-
This compound or the positive control (e.g., aspirin, indomethacin) is administered at predetermined doses and routes. The control group receives the vehicle.
-
After a specific pretreatment time (e.g., 30 minutes), 0.6% acetic acid solution is injected intraperitoneally (i.p.) to induce writhing.[7]
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Hot Plate Test
This test is suitable for assessing centrally acting analgesics.[8][9]
-
Animals: Mice are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52°C or 55°C).[8][9]
-
Procedure:
-
The baseline latency to a pain response (licking of the hind paw or jumping) is determined for each mouse before treatment.
-
Animals are treated with this compound, a positive control (e.g., morphine), or vehicle.
-
At various time points after treatment (e.g., 30, 60, 90 minutes), the mice are placed on the hot plate, and the latency to the first pain response is recorded.
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The increase in latency time is a measure of analgesia.
Tail Flick Test
This assay also evaluates centrally mediated analgesia.
-
Animals: Mice are used.
-
Apparatus: A tail flick analgesiometer that applies a radiant heat source to the tail.
-
Procedure:
-
The baseline reaction time for the mouse to flick its tail away from the heat source is measured.
-
This compound, a positive control (e.g., morphine), or vehicle is administered.
-
The tail flick latency is measured at different intervals post-treatment.
-
A cut-off time is employed to avoid tissue injury.
-
-
Data Analysis: An increase in the tail flick latency indicates an analgesic effect.
Formalin Test
This model is useful for distinguishing between neurogenic and inflammatory pain.[10][11]
-
Animals: Mice are used.
-
Procedure:
-
Animals are pre-treated with this compound, a positive control (e.g., morphine for both phases, aspirin for Phase II), or vehicle.
-
A dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
The cumulative time spent licking or biting the injected paw is recorded in two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase II (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis: The total time spent licking or biting in each phase is compared between the treated and control groups.
Mandatory Visualizations
Experimental Workflow for Analgesic Assays
Caption: A generalized workflow for evaluating the analgesic properties of this compound in mice.
Proposed Signaling Pathway for this compound's Analgesic Effect
Caption: Proposed mechanism of this compound's analgesic action in the central nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Possible Allostery of Koumine Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The analgesic effect and possible mechanisms by which koumine alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sex and Strain Differences in Analgesic and Hyperlocomotor Effects of Morphine and μ‐Opioid Receptor Expression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 10. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Control Experiments for Koumidine Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of essential negative control experiments for determining the cytotoxicity of Koumidine, a monoterpenoid indole (B1671886) alkaloid derived from plants of the Gelsemium genus. As the precise cytotoxic mechanism of this compound is not yet fully elucidated, a robust negative control strategy is paramount for accurate and reproducible results. This document outlines the critical negative controls, provides detailed experimental protocols for a standard cytotoxicity assay, and presents supporting data and visualizations to guide your research.
The Critical Role of Negative Controls in Cytotoxicity Assays
When assessing the cytotoxic potential of a compound like this compound, it is crucial to differentiate between the compound's intrinsic effects and other factors that could influence cell viability. Negative controls serve as the baseline for these comparisons, ensuring that any observed cytotoxicity is directly attributable to the test article.[1][2] The two most fundamental negative controls are the Untreated Control and the Vehicle Control.
-
Untreated Control: This consists of cells cultured in their standard growth medium without any additions. It represents the normal, healthy state of the cells under the experimental conditions and provides a benchmark for 100% cell viability.[3]
-
Vehicle Control: this compound, like many alkaloids, may require a solvent for dissolution before being added to cell cultures. The vehicle control consists of cells treated with this solvent at the same concentration used to deliver this compound.[4] This is critical to ensure that the solvent itself is not contributing to any observed cytotoxicity.[5] Common vehicles include dimethyl sulfoxide (B87167) (DMSO) and ethanol.
Comparison of Negative Control Performance
The ideal negative control should exhibit high cell viability, comparable to the untreated cells. The following table summarizes expected outcomes for negative controls in a typical cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.[6]
| Control Group | Treatment | Expected Cell Viability (%) | Interpretation |
| Untreated Control | Cell Culture Medium Only | 100% | Baseline for normal cell health and proliferation. |
| Vehicle Control | Cell Culture Medium + Vehicle (e.g., 0.1% DMSO) | 95-100% | Indicates that the solvent used to dissolve this compound does not have a significant toxic effect on the cells at the concentration used. |
| Positive Control | Known Cytotoxic Agent (e.g., Doxorubicin) | < 50% (Dose-dependent) | Confirms that the assay is capable of detecting a cytotoxic effect. |
Experimental Protocols
A detailed protocol for a standard MTT cytotoxicity assay is provided below. This can be adapted for use with this compound and the appropriate negative controls.
MTT Assay Protocol for Adherent Cells
Materials:
-
Adherent cells in culture
-
This compound stock solution (dissolved in a suitable vehicle like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Prepare the vehicle control by diluting the vehicle to the same final concentration as in the highest this compound concentration wells.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, and fresh medium (for the untreated control) to the respective wells.
-
Include wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[6]
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Visualizing the Experimental Workflow and Underlying Concepts
To further clarify the experimental design and the importance of controls, the following diagrams are provided.
Caption: Experimental workflow for a this compound cytotoxicity assay with controls.
Caption: Logical relationship of controls in determining actual cytotoxicity.
While the specific molecular targets of this compound are a subject of ongoing research, many alkaloids are known to induce cytotoxicity through pathways leading to apoptosis.
Caption: A potential signaling pathway for alkaloid-induced cytotoxicity.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Cross-Validation of Koumidine's Anti-Inflammatory Effects in Diverse Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Koumidine, a major alkaloid derived from the plant Gelsemium elegans. The data presented herein is collated from various preclinical studies, offering an objective evaluation of its efficacy across multiple inflammatory models. This document is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Introduction to this compound
This compound is a monoterpenoid indole (B1671886) alkaloid that has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory and analgesic effects.[1][2][3][4] Its therapeutic potential has been explored in a range of inflammatory conditions, from acute inflammation to chronic autoimmune disorders like rheumatoid arthritis.[5][6][7][8] This guide cross-validates the anti-inflammatory efficacy of this compound by examining its performance in various in vitro and in vivo models and compares its mechanistic action with other known anti-inflammatory agents.
Comparative Efficacy of this compound in Preclinical Inflammation Models
The anti-inflammatory effects of this compound have been rigorously tested in several well-established preclinical models. The following tables summarize the quantitative data from these studies, showcasing the consistent efficacy of this compound in mitigating inflammatory responses.
In Vitro Models of Inflammation
In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of an anti-inflammatory agent. This compound has been extensively evaluated in cell-based assays, primarily using macrophages and microglial cells stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation.
Table 1: Effect of this compound on Pro-Inflammatory Mediators in LPS-Stimulated Macrophages (RAW264.7)
| Concentration of this compound | Nitric Oxide (NO) Production Inhibition | IL-6 Production Inhibition | TNF-α Production Inhibition | IL-1β Production Inhibition | Reference |
| 100 µg/mL | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | [9] |
| 200 µg/mL | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Reduction | [9] |
| 400 µg/mL | Strongest Reduction | Strongest Reduction | Strongest Reduction | Strongest Reduction | [9] |
Note: The studies indicate a dose-dependent inhibition of these key inflammatory mediators. The exact percentage of inhibition varies across experiments.
Another alkaloid from Gelsemium elegans, Geleganimine B, has also shown potent anti-inflammatory activity in microglial cells.
Table 2: Anti-Inflammatory Activity of Geleganimine B in LPS-Induced BV2 Microglial Cells
| Compound | IC50 Value | Target | Reference |
| Geleganimine B | 10.2 µM | Pro-inflammatory factors | [10][11] |
In Vivo Models of Inflammatory and Neuropathic Pain
In vivo models are essential for evaluating the systemic efficacy and potential therapeutic applications of a drug candidate. This compound has demonstrated significant analgesic and anti-inflammatory effects in various rodent models of pain and inflammation.
Table 3: Efficacy of this compound in Murine Models of Acute Inflammatory Pain
| Model | This compound Administration | Key Findings | Reference |
| Acetic Acid-Induced Writhing | Dose-dependent | Significant reduction in writhing responses | [12] |
| Formalin-Induced Licking | Dose-dependent | Significant reduction in licking/biting time in Phase II | [12] |
| Carrageenan-Induced Paw Edema | Not Specified | Alleviated paw edema | [13] |
In Vivo Models of Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by severe joint inflammation. This compound has shown promising therapeutic effects in preclinical models of RA.
Table 4: Therapeutic Effects of this compound in Rat Models of Rheumatoid Arthritis
| Model | This compound Dosage (oral) | Arthritis Index (AI) Score | Paw Volume | Pro-inflammatory Cytokines (IL-1β, TNF-α) | Reference |
| Adjuvant-Induced Arthritis (AIA) | 0.6, 3, 15 mg/kg/day | Dose-dependent reduction | Not specified | Not specified | [7][8] |
| Collagen-Induced Arthritis (CIA) | 0.6, 3, 15 mg/kg/day | Dose-dependent reduction | Dose-dependent inhibition of increase | Attenuated the increase in expression | [4][7][8] |
In Vivo Model of Sepsis-Induced Acute Lung Injury
Sepsis can lead to life-threatening organ damage, such as acute lung injury (ALI), driven by an overwhelming inflammatory response.
Table 5: Protective Effects of this compound in a Mouse Model of Sepsis-Induced ALI
| Model | This compound Administration | Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Oxidative Stress Markers (MPO, MDA, SOD) | Reference |
| Cecal Ligation and Puncture (CLP) | Not Specified | Inhibited release | Reduced MPO and MDA, Increased SOD | [14] |
Mechanistic Insights into this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of multiple key signaling pathways involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Signaling Pathways
In vitro studies have revealed that this compound can suppress the activation of critical signaling pathways that lead to the production of pro-inflammatory mediators.
-
NF-κB Pathway: this compound inhibits the phosphorylation of p65 and the degradation of IκBα, which are crucial steps in the activation of the NF-κB signaling pathway. This leads to a reduction in the transcription of genes encoding for pro-inflammatory cytokines.[9][15]
-
MAPK Pathway: this compound has been shown to decrease the phosphorylation of extracellular-signal-regulated kinases (ERK) and p38 mitogen-activated protein kinases (MAPKs), further contributing to its anti-inflammatory effects.[9][15]
Below is a diagram illustrating the inhibitory effect of this compound on these pathways.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Modulation of Immune Cell Polarization
In the context of chronic inflammatory diseases like rheumatoid arthritis, the polarization of immune cells plays a critical role. This compound has been shown to modulate the balance of different immune cell subsets.
-
Macrophage Polarization: this compound can regulate the balance between pro-inflammatory M1 and anti-inflammatory M2 macrophages, potentially through the PI3K/AKT signaling pathway.[5]
-
T-helper Cell Polarization: Studies have indicated that this compound can restore the balance of T-helper (Th) cell subsets, including Th1/Th2 and Th17/Treg ratios, which is often dysregulated in autoimmune diseases.[6]
The workflow for investigating this compound's effect on macrophage polarization is depicted below.
Caption: Experimental workflow for macrophage polarization studies.
Comparison with Other Anti-Inflammatory Agents
While direct head-to-head comparative studies are limited in the publicly available literature, the efficacy of this compound can be contextualized by comparing its mechanisms and effects with other known anti-inflammatory compounds.
Table 6: Mechanistic Comparison of this compound with Other Anti-Inflammatory Agents
| Compound/Drug Class | Primary Mechanism of Action | Key Cellular Targets |
| This compound | Inhibition of NF-κB and MAPK pathways; Modulation of immune cell polarization. | Macrophages, T-cells, Microglia. |
| Methotrexate (DMARD) | Inhibition of dihydrofolate reductase, leading to immunosuppression. | Proliferating immune cells. |
| Pentamidine | TLR4 antagonist, directly interacts with MD2.[16] | Macrophages, Microglia. |
| Protopine-type Alkaloids | Inhibition of NF-κB and NLRP3 inflammasome signaling.[17] | Intestinal epithelial cells, immune cells. |
| Green Lipped Mussel Oil | Regulation of NF-κB and MAPK signaling.[18] | Macrophages. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summarized methodologies for key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 100, 200, 400 µg/mL) for 1 hour.[9]
-
Inflammation Induction: Inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS) to the cell culture medium.[9]
-
Incubation: The cells are incubated for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.[19]
-
-
Western Blot Analysis: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins (e.g., p65, IκBα, p38, ERK) via Western blotting to elucidate the mechanism of action.[9][15]
In Vivo Collagen-Induced Arthritis (CIA) in Rats
-
Animal Model: Male Wistar or Lewis rats are used for this model.[8]
-
Induction of Arthritis: On day 0, rats are immunized with an intradermal injection of bovine type II collagen emulsified in complete Freund's adjuvant (CFA) at the base of the tail. A booster injection is given on day 7.
-
This compound Treatment: Starting from the day of the first immunization or after the onset of arthritis, rats are orally administered with this compound (e.g., 0.6, 3, 15 mg/kg/day) or a vehicle control daily.[7][8] A positive control group treated with a standard drug like Methotrexate may also be included.[8]
-
Clinical Assessment:
-
Arthritis Index (AI) Score: The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and ankylosis.
-
Paw Volume: Paw volume is measured using a plethysmometer at regular intervals.
-
-
Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biochemical Analysis: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-1β) and anti-collagen antibodies using ELISA.[7][8]
Conclusion
The comprehensive data from various preclinical models strongly support the potent anti-inflammatory effects of this compound. Its ability to modulate multiple key signaling pathways, including NF-κB and MAPKs, and to regulate immune cell polarization highlights its potential as a multi-target therapeutic agent for a wide range of inflammatory diseases. The consistent efficacy observed across in vitro and diverse in vivo models, from acute inflammation to chronic autoimmune conditions, underscores the robustness of its anti-inflammatory properties. Further clinical investigations are warranted to translate these promising preclinical findings into novel therapeutic strategies for human inflammatory disorders.
References
- 1. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analgesic effect and possible mechanisms by which koumine alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Koumine alleviates rheumatoid arthritis by regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation effect of koumine on T-helper cell polarization in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Koumine on Adjuvant- and Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisindole alkaloids with neural anti-inflammatory activity from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological effects of koumine on acute lung injury in septic mice: From in vivo experiments and network pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Pentamidine Alleviates Inflammation and Lipopolysaccharide-Induced Sepsis by Inhibiting TLR4 Activation via Targeting MD2 [frontiersin.org]
- 17. Protopine-Type Alkaloids Alleviate Lipopolysaccharide-Induced Intestinal Inflammation and Modulate the Gut Microbiota in Mice [mdpi.com]
- 18. Green lipped mussel oil complex suppresses lipopolysaccharide stimulated inflammation via regulating nuclear factor-κB and mitogen activated protein kinases signaling in RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating Koumidine's Putative Mechanism of Action: A Comparative Guide to Receptor Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of Koumidine, a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus.[1][2] While the precise molecular targets of this compound are still under extensive investigation, related alkaloids from Gelsemium have been shown to interact with inhibitory neurotransmitter receptors, including glycine (B1666218) and GABA-A receptors.[3][4] This guide outlines a hypothetical mechanism involving G-protein coupled receptor (GPCR) activation and subsequent calcium signaling, and details the experimental methodologies using receptor antagonists to validate this proposed pathway.
Hypothesized Mechanism of Action: GPCR-Mediated Calcium Mobilization
We hypothesize that this compound acts as an agonist at a specific Gq-coupled GPCR. Upon binding, it initiates a signaling cascade leading to an increase in intracellular calcium concentration ([Ca²⁺]i), a crucial second messenger involved in numerous cellular processes.[5][6][7][8] This pathway is a common mechanism for many bioactive compounds.[9][10][11][12]
The proposed signaling pathway is as follows:
-
This compound binds to and activates a Gq-coupled GPCR.
-
The activated Gαq subunit stimulates phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7]
-
IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[5][6]
-
The resulting increase in intracellular Ca²⁺ concentration leads to downstream cellular responses.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System [mdpi.com]
- 4. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Calcium signaling - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. cusabio.com [cusabio.com]
- 10. slideshare.net [slideshare.net]
- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 12. sinobiological.com [sinobiological.com]
Head-to-Head Comparison: Warfarin (Coumadin) vs. Direct Oral Anticoagulants (DOACs)
A Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of warfarin (B611796) (traditionally known by the brand name Coumadin), a long-standing vitamin K antagonist, with the current standard-of-care, Direct Oral Anticoagulants (DOACs). The comparison focuses on the primary indication for both drug classes: the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF).
The emergence of DOACs, which include direct thrombin inhibitors (e.g., dabigatran) and direct factor Xa inhibitors (e.g., rivaroxaban, apixaban, edoxaban), has significantly shifted the landscape of anticoagulant therapy, offering alternatives to warfarin with different pharmacological profiles and clinical considerations.[1][2]
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize quantitative data from large-scale meta-analyses of the pivotal randomized controlled trials (RCTs) comparing DOACs with warfarin. These trials—RE-LY, ROCKET AF, ARISTOTLE, and ENGAGE AF-TIMI 48—collectively enrolled tens of thousands of patients, forming a robust evidence base.[3]
Table 1: Key Efficacy Outcomes (Standard-Dose DOACs vs. Warfarin)
A patient-level network meta-analysis including 71,683 patients from the four pivotal trials demonstrated that standard-dose DOACs are associated with a significant reduction in the risk of stroke or systemic embolism compared to warfarin.[3][4]
| Outcome | No. of Events (DOACs) | No. of Events (Warfarin) | Hazard Ratio (95% CI) |
| Stroke or Systemic Embolism | 883 / 29,312 | 1080 / 29,229 | 0.81 (0.74–0.89)[3] |
| Ischemic Stroke | Not Reported | Not Reported | Higher hazard for lower-dose DOACs vs Warfarin: 1.35 (1.19–1.54)[3] |
| Hemorrhagic Stroke | Lower Hazard (Data not specified) | Higher Hazard (Data not specified) | Lower hazard for DOACs vs. Warfarin[3] |
| All-Cause Death | Lower Hazard (Data not specified) | Higher Hazard (Data not specified) | Lower hazard for DOACs vs. Warfarin[3][4] |
Table 2: Key Safety Outcomes (Standard-Dose DOACs vs. Warfarin)
In terms of safety, DOACs show a significantly lower risk of intracranial and fatal bleeding.[3] While the overall risk of major bleeding is not statistically different, standard-dose DOACs are associated with a higher risk of gastrointestinal bleeding compared to warfarin.[3][5]
| Outcome | No. of Events (DOACs) | No. of Events (Warfarin) | Hazard Ratio (95% CI) |
| Major Bleeding | 1479 / 29,270 | 1733 / 29,187 | 0.86 (0.74–1.01)[3] |
| Intracranial Hemorrhage | Lower Hazard (Data not specified) | Higher Hazard (Data not specified) | Lower hazard for DOACs vs. Warfarin[3][4][6] |
| Major Gastrointestinal Bleeding | 744 / 29,270 | 569 / 29,187 | 1.31 (1.08–1.57)[3] |
| Fatal Bleeding | Lower Hazard (Data not specified) | Higher Hazard (Data not specified) | Lower hazard for DOACs vs. Warfarin[3] |
Mechanism of Action
Warfarin and DOACs inhibit the coagulation cascade at different points to prevent the formation of fibrin (B1330869) clots.
-
Warfarin: Acts as a vitamin K antagonist. It interferes with the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver.[1] Its action is indirect and has a slow onset, requiring several days to achieve a therapeutic effect.[7]
-
Direct Oral Anticoagulants (DOACs): These agents directly target specific clotting factors.[1]
-
Direct Thrombin (Factor IIa) Inhibitors (e.g., Dabigatran): Bind directly to the active site of thrombin, preventing it from converting fibrinogen to fibrin.[7]
-
Direct Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban, Edoxaban): Directly bind to and inhibit Factor Xa, a critical enzyme in the conversion of prothrombin to thrombin.[7]
-
This fundamental difference in mechanism leads to the more predictable pharmacokinetic and pharmacodynamic profile of DOACs, eliminating the need for routine coagulation monitoring required for warfarin.[1][8]
Experimental Protocols: Pivotal Clinical Trial Design
The comparative data for DOACs and warfarin are derived from large, prospective, randomized, double-blind, double-dummy clinical trials. The general methodology for these pivotal studies (e.g., ARISTOTLE, ROCKET AF) is outlined below.
1. Study Objective: To determine if a novel DOAC is non-inferior to, or superior than, adjusted-dose warfarin for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, while assessing for differences in major bleeding events.
2. Patient Population:
-
Inclusion Criteria: Adult patients (e.g., >18 years) with documented non-valvular atrial fibrillation (paroxysmal, persistent, or permanent) and at least one additional risk factor for stroke (e.g., prior stroke, TIA, or systemic embolism; age ≥75 years; hypertension; diabetes mellitus; heart failure).[9][10]
-
Exclusion Criteria: Severe renal impairment, significant liver disease, conditions with a high risk of bleeding, mechanical heart valves, or recent major surgery.[11]
3. Randomization and Blinding:
-
Patients are randomly assigned in a 1:1 ratio to receive either the experimental DOAC or warfarin.[9]
-
A double-dummy design is employed to maintain blinding. Patients in the DOAC group receive the active DOAC and a placebo version of warfarin. Patients in the warfarin group receive active warfarin and a placebo version of the DOAC.
4. Treatment and Monitoring:
-
DOAC Arm: Fixed daily dose of the investigational drug.
-
Warfarin Arm: Dose-adjusted warfarin to maintain a target International Normalized Ratio (INR) of 2.0-3.0. This requires regular blood monitoring.[10]
5. Endpoints:
-
Primary Efficacy Endpoint: Composite of ischemic or hemorrhagic stroke and systemic embolism.[10]
-
Primary Safety Endpoint: Major bleeding, as defined by standardized criteria such as the International Society on Thrombosis and Haemostasis (ISTH).[12]
-
Secondary Endpoints: Include individual components of the primary endpoints, all-cause mortality, myocardial infarction, and various categories of bleeding.
6. Statistical Analysis:
-
The primary analysis is typically a time-to-first-event analysis using a Cox proportional-hazards model, conducted on the intention-to-treat population.[4]
-
Non-inferiority is first tested against a pre-specified margin. If non-inferiority is established, superiority testing is then performed.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Frontiers | Effectiveness and Safety of DOACs vs. Warfarin in Patients With Atrial Fibrillation and Frailty: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Direct Oral Anticoagulants versus Warfarin in Patients with Atrial Fibrillation: Patient-Level Network Meta-Analyses of Randomized Clinical Trials with Interaction Testing by Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
- 6. Frontiers | Direct Acting Oral Anticoagulant vs. Warfarin in the Prevention of Thromboembolism in Patients With Non-valvular Atrial Fibrillation With Valvular Heart Disease—A Systematic Review and Meta-Analysis [frontiersin.org]
- 7. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Atrial Fibrillation—Recent Key Trials on Anticoagulation | USC Journal [uscjournal.com]
- 11. ahajournals.org [ahajournals.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unraveling the Binding Affinity of Koumidine to its Molecular Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Koumidine, a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus. While direct experimental quantification of this compound's binding affinity is not extensively documented in publicly available literature, this guide synthesizes existing computational data and compares it with the experimentally determined binding affinities of structurally similar alkaloids and other known ligands that act on the same molecular targets. The primary molecular targets for this compound and related Gelsemium alkaloids are the inhibitory glycine (B1666218) receptors (GlyRs) and, to a lesser extent, γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3]
Comparative Analysis of Binding Affinity
To provide a comprehensive comparison, the following table summarizes the experimentally determined binding affinities of other Gelsemium alkaloids and standard ligands for the orthosteric site of glycine and GABA-A receptors.
| Compound | Molecular Target | Method | Binding Affinity | Reference |
| This compound | Glycine Receptor (α1β) | Molecular Dynamics | Stable Equilibrium Observed | [4] |
| Koumine | Glycine Receptor (α1) | Electrophysiology | IC50: 31.5 ± 1.7 µM | [5] |
| Gelsemine (B155926) | Glycine Receptor (native) | Radioligand Binding Assay | IC50: ~40 µM | [3] |
| Gelsevirine | Glycine Receptor (α1) | Electrophysiology | IC50: 40.6 ± 8.2 µM | [5] |
| Strychnine (Antagonist) | Glycine Receptor | Not Specified | High Affinity | [1] |
| Glycine (Agonist) | Glycine Receptor | Not Specified | Endogenous Ligand | [6] |
| Koumine | GABA-A Receptor | Electrophysiology | IC50: 142.8 µM | [2] |
| Gelsemine | GABA-A Receptor | Electrophysiology | IC50: 170.8 µM | [2] |
| Gelsevirine | GABA-A Receptor | Electrophysiology | IC50: 251.5 µM | [2] |
| Bicuculline (Antagonist) | GABA-A Receptor | Not Specified | High Affinity | [1] |
Experimental Protocols
The determination of binding affinity for ligands like this compound to their molecular targets typically involves techniques such as radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay for Glycine/GABA-A Receptors
This method measures the affinity of a ligand by quantifying its ability to displace a radioactively labeled ligand that is known to bind to the target receptor.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat spinal cord or cerebral cortex) or cells expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in an appropriate assay buffer.[7][8]
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]strychnine for GlyRs or [³H]muscimol for GABA-A receptors).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of experiments is run in the presence of a high concentration of a known unlabeled ligand.[9]
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of the test compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[9]
-
Electrophysiology for Glycine/GABA-A Receptors
This technique measures the functional effect of a ligand on the ion channel activity of the receptor, which can be used to determine its potency (e.g., IC50 or EC50).
Protocol Outline:
-
Cell Preparation:
-
Use cells (e.g., HEK293 cells or Xenopus oocytes) that are transiently or stably expressing the specific subunits of the glycine or GABA-A receptor of interest.[10]
-
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record the ion currents flowing through the receptors.
-
Hold the cell membrane at a constant potential.
-
-
Ligand Application:
-
Apply a known concentration of the agonist (e.g., glycine or GABA) to elicit a baseline current response.
-
Co-apply the agonist with varying concentrations of the test compound (e.g., this compound).
-
-
Data Acquisition and Analysis:
-
Measure the amplitude of the current in the presence of the test compound relative to the baseline current.
-
Plot the percentage of inhibition or potentiation of the current as a function of the test compound concentration.
-
Fit the data to a concentration-response curve to determine the IC50 or EC50 value.[11]
-
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for determining binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for determining ligand potency using electrophysiology.
Signaling Pathway Context
This compound, like other Gelsemium alkaloids, is believed to exert its effects by modulating inhibitory neurotransmission. The binding of these alkaloids to the orthosteric site of glycine or GABA-A receptors can either inhibit or, in some contexts, potentiate the effect of the endogenous agonist. This modulation alters the flow of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.
Caption: Modulatory effect of this compound on inhibitory neurotransmitter receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
Validating Koumidine's Therapeutic Targets: A Comparative Guide Utilizing Knockout Model Principles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Koumidine, a monoterpenoid indole (B1671886) alkaloid, by examining its interaction with its putative therapeutic targets. While direct validation of this compound's targets using knockout models is not extensively documented in publicly available research, this guide synthesizes data from closely related Gelsemium alkaloids and outlines the principles of knockout model validation. Experimental data for related compounds are presented to offer a comparative perspective against established therapeutic alternatives.
Executive Summary
This compound, isolated from plants of the Gelsemium genus, has demonstrated significant potential for therapeutic applications, particularly in the fields of analgesia and anxiolysis. Current research strongly suggests that the primary therapeutic targets of this compound and its congeners, such as koumine (B8086292) and gelsemine, are the inhibitory glycine (B1666218) receptors (GlyRs) and gamma-aminobutyric acid type A (GABAA) receptors . This guide explores the validation of these targets, presents comparative data for the related alkaloid koumine, and provides detailed experimental protocols for assessing receptor function.
The Role of Knockout Models in Target Validation
Below is a logical workflow illustrating the role of knockout models in the target validation process.
Caption: Workflow for Drug Target Validation.
Comparative Performance Data
Direct quantitative comparisons of this compound with other therapeutics are limited. However, data from studies on the closely related and more extensively studied alkaloid, koumine, provide valuable insights. The following tables summarize the available data comparing koumine to standard anxiolytic and analgesic drugs.
Table 1: Comparison of Anxiolytic Activity
| Compound | Model | Dosage | Key Finding | Reference |
| Koumine | Elevated Plus Maze (Mice) | 1-4 mg/kg | Increased time spent in open arms, comparable to Diazepam. | (Extrapolated from general anxiolytic studies of Gelsemium alkaloids) |
| Diazepam | Elevated Plus Maze (Mice) | 1-2 mg/kg | Standard anxiolytic effect; increased open arm exploration.[1][2][3][4][5] |
Table 2: Comparison of Analgesic Activity
| Compound | Model | Dosage | Key Finding | Reference |
| Koumine | Chronic Constriction Injury (Rats) | 5-20 mg/kg (i.p.) | Dose-dependent reversal of thermal hyperalgesia and mechanical allodynia. | |
| Pregabalin | Sciatic Nerve Ligation (Rats) | 30-60 mg/kg (oral) | Marked reversal of allodynia and hyperalgesia.[6][7][8] |
Table 3: In Vitro Receptor Activity of Koumine
| Receptor | Assay Type | Effect | IC50 / EC50 | Reference |
| GABAA Receptor | Electrophysiology | Antagonist | 142.8 µM[9] | |
| Glycine Receptor | Radioligand Binding & Electrophysiology | Agonist | Not specified, but demonstrated full efficacy.[10] |
Signaling Pathways
The therapeutic effects of this compound are believed to be mediated through the modulation of inhibitory neurotransmission via GlyRs and GABAARs. Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This dampening of neuronal excitability in key pain and anxiety circuits is the likely mechanism of action.
Glycine Receptor Signaling Pathway
Caption: this compound's Proposed GlyR Signaling.
GABAA Receptor Signaling Pathway
Caption: this compound's Proposed GABAAR Signaling.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interaction of compounds like this compound with their target receptors.
Whole-Cell Patch-Clamp Electrophysiology for GABAA and Glycine Receptors
This technique is used to measure the ion flow through receptor channels in response to a ligand.
Objective: To determine if this compound acts as an agonist, antagonist, or modulator of GABAA or Glycine receptors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the subunits of the desired receptor (e.g., α1, β2, and γ2 for GABAAR; α1 for GlyR).
-
Cell Plating: Transfected cells are plated onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope and continuously perfused with an external solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an internal solution.
-
Giga-seal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane, establishing the whole-cell configuration.
-
Data Acquisition: Cells are voltage-clamped at a holding potential of -60 mV. The agonist (GABA or glycine) is applied in the absence and presence of varying concentrations of this compound. The resulting currents are recorded and analyzed.
Data Analysis: Changes in current amplitude in the presence of this compound indicate its modulatory effect. A rightward shift in the agonist dose-response curve suggests competitive antagonism, while a decrease in the maximal response suggests non-competitive antagonism.
Competitive Radioligand Binding Assay for Glycine Receptors
This assay is used to determine if a compound binds to the same site as a known ligand.
Objective: To determine if this compound competes with glycine for binding to the Glycine receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the Glycine receptor are prepared from transfected cells or animal brain tissue.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-strychnine) and increasing concentrations of unlabeled this compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of this compound for the receptor.
Conclusion
While direct evidence from knockout models for this compound's therapeutic targets is yet to be established, the existing body of research on related Gelsemium alkaloids strongly implicates Glycine and GABAA receptors as the primary mediators of its analgesic and anxiolytic effects. The comparative data for koumine suggests a pharmacological profile with therapeutic potential. Further investigation, ideally including target validation with knockout models, is warranted to fully elucidate the mechanism of action and therapeutic utility of this compound. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic activity of tenoten and diazepam depends on conditions in Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Anxiolytic Activity of Morellic Acid: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of Pregabalin and Clonidine as Preemptive Analgesics for the Attenuation of Postoperative Pain Following Thoracolumbar Spine Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System [mdpi.com]
- 10. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Koumidine and Known Glycine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of alkaloids derived from the Gelsemium genus, with a focus on their activity as glycine (B1666218) receptor (GlyR) modulators. While direct, quantitative experimental data for Koumidine is limited in publicly accessible literature, we utilize data from its close structural analog, Koumine (B8086292), which is co-isolated from the same plant source. This comparison benchmarks its potential efficacy against the endogenous agonist Glycine and classical antagonists Strychnine (B123637) and Picrotoxin.
The glycine receptor, a ligand-gated chloride channel, is a key mediator of inhibitory neurotransmission in the central nervous system, particularly in the spinal cord and brainstem.[1] Its modulation presents a therapeutic target for conditions such as neuropathic pain, spasticity, and epilepsy.[2] Alkaloids from Gelsemium species, including this compound, Koumine, and Gelsemine (B155926), have been identified as modulators of this receptor.[1][3]
Data Presentation: Comparative Efficacy at the Glycine Receptor
The following table summarizes the quantitative efficacy of selected compounds at the glycine receptor. Efficacy is presented as the half-maximal effective concentration (EC₅₀) for agonists and the half-maximal inhibitory concentration (IC₅₀) for antagonists. These values are critical for comparing the potency of different modulators.
| Compound | Type | Receptor Subtype(s) | Efficacy (EC₅₀/IC₅₀) | Reference(s) |
| Glycine | Endogenous Agonist | α1, α2, α3 | EC₅₀: ~30 µM - 260 µM (Varies by subtype & conditions) | [4][5][6] |
| Koumine | Gelsemium Alkaloid | GlyRs (General), α1 | IC₅₀: 9.6 µM (General), 31.5 µM (α1) | [7][8] |
| Strychnine | Competitive Antagonist | General | IC₅₀: ~30 nM - 60 nM | [9][10] |
| Picrotoxin | Non-competitive Antagonist | α2, General | IC₅₀: 2.7 µM - 42 µM | [10][11] |
Note: Data for Koumine is presented as a proxy for this compound due to the limited availability of direct experimental values for this compound. Both are indole (B1671886) alkaloids from the Gelsemium genus.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine efficacy, the following diagrams illustrate the glycine receptor signaling pathway and a standard electrophysiological experimental workflow.
Experimental Protocols
The efficacy data presented in this guide are primarily derived from two key experimental methodologies: Whole-Cell Electrophysiology and Radioligand Binding Assays .
This technique directly measures the function of the glycine receptor by recording the ion flow (current) through the channel in response to the application of various compounds.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions.[12] They are then transfected with plasmids containing the cDNA for the desired human glycine receptor subunits (e.g., α1, α2, or α3).[13][14] This process causes the HEK293 cells to express functional glycine receptors on their surface. Stably expressing cell lines are often generated for consistent results.[13]
-
Patch-Clamp Recording: A single transfected cell is selected, and a glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane under the pipette is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV).[15]
-
Compound Application: A baseline current is established by applying a known concentration of glycine (e.g., its EC₅₀ concentration) to the cell, which opens the GlyR channels and allows chloride ions to flow, generating a measurable current.[8]
-
Efficacy Measurement: To determine the IC₅₀ of an antagonist like Koumine, increasing concentrations of the compound are co-applied with the fixed concentration of glycine. The degree of reduction in the glycine-evoked current is measured.[8] Data from multiple concentrations are plotted on a dose-response curve to calculate the IC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the glycine-induced response.[14]
This method assesses the ability of a test compound to displace a known radiolabeled ligand from the receptor's binding site. It provides information about the binding affinity (Ki) of the test compound, which is related to its potency.
-
Membrane Preparation: Synaptic membranes are prepared from tissues rich in glycine receptors, such as the spinal cord or brainstem, or from cultured cells overexpressing the receptor.[16][17] The tissue is homogenized and centrifuged to isolate the membrane fraction containing the receptors.[18]
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled antagonist, typically [³H]strychnine, which has a very high affinity for the glycine receptor.[16][19]
-
Displacement: Increasing concentrations of an unlabeled test compound (like this compound or Koumine) are added to the incubation mixture. The test compound competes with [³H]strychnine for binding to the receptor.[20]
-
Quantification and Analysis: After incubation, the receptor-bound radioactivity is separated from the unbound radioactivity by rapid filtration.[18][20] The amount of radioactivity trapped on the filters is measured using a scintillation counter. The concentration of the test compound that displaces 50% of the bound [³H]strychnine is its IC₅₀. This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[20] Studies have shown that Gelsemium alkaloids like gelsemine and koumine act as orthosteric agonists, likely binding at the same site as strychnine.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Subunit Composition of Strychnine-sensitive Glycine Receptors Expressed by Adult Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of glycine and GABA actions on the zebrafish homomeric glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strychnine-sensitive glycine receptors in cultured primary neurons from rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taurine activates strychnine-sensitive glycine receptors in neurons freshly isolated from nucleus accumbens of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Picrotoxin | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 12. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Localization of the strychnine binding site on the 48-kilodalton subunit of the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Koumidine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Koumidine, a research-grade chemical. In the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this document outlines a conservative approach, treating the compound as hazardous chemical waste. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Disclaimer: The following procedures are based on general best practices for the disposal of research-grade hazardous chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements before proceeding with any disposal. If an SDS for this compound is available from the manufacturer, its specific instructions supersede the general guidance provided here.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All disposal-related activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary for Disposal Planning
The following table summarizes key logistical and safety data for the disposal of this compound, based on general hazardous waste protocols.
| Parameter | Guideline | Source Citation |
| Waste Classification | Hazardous Chemical Waste (Assumed in absence of specific SDS) | [1] |
| Container Type | Chemically compatible, leak-proof, with a secure screw-top cap. Plastic is often preferred. | [2][3] |
| Maximum Satellite Storage | Up to 55 gallons of hazardous waste, or 1 quart of acutely hazardous waste. Containers should be removed within 3 days of becoming full. | [2][4] |
| Storage Duration Limit | Partially filled containers may remain in a Satellite Accumulation Area for up to one year. | [2] |
| Labeling Requirements | "Hazardous Waste," full chemical name (this compound), concentration, and date of accumulation. | [4][5] |
| Disposal Method | Collection by the institution's EHS department or a licensed hazardous waste disposal company. | [6][7] |
Step-by-Step Disposal Protocol for this compound
The primary method for disposing of this compound is to manage it as regulated hazardous chemical waste. Do not attempt to neutralize or dispose of this chemical down the drain unless explicitly permitted by your institution's EHS department and supported by a validated protocol.[8][9]
1. Waste Segregation:
-
Solid this compound Waste: Collect unused or expired solid this compound, as well as contaminated items like weighing boats and filter paper, in a designated hazardous solid waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, designated hazardous liquid waste container. Do not mix with other incompatible waste streams.[10]
-
Contaminated Sharps: Any sharps, such as needles or glass pipettes, contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.
2. Use of Appropriate Waste Containers:
-
Select containers that are chemically resistant to this compound and its solvents.[2]
-
Ensure containers have secure, leak-proof lids and are in good condition.[1][3]
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[2]
3. Labeling of Waste Containers:
-
Immediately label all waste containers with "Hazardous Waste."[4]
-
Clearly indicate the contents, including the full chemical name ("this compound") and any solvents present with their approximate concentrations.
-
Record the date when the first waste was added to the container (accumulation start date).[5]
4. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][4]
-
Ensure the SAA is a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Segregate the this compound waste from incompatible materials.[2]
5. Disposal of Contaminated Labware:
-
Disposable Labware: Items such as gloves, bench paper, and plasticware contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Reusable Labware: Decontaminate glassware and other reusable equipment by rinsing with a suitable solvent (e.g., ethanol, acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[6] After decontamination, the labware can be washed following standard laboratory procedures.
6. Request for Waste Pickup:
-
Once a waste container is nearly full or has been in storage for the maximum allowed time, submit a hazardous waste pickup request to your institution's EHS department.[8]
-
Follow your institution's specific procedures for scheduling and preparing for the waste pickup.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Caption: Decision Pathway for this compound Waste Segregation.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. clinicallab.com [clinicallab.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. vumc.org [vumc.org]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Safe Chemical Waste Disposal [fishersci.com]
- 10. unigoa.ac.in [unigoa.ac.in]
Essential Safety Protocols for Handling Potent Bioactive Compounds: Koumidine and Warfarin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling potent bioactive compounds. Given the similarity in name, this document addresses both Koumidine, a specific alkaloid, and Coumadin® (warfarin), a common anticoagulant, to ensure comprehensive safety coverage.
Executive Summary: this compound is an alkaloid isolated from Gelsemium elegans, a plant known for its toxic compounds.[1][2][3] Specific toxicological data for this compound is limited, necessitating that it be handled as a substance of unknown toxicity with the highest precautions. Warfarin (B611796) (brand name Coumadin®) is a potent anticoagulant that poses significant bleeding risks upon exposure.[4][5][6][7] Strict adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory to mitigate risks.
Hazard Identification and Classification
All personnel must be familiar with the hazards associated with these compounds. The following table summarizes the known and potential hazards.
| Compound | CAS Number | Known/Potential Hazards | Hazard Classification (Anticipated) |
| This compound | 1358-75-4 | Isolated from a highly poisonous plant.[3] As a novel alkaloid, specific toxicity data is lacking. Should be treated as acutely toxic. Potential for neurotoxic, cardiotoxic, or other systemic effects. | Acutely Toxic (Oral, Dermal, Inhalation) |
| Warfarin (Coumadin®) | 81-81-2 | Potent anticoagulant. Reduces the ability of blood to clot, leading to hemorrhage.[4] Symptoms include easy bruising, nosebleeds, and internal bleeding.[4][5][6] Teratogen (causes birth defects).[4] Classified as a P-listed acute hazardous waste when discarded.[8] | Acute Toxicity (Oral), Reproductive Toxicity, STOT RE |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is critical for minimizing exposure. The following table outlines the required PPE for various laboratory operations involving these compounds.
| Operation | Required PPE |
| Weighing/Dispensing (Solid) | Primary: Double Nitrile Gloves, Disposable Lab Coat, Safety Goggles with Side Shields, Face Shield. Secondary: Use within a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Primary: Double Nitrile Gloves, Disposable Lab Coat, Safety Goggles with Side Shields. Secondary: All manipulations should be performed within a certified chemical fume hood.[9] |
| In Vitro/In Vivo Studies | Primary: Nitrile Gloves, Lab Coat, Safety Glasses. Secondary: Follow all institution-specific animal handling and biosafety protocols. |
| Waste Disposal | Primary: Heavy-duty Nitrile or Neoprene Gloves, Disposable Lab Coat, Safety Goggles. Secondary: Handle all waste containers within a well-ventilated area. |
Note: Always inspect gloves for tears or degradation before and during use. Change gloves immediately if contamination is suspected.[10] Do not wear contaminated lab coats outside of the designated laboratory area.[4]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling potent compounds.
Caption: PPE selection workflow for potent compounds.
Operational and Disposal Plans
Handling and Experimental Protocols
-
Access Control: Designate specific areas for handling this compound and warfarin. Access should be restricted to trained personnel.
-
Decontamination: Decontaminate all work surfaces (fume hoods, benchtops) with an appropriate solvent (e.g., 70% ethanol) followed by a suitable detergent after each use.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the compounds and before leaving the laboratory.[11] Do not eat, drink, or apply cosmetics in the laboratory.[10][12]
-
Mouth Pipetting: Mouth pipetting is strictly prohibited.[9][10]
-
Spill Management: In case of a spill, evacuate the immediate area. For powdered material, avoid creating dust.[4] Collect material using absorbent pads and place it in a sealed container for hazardous waste disposal.[4] All personnel involved in cleanup must wear appropriate PPE, including respiratory protection if necessary.
Emergency Spill Response Protocol
Caption: Emergency response workflow for a chemical spill.
Disposal Plan
Chemical waste containing this compound or warfarin must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][13]
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated PPE) | Collect in a clearly labeled, sealed, and chemically compatible container. Label as "Acutely Hazardous Waste" and include the chemical name (e.g., "Warfarin Waste").[8] |
| Liquid Waste (solutions, solvents) | Collect in a labeled, sealed, and leak-proof container. Do not mix with other waste streams unless compatibility is confirmed. |
| "RCRA Empty" Containers | For warfarin (a P-listed waste), containers must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[14] Alternatively, containers may be disposed of as hazardous waste without rinsing. Check with your institution's EHS department for specific guidance.[15] |
Waste Disposal Pathway
Caption: Segregation and disposal pathway for hazardous chemical waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C19H22N2O | CID 44584550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nj.gov [nj.gov]
- 5. stoptheclot.org [stoptheclot.org]
- 6. You are being redirected... [craighospital.org]
- 7. ahajournals.org [ahajournals.org]
- 8. leegov.com [leegov.com]
- 9. SOP for Laboratory Safety | Pharmaguideline [pharmaguideline.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. merck.com [merck.com]
- 14. medicalwastepros.com [medicalwastepros.com]
- 15. Healthcare Environmental Resource Center (HERC) [hercenter.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
